molecular formula C9H18O2 B164445 2,6-Dimethylheptanoic acid CAS No. 60148-94-9

2,6-Dimethylheptanoic acid

Cat. No.: B164445
CAS No.: 60148-94-9
M. Wt: 158.24 g/mol
InChI Key: MDAPKSVKYITQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethylheptanoic acid is a methyl-branched chain fatty acid that is heptanoic acid substituted by a methyl group at positions 2 and 6. It has a role as a bacterial xenobiotic metabolite. It is a methyl-branched fatty acid and a medium-chain fatty acid. It is a conjugate acid of a 2,6-dimethylheptanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAPKSVKYITQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975574
Record name 2,6-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-94-9
Record name 2,6-Dimethylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2,6-Dimethylheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a methyl-branched, medium-chain fatty acid.[1][2] Unlike its straight-chain counterparts, the methyl branching in its structure gives rise to unique physicochemical properties that influence its biological activity and potential therapeutic applications. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological processes, including modulation of cell membrane fluidity, anti-inflammatory responses, and potential anti-cancer properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes key experimental workflows. While experimentally determined data for this specific molecule is limited, this guide consolidates available computed data and established methodologies for its characterization.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are largely available as computed values.

Quantitative Data Summary

The following tables summarize the key computed physicochemical properties of this compound.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₈O₂PubChem[2], Cheméo[6]
Molecular Weight 158.24 g/mol PubChem[2], Cheméo[6]
XLogP3 3.1PubChem[2]
Normal Boiling Point (Tboil) 550.49 KCheméo[6]
log₁₀ Water Solubility (log₁₀WS) -2.21Cheméo[6]
Octanol (B41247)/Water Partition Coefficient (logPoct/wat) 2.533Cheméo[6]

Table 2: Computed Thermodynamic Properties

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°) -245.72kJ/molCheméo[6]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -504.46kJ/molCheméo[6]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 17.71kJ/molCheméo[6]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 58.28kJ/molCheméo[6]

Experimental Protocols

Detailed experimental protocols are essential for the validation of computed data and for further research. The following sections describe standard methodologies for determining the key physicochemical properties of branched-chain fatty acids like this compound.

Melting Point Determination

The melting point of a substance provides insight into its purity and the strength of intermolecular forces. Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is lowered to well below the expected melting point and then increased at a constant rate (e.g., 2-10 °C/min).

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the heat of fusion.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water-cosolvent mixture if aqueous solubility is low).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by using derivative plots.

Solubility Determination

Solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing different aqueous buffers of known pH.

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Quantification: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the general biological context of branched-chain fatty acids.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 1-5 mg of This compound prep2 Seal in Aluminum Pan prep1->prep2 dsc2 Place Sample and Reference in Cell prep2->dsc2 dsc1 Calibrate DSC with Indium Standard dsc1->dsc2 dsc3 Ramp Temperature at Constant Rate dsc2->dsc3 dsc4 Measure Heat Flow dsc3->dsc4 analysis1 Plot Heat Flow vs. Temperature dsc4->analysis1 analysis2 Identify Endothermic Peak analysis1->analysis2 analysis3 Determine Melting Point (Onset/Peak) analysis2->analysis3 analysis4 Calculate Heat of Fusion (Peak Area) analysis2->analysis4

Caption: Workflow for Melting Point Determination using DSC.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve Known Conc. of Acid in Solvent prep2 Place in Thermostatted Vessel with pH Electrode prep1->prep2 titration1 Add Standardized NaOH in Increments prep2->titration1 titration2 Record pH after Each Addition titration1->titration2 analysis1 Plot pH vs. Volume of Titrant titration2->analysis1 analysis2 Identify Equivalence Point analysis1->analysis2 analysis3 Determine pKa at Half-Equivalence Point analysis2->analysis3

Caption: Workflow for pKa Determination via Potentiometric Titration.

experimental_workflow_solubility cluster_prep Equilibration cluster_separation Phase Separation cluster_quant Quantification prep1 Add Excess Acid to pH Buffered Solutions prep2 Agitate at Constant Temperature (24-48h) prep1->prep2 sep1 Allow Solid to Settle or Centrifuge/Filter prep2->sep1 sep2 Collect Clear Saturated Supernatant sep1->sep2 quant1 Analyze Supernatant Concentration by HPLC sep2->quant1 quant2 Determine Equilibrium Solubility quant1->quant2

Caption: Workflow for Solubility Determination (Shake-Flask Method).

experimental_workflow_logp cluster_prep Preparation & Partitioning cluster_separation Phase Separation cluster_quant Quantification & Calculation prep1 Saturate Octanol and Aqueous Buffer prep2 Dissolve Acid in One Phase prep1->prep2 prep3 Mix Phases and Shake to Equilibrate prep2->prep3 sep1 Allow Phases to Separate Completely prep3->sep1 sep2 Sample Both Aqueous and Octanol Layers sep1->sep2 quant1 Measure Concentration in Each Phase (HPLC/GC) sep2->quant1 quant2 Calculate P = [Octanol]/[Aqueous] quant1->quant2 quant3 Calculate LogP = log10(P) quant2->quant3 biological_significance_bcfa cluster_sources Sources cluster_functions Biological Functions cluster_effects Potential Health Effects bcfa Branched-Chain Fatty Acids (e.g., this compound) func1 Cell Membrane Fluidity Modulation bcfa->func1 func2 Metabolic Substrate (Anaplerosis) bcfa->func2 func3 Signaling Molecule bcfa->func3 source1 Dietary Intake (Ruminant Products) source1->bcfa source2 Bacterial Synthesis source2->bcfa effect1 Anti-inflammatory func3->effect1 effect2 Lipid-Lowering func3->effect2 effect3 Neuroprotective func3->effect3 effect4 Anti-cancer func3->effect4

References

2,6-Dimethylheptanoic Acid: A Bacterial Xenobiotic Metabolite Shaping Host Physiology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylheptanoic acid, a branched-chain fatty acid identified as a xenobiotic metabolite produced by the gut microbiota. This document collates the current understanding of its biochemical origins, analytical methodologies for its detection and quantification, and its potential impact on host physiology, particularly through interactions with xenobiotic sensing pathways. Detailed experimental protocols and data are presented to serve as a resource for researchers in microbiology, pharmacology, and drug development. The guide also features visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the role of this microbial metabolite in the host-microbiome interplay.

Introduction

The human gut microbiome is a complex ecosystem that plays a pivotal role in health and disease. Its metabolic capacity extends beyond the digestion of dietary components to the transformation of xenobiotics, including drugs, environmental compounds, and food additives. These microbial transformations can significantly alter the bioavailability, efficacy, and toxicity of the parent compounds.[1]

This compound is a methyl-branched medium-chain fatty acid that has been identified as a bacterial xenobiotic metabolite.[2] Its structure, characterized by methyl groups at positions 2 and 6 of a heptanoic acid backbone, distinguishes it from the more commonly studied straight-chain short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. Understanding the formation and physiological effects of such branched-chain fatty acids is a growing area of interest, as they may represent a novel class of signaling molecules in the gut-liver axis.

This guide will delve into the technical details surrounding this compound, providing a foundation for further research into its significance as a product of bacterial xenobiotic metabolism and its potential as a modulator of host physiological and pharmacological responses.

Biochemical Origins and Production

The synthesis of branched-chain fatty acids in bacteria is a well-established process, distinct from the fatty acid synthesis pathways in humans.[3] These pathways utilize branched-chain alpha-keto acids as primers. While the specific bacterial species responsible for the production of this compound from xenobiotic precursors are not yet fully elucidated, the general pathway for branched-chain fatty acid synthesis provides a theoretical framework.

Putative Bacterial Synthesis Pathway of this compound:

bacterial_synthesis Xenobiotic Xenobiotic Precursor Metabolite1 Intermediate Metabolite 1 Xenobiotic->Metabolite1 Bacterial Enzyme 1 Metabolite2 Intermediate Metabolite 2 Metabolite1->Metabolite2 Bacterial Enzyme 2 DMHA This compound Metabolite2->DMHA Bacterial Enzyme 3 PXR_pathway cluster_cell Hepatocyte / Enterocyte DMHA This compound PXR PXR DMHA->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_target_gene PXR Target Gene (e.g., CYP3A4) PXR_RXR->PXR_target_gene Binds to PPRE mRNA mRNA PXR_target_gene->mRNA Transcription Protein Protein (e.g., CYP3A4) mRNA->Protein Translation Metabolism Drug/Xenobiotic Metabolism Protein->Metabolism Catalyzes fermentation_workflow Fecal_Sample 1. Fecal Sample Collection (Anaerobic Conditions) Homogenization 2. Homogenization (Anaerobic Buffer) Fecal_Sample->Homogenization Inoculation 3. Inoculation of Fermentation Medium (+ Xenobiotic Precursor) Homogenization->Inoculation Incubation 4. Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Sampling 5. Time-course Sampling Incubation->Sampling Analysis 6. Metabolite Extraction & GC-MS/LC-MS Analysis Sampling->Analysis

References

The Enigmatic Role of 2,6-Dimethylheptanoic Acid in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the intricate world of microbial communication is replete with diverse signaling molecules, the specific role of 2,6-dimethylheptanoic acid remains largely uncharacterized in the scientific literature. As a methyl-branched chain fatty acid, it belongs to a class of molecules, the branched-chain fatty acids (BCFAs), that are integral to the physiology of many bacteria, particularly Gram-positive species. This technical guide provides a comprehensive overview of the known functions of BCFAs in microbial biology, offering a foundational context for investigating the potential signaling role of this compound. We delve into the established roles of BCFAs in maintaining cell membrane fluidity, serving as precursors for secondary metabolite synthesis, and in specific instances, acting as bona fide signaling molecules. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways to aid researchers in the exploration of this scientifically uncharted territory.

Introduction: The Current Landscape of Branched-Chain Fatty Acid Function

Branched-chain fatty acids (BCFAs) are key components of the cellular membranes of numerous bacterial species. Their primary and most well-understood function is the regulation of membrane fluidity, a critical factor for bacterial adaptation to environmental stressors such as temperature fluctuations. The methyl branches of these fatty acids disrupt the tight packing of the lipid acyl chains, thereby increasing membrane fluidity.

Beyond this structural role, BCFAs serve as precursors for the biosynthesis of a variety of secondary metabolites, including some antibiotics. In a few well-documented cases, specific BCFAs have been identified as extracellular signaling molecules, participating in processes such as developmental regulation.

A review of the current scientific literature reveals a significant knowledge gap concerning the specific biological activities of this compound. While its structure places it within the family of BCFAs, no published studies to date have elucidated its function as a microbial signaling molecule. The PubChem database notes it as a "bacterial xenobiotic metabolite," suggesting it is produced by bacteria, potentially in the metabolism of foreign compounds, but this does not inherently imply a signaling function.

This guide, therefore, aims to provide the necessary background and technical information for researchers to initiate investigations into the role of this compound and other understudied BCFAs in microbial signaling.

Quantitative Data on Branched-Chain Fatty Acids in Microbial Systems

While specific quantitative data for this compound as a signaling molecule is unavailable, the following table summarizes the known roles and, where available, the effective concentrations of other relevant BCFAs in microbial physiology and signaling.

Branched-Chain Fatty AcidMicrobial SpeciesRoleEffective Concentration / AbundanceCitation(s)
iso-C15:0Myxococcus xanthusE-signal for fruiting body developmentPhysiological concentrations[1]
iso- and anteiso-Fatty AcidsBacillus subtilisRegulation of membrane fluidityMajor acyl constituents of membrane lipids[2]
iso- and anteiso-Fatty AcidsListeria monocytogenesMaintenance of membrane fluidity, virulence>90% of total fatty acids[3]
Branched-Chain Fatty Acyl-CoAsStreptomyces speciesPrecursors for antibiotic synthesisVaries with species and growth conditions[4]
Branched-Chain Fatty AcidsXanthomonas campestrisLinked to Diffusible Signal Factor (DSF) productionNot specified[5]

Experimental Protocols

General Protocol for the Analysis of Bacterial Branched-Chain Fatty Acids

This protocol outlines a general method for the extraction, derivatization, and analysis of fatty acids from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).

Objective: To identify and quantify the branched-chain fatty acid profile of a bacterial species.

Materials:

  • Bacterial culture grown to the desired phase.

  • Centrifuge and sterile centrifuge tubes.

  • Glassware: screw-cap tubes, pipettes.

  • Solvents: Methanol, Chloroform, Hexane (all high purity).

  • Reagents: Concentrated HCl, Sodium hydroxide, BF3-methanol or HCl-methanol.

  • Internal standard (e.g., a fatty acid not expected to be in the sample, such as heptadecanoic acid).

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like those used for FAME analysis).

Procedure:

  • Cell Harvesting:

    • Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the cell pellet with sterile saline or buffer to remove residual media components.

    • Lyophilize or dry the cell pellet.

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

    • To the dried cell pellet, add a known amount of internal standard.

    • Add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 30 minutes in a sealed tube.

    • Cool the tube and add 2 mL of 14% BF3-methanol (or 5% HCl in methanol).

    • Heat again at 80°C for 10 minutes.

  • Extraction of FAMEs:

    • Cool the tube and add 1.25 mL of a hexane:chloroform mixture (1:1 v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper organic phase containing the FAMEs to a clean vial.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

    • The mass spectrometer will fragment the FAMEs, producing characteristic mass spectra that allow for their identification.

    • Quantification is achieved by comparing the peak area of each identified FAME to the peak area of the internal standard.

Protocol for Myxococcus xanthus Fruiting Body Development Assay

This assay can be adapted to test the effect of exogenous fatty acids, such as this compound, on microbial development.

Objective: To determine if an exogenous compound influences the development of fruiting bodies in Myxococcus xanthus.

Materials:

  • Myxococcus xanthus wild-type and/or signaling mutant strains.

  • CYE medium (Casitone Yeast Extract).

  • TPM agar (B569324) plates (Tris-phosphate-magnesium).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile filter paper discs.

Procedure:

  • Preparation of M. xanthus cells:

    • Grow M. xanthus in CYE liquid medium to mid-log phase (e.g., Klett 100).

    • Harvest the cells by centrifugation and wash them with TPM buffer.

    • Resuspend the cells in TPM buffer to a high density (e.g., Klett 1000).

  • Induction of Development:

    • Spot 20 µL of the concentrated cell suspension onto the center of a TPM agar plate.

    • Allow the spots to dry in a laminar flow hood.

  • Application of Test Compound:

    • Apply a known amount of the test compound solution to a sterile filter paper disc and allow the solvent to evaporate.

    • Place the disc near the edge of the cell spot. A solvent-only control disc should be used on a separate plate.

  • Incubation and Observation:

    • Incubate the plates at 32°C for 48-72 hours.

    • Observe the development of fruiting bodies using a dissecting microscope. Look for changes in the timing, morphology, or number of fruiting bodies in the presence of the test compound compared to the control.

Visualization of Pathways and Workflows

Biosynthesis of Branched-Chain Fatty Acids

The following diagram illustrates the general pathway for the biosynthesis of iso- and anteiso-branched-chain fatty acids, which is the likely route for the synthesis of this compound.

BCFA_Biosynthesis cluster_0 Branched-Chain Amino Acid Precursors cluster_1 Acyl-CoA Primers cluster_2 Fatty Acid Elongation cluster_3 Branched-Chain Fatty Acid Products Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS iso_even iso-even BCFAs FAS->iso_even iso_odd iso-odd BCFAs FAS->iso_odd anteiso_odd anteiso-odd BCFAs FAS->anteiso_odd

Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.

Hypothetical Signaling Pathway for a BCFA

This diagram illustrates a generalized signaling pathway for a branched-chain fatty acid, based on known bacterial signaling mechanisms.

BCFA_Signaling BCFA This compound (extracellular) Receptor Membrane Receptor BCFA->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Response_Regulator Response Regulator Signal_Transduction->Response_Regulator Phosphorylation DNA DNA Response_Regulator->DNA Binding to Promoter Gene_Expression Altered Gene Expression (e.g., biofilm formation, virulence) DNA->Gene_Expression Transcription

Caption: A hypothetical signaling pathway for this compound.

Experimental Workflow for Investigating Novel Signaling Molecules

The following workflow outlines a systematic approach to determine if this compound, or any other compound, functions as a microbial signaling molecule.

Experimental_Workflow A Hypothesis: This compound is a signaling molecule B Chemical Synthesis and/or Purification A->B C Phenotypic Screening Assays (e.g., biofilm, motility, virulence factor production) B->C D Is a phenotype observed? C->D E Transcriptomic Analysis (RNA-seq) (Identify regulated genes) D->E Yes I No signaling role observed under tested conditions D->I No F Identification of Receptor/Sensor Kinase (e.g., genetic screen, affinity chromatography) E->F G Biochemical Characterization of Binding F->G H Elucidation of the Signaling Pathway G->H J Conclusion: Role in signaling pathway established H->J

Caption: Experimental workflow for the identification of novel signaling molecules.

Conclusion and Future Directions

The role of this compound in microbial signaling remains an open and intriguing question. While direct evidence is currently lacking, its classification as a branched-chain fatty acid places it in a family of molecules with established importance in bacterial physiology and, in some cases, intercellular communication. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers poised to investigate this and other understudied aspects of microbial chemical ecology.

Future research should focus on:

  • Systematic screening: Testing the effects of synthetic this compound on a wide range of bacterial species and phenotypes.

  • "Omics" approaches: Utilizing transcriptomics and proteomics to identify cellular responses to this molecule.

  • Receptor identification: Employing genetic and biochemical methods to find the putative receptor for this compound if a signaling role is established.

The exploration of novel signaling molecules is crucial for advancing our understanding of microbial communities and for the development of new therapeutic strategies that target bacterial communication and virulence.

References

Unveiling 2,6-Dimethylheptanoic Acid: A Bacterial Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the microbial world, VOCs serve as a complex language, mediating intra- and inter-species communication, influencing host-pathogen interactions, and contributing to the characteristic scent profiles of microbial cultures. Among the myriad of bacterial VOCs, branched-chain fatty acids represent a significant class of metabolites with diverse biological activities. This technical guide provides an in-depth exploration of 2,6-dimethylheptanoic acid, a methyl-branched medium-chain fatty acid, in the context of its role as a bacterial volatile organic compound. While its presence as a bacterial xenobiotic metabolite is recognized, this guide aims to consolidate the current understanding of its likely bacterial origins, biosynthetic pathways, methods for detection, and potential biological significance, thereby providing a valuable resource for researchers in microbiology, drug discovery, and diagnostics.

Bacterial Origin and Production

While direct evidence definitively identifying and quantifying this compound from a specific bacterial species remains an area of active research, strong evidence points towards its production by human skin microbiota. Bacteria residing on the skin, particularly species of Corynebacterium and Staphylococcus, are well-known producers of a wide array of volatile fatty acids that contribute to human body odor.[1] These bacteria possess the necessary metabolic machinery to synthesize branched-chain fatty acids from precursor molecules.

Table 1: Likely Bacterial Producers of this compound and Related Branched-Chain Fatty Acids

Bacterial Genus/SpeciesCommon LocationRelated Branched-Chain Fatty Acids ProducedReference
Corynebacterium spp.Human Skin (Axilla)Isovaleric acid and other short-chain VFAs[1]
Staphylococcus epidermidisHuman Skin3-methylbutanoic acid, 2-methylbutanoic acid
Staphylococcus aureusHuman Skin, NoseIsobutyric acid, Isovaleric acid

Biosynthesis of this compound

The biosynthesis of this compound in bacteria is presumed to follow the general pathway for branched-chain fatty acid synthesis. This process utilizes primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.

The pathway is initiated by a branched-chain α-keto acid decarboxylase, which converts the α-keto acids into their corresponding branched-chain acyl-CoA primers. These primers are then elongated through a series of reactions catalyzed by the fatty acid synthase (FAS) system. The presence of two methyl branches in this compound suggests a more complex biosynthetic route, potentially involving multiple methylation steps or the utilization of specific precursors.

Biosynthesis of this compound cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Elongation (FAS II) Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Decarboxylation Elongation_Cycles Multiple Elongation Cycles Isovaleryl_CoA->Elongation_Cycles Primer Malonyl_ACP Malonyl_ACP Malonyl_ACP->Elongation_Cycles Extender Unit 2_6_Dimethylheptanoyl_ACP 2,6-Dimethylheptanoyl-ACP Elongation_Cycles->2_6_Dimethylheptanoyl_ACP Chain Elongation & Methylation 2_6_Dimethylheptanoic_Acid 2,6-Dimethylheptanoic Acid 2_6_Dimethylheptanoyl_ACP->2_6_Dimethylheptanoic_Acid Thioesterase

Caption: Proposed biosynthetic pathway of this compound in bacteria.

Biological Activity and Significance

The biological role of this compound as a bacterial VOC is not yet fully elucidated. However, based on the known functions of other bacterial fatty acids, several potential activities can be inferred:

  • Antimicrobial Activity: Short and medium-chain fatty acids are known to possess antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes. This compound may play a role in inter-species competition within microbial communities.

  • Signaling Molecule: VOCs are crucial for bacterial communication (quorum sensing) and for interacting with host organisms. This compound could act as a signaling molecule, influencing biofilm formation, virulence factor expression, or host immune responses.

  • Biomarker for Disease: The unique metabolic fingerprint of pathogenic bacteria can be used for disease diagnosis. As a bacterial metabolite, this compound could potentially serve as a biomarker for certain bacterial infections.

Experimental Protocols

The detection and quantification of this compound as a bacterial VOC typically involve headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Headspace Solid-Phase Microextraction (SPME)

This protocol outlines the general steps for extracting volatile fatty acids from a bacterial culture.

  • Bacterial Culture: Inoculate a suitable liquid broth (e.g., Tryptic Soy Broth) with the bacterial strain of interest. Incubate under appropriate conditions (e.g., 37°C, 24-48 hours).

  • Headspace Vial Preparation: Transfer a defined volume (e.g., 5 mL) of the bacterial culture into a headspace vial.

  • SPME Fiber Conditioning: Condition a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber according to the manufacturer's instructions to remove contaminants.

  • Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the bacterial culture vial. The extraction is typically performed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation.

Experimental Workflow for VOC Analysis Bacterial_Culture 1. Bacterial Culture (Liquid Broth) Headspace_Vial 2. Transfer to Headspace Vial Bacterial_Culture->Headspace_Vial SPME_Extraction 3. Headspace SPME (e.g., 60°C, 30 min) Headspace_Vial->SPME_Extraction GC_MS_Analysis 4. GC-MS Analysis SPME_Extraction->GC_MS_Analysis Data_Processing 5. Data Processing (Peak ID & Quantification) GC_MS_Analysis->Data_Processing

Caption: General workflow for the analysis of bacterial VOCs using HS-SPME-GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of volatile fatty acids.

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: DB-FFAP capillary column (30 m × 0.25 mm × 0.25 µm) or similar polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 220°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-350.

  • Data Analysis: Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard and by searching against a mass spectral library (e.g., NIST). Quantification is performed by creating a calibration curve using a certified standard of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the production of this compound by specific bacterial species. Future research should focus on quantifying the production of this VOC by candidate bacteria, such as those from the genera Corynebacterium and Staphylococcus, under various growth conditions. This data will be crucial for understanding its biological relevance and potential as a biomarker.

Potential Applications

The study of this compound as a bacterial VOC has several potential applications for researchers and drug development professionals:

  • Novel Antimicrobials: Understanding the antimicrobial properties of this and other branched-chain fatty acids could lead to the development of new therapeutic agents that mimic the natural defense mechanisms of the skin microbiota.

  • Diagnostic Biomarkers: If the production of this compound is specific to certain pathogenic bacteria, it could be developed into a non-invasive diagnostic marker for infections, detectable in breath or skin swabs.

  • Probiotic Development: Bacteria that produce beneficial VOCs like this compound could be explored for their potential as probiotics to modulate the skin microbiome and enhance skin health.

  • Drug Discovery Targets: The enzymes involved in the unique biosynthetic pathway of this compound could serve as novel targets for the development of highly specific antimicrobial drugs.

Conclusion

This compound represents an intriguing yet underexplored bacterial volatile organic compound. While its definitive bacterial sources and biological functions are still being unraveled, the available evidence strongly suggests its origin from the human skin microbiota and its potential involvement in microbial competition and communication. The methodologies outlined in this guide provide a framework for future research aimed at identifying the specific bacterial producers, elucidating the detailed biosynthetic pathway, and characterizing the biological activities of this unique branched-chain fatty acid. Such research will undoubtedly contribute to a deeper understanding of the chemical ecology of microbial communities and may pave the way for novel applications in medicine and biotechnology.

References

The Biological Activity of Branched-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 7, 2025

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by the presence of one or more methyl groups on the carbon chain. Predominantly found in bacteria, ruminant-derived food products, and the human gut microbiome, BCFAs are emerging as significant bioactive lipids with diverse physiological and pathological roles.[1][2][3][4] Unlike their straight-chain counterparts, the unique structural configuration of BCFAs imparts distinct physicochemical properties, influencing their incorporation into cell membranes and their interaction with cellular signaling pathways.[4] This technical guide provides an in-depth overview of the biological activities of BCFAs, with a focus on their anti-inflammatory, metabolic, and anticancer effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique fatty acids.

Anti-Inflammatory and Pro-Inflammatory Activities of BCFAs

BCFAs exhibit a dual role in modulating inflammation, with some demonstrating potent anti-inflammatory effects while others can promote inflammatory responses. This activity is largely dependent on the specific BCFA, the cellular context, and the inflammatory stimulus.

Anti-inflammatory Effects

Certain BCFAs, particularly those with anteiso branching, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5] The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines.

Key Findings:

  • Inhibition of NF-κB Signaling: Anteiso-BCFAs have been observed to suppress the activation of the NF-κB pathway.[5] This is a critical mechanism as NF-κB is a major transcription factor for pro-inflammatory genes.

  • Modulation of Cytokine Production: BCFAs can alter the production of inflammatory cytokines. For instance, some BCFAs have been shown to reduce the secretion of pro-inflammatory cytokines like interleukin-8 (IL-8) in intestinal epithelial cells.[6]

  • TLR4 Signaling: The Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response, can be modulated by BCFAs.[7][8]

Pro-inflammatory Effects

In contrast to the anti-inflammatory properties of some BCFAs, isostearic acid has been identified as a pro-inflammatory agent.

Key Findings:

  • Inflammasome Activation: Isostearic acid can activate the inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9]

  • Induction of Pro-inflammatory Cytokines: Treatment with isostearic acid has been shown to stimulate the release of pro-inflammatory cytokines.[9]

Quantitative Data on Inflammatory Activity
BCFA TypeExperimental ModelConcentration/DosageObserved EffectReference
Isostearic acidMouse model625 mg/kg (topical)Upregulation of IL-23/17 axis[9]
Isostearic acidIn vitroNot specifiedPromotes IL-1 release[6]
Anteiso-BCFACaco-2 cellsNot specifiedMore effective at suppressing IL-8 than iso-BCFA[6]
Iso-BCFACaco-2 cellsNot specifiedReduces IL-8 expression[6]

Metabolic Effects of BCFAs

BCFAs are increasingly recognized for their role in regulating lipid and glucose metabolism. They can influence the expression of key metabolic genes and interact with nuclear receptors that govern metabolic pathways.

Regulation of Lipid Metabolism

BCFAs can modulate the expression of genes involved in fatty acid synthesis and oxidation, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).

Key Findings:

  • PPAR Activation: Phytanic acid is a known agonist of PPARα, a nuclear receptor that plays a critical role in fatty acid oxidation.[10] It also transactivates PPARβ and PPARγ.[1][11]

  • SREBP-1c Regulation: BCFAs can influence the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[12][13][14]

Regulation of Glucose Metabolism

Emerging evidence suggests that BCFAs can also impact glucose homeostasis.

Key Findings:

  • Glucose Uptake: Phytanic acid has been shown to enhance the uptake of 2-deoxy-D-glucose in rat primary hepatocytes.[11]

  • Gene Expression: Phytanic acid can increase the mRNA expression of glucose transporters (GLUT1 and GLUT2) and glucokinase.[11]

Quantitative Data on Metabolic Activity
BCFA TypeExperimental ModelConcentrationObserved EffectReference
Phytanic acidCV-1 cells co-transfected with PPARγ and reporter constructNot specifiedTransactivation of PPARγ[11]
Phytanic acidRat primary hepatocytesPhysiological concentrationsEnhanced 2-deoxy-D-glucose uptake[11]

Anticancer Activity of BCFAs

Several BCFAs have demonstrated promising anticancer properties in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation.

Key Findings:

  • Induction of Apoptosis: Phytanic acid can induce apoptosis in neuronal cells.[15] Isostearic acid also promotes apoptosis.[6]

  • Inhibition of Cell Proliferation: Various BCFAs have been shown to inhibit the proliferation of different cancer cell lines, including colon and pancreatic cancer cells.[6][16][17]

Quantitative Data on Anticancer Activity
BCFA TypeCell LineIC50 ValueObserved EffectReference
Not SpecifiedHCT-15 (Colon Cancer)740 μmol/LInhibition of cell growth[18]
Iso-mukaadial acetateMIA-PACA2 (Pancreatic Cancer)Not specifiedConcentration-dependent cytotoxicity[16][17]
Iso-mukaadial acetateHT29 (Colon Cancer)Not specifiedConcentration-dependent cytotoxicity[16][17]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

BCFA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Macrophage BCFA Anteiso-BCFA TLR4 TLR4 BCFA->TLR4 Inhibits (?) MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Inhibits phosphorylation NFκB NF-κB IκB->NFκB Sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Transcription Cytokines ↓ Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines

Figure 1: Simplified diagram of the potential anti-inflammatory mechanism of anteiso-BCFAs via inhibition of the TLR4-NF-κB signaling pathway.

BCFA_Metabolic_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1) PPRE->FAO_Genes Induces transcription Increased_FAO ↑ Fatty Acid Oxidation FAO_Genes->Increased_FAO Anti_Inflammatory_Assay_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture bcfa_treatment Pre-treat with BCFA (various concentrations) cell_culture->bcfa_treatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) bcfa_treatment->lps_stimulation incubation Incubate (e.g., 24 hours) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA supernatant_collection->elisa western_blot Analyze NF-κB Pathway Proteins (p-IκB, p-p65) by Western Blot cell_lysis->western_blot end End elisa->end western_blot->end

References

An In-Depth Technical Guide to the Structural Isomers of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2,6-dimethylheptanoic acid, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended to support research and development efforts in fields such as pharmacology, metabolic disorders, and organic chemistry.

Introduction to this compound and Its Isomers

This compound (C9H18O2) is a branched-chain fatty acid.[1] Its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit unique chemical and physical properties that may translate to distinct biological functions. Understanding the characteristics of each isomer is crucial for targeted research and application development. This guide will explore the known structural isomers of dimethylheptanoic acid, with a primary focus on the 2,6-disubstituted form.

Structural Isomers of Dimethylheptanoic Acid

The heptanoic acid backbone allows for various positions of the two methyl groups, leading to a number of structural isomers. The primary isomers of interest include:

  • 2,2-Dimethylheptanoic acid

  • 2,4-Dimethylheptanoic acid[2]

  • 2,5-Dimethylheptanoic acid

  • This compound[1]

  • 3,3-Dimethylheptanoic acid

  • 3,5-Dimethylheptanoic acid

  • 4,5-Dimethylheptanoic acid

  • 4,6-Dimethylheptanoic acid[3]

In addition to these positional isomers, stereoisomerism exists for isomers with chiral centers, such as (R)- and (S)-2,6-dimethylheptanoic acid.[4]

Physicochemical Properties

The physicochemical properties of these isomers are critical for predicting their behavior in biological systems and for developing analytical methods. While experimental data is limited, computational predictions provide valuable insights.

Table 1: Computed Physicochemical Properties of Dimethylheptanoic Acid Isomers

IsomerMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
2,2-Dimethylheptanoic acid158.243.237.3
2,4-Dimethylheptanoic acid158.24[2]3.1[2]37.3[2]
This compound158.24[1]3.1[1]37.3[1]
(R)-2,6-Dimethylheptanoic acid158.24[4]3.1[4]37.3[4]
3,3-Dimethylheptanoic acid158.243.237.3
4,6-Dimethylheptanoic acid158.24[3]2.7[3]37.3[3]

Data sourced from PubChem and other chemical databases.[1][2][3][4][5]

Synthesis of Dimethylheptanoic Acid Isomers

General Synthetic Approach: Grignard Reaction and Oxidation

A plausible synthetic route for many of these isomers involves the use of Grignard reagents followed by oxidation. For instance, the synthesis of this compound could potentially be achieved through the reaction of a Grignard reagent derived from a halogenated alkane with a suitable carbonyl compound, followed by oxidation of the resulting alcohol. A similar approach has been described for the synthesis of the corresponding alkane, 2,6-dimethylheptane, where isobutyl magnesium bromide is coupled with ethyl formate (B1220265) to produce 2,6-dimethylheptanol-4, which is then hydrogenated.[6]

Experimental Protocol: Hypothetical Synthesis of this compound

  • Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromo-2-methylpropane (B43306) (isobutyl bromide) and magnesium turnings in dry diethyl ether under an inert atmosphere.

  • Coupling Reaction: React the Grignard reagent with a suitable electrophile, such as 5-chloro-2-pentanone, to form the carbon skeleton.

  • Oxidation: The resulting ketone can be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid.

  • Purification: The final product would be purified by extraction and distillation or chromatography.

Note: This is a generalized, hypothetical protocol and would require optimization and experimental validation.

A documented synthesis for 3-methylheptanoic acid involves the reaction of n-butylmagnesium bromide with sec-butyl crotonate, followed by saponification and acidification.[7] This method could potentially be adapted for the synthesis of certain dimethylheptanoic acid isomers by using appropriately substituted starting materials.

Analytical and Characterization Methods

The identification and quantification of dimethylheptanoic acid isomers require robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of branched-chain fatty acids.[8][9][10] Derivatization to form more volatile esters, such as methyl or pentafluorobenzyl esters, is a common practice to improve chromatographic separation and detection.[10]

Experimental Protocol: GC-MS Analysis of Dimethylheptanoic Acid Isomers

  • Derivatization: Esterify the carboxylic acid sample by heating with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst.[10]

  • GC Separation: Inject the derivatized sample onto a capillary GC column (e.g., DB-225ms) for separation.[10] A temperature gradient program is typically used to achieve optimal resolution.

  • MS Detection: Use a mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and identify the eluting compounds based on their mass spectra and retention times.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the isomers. While specific spectra for all isomers are not widely published, the chemical shifts and coupling constants in ¹H and ¹³C NMR would be characteristic for each unique structure. For example, the ¹³C NMR spectrum for the methyl ester of 2,4-dimethylheptanoic acid is available in spectral databases.[11]

Biological Activities and Potential Applications

Branched-chain fatty acids are increasingly recognized for their diverse biological activities. While specific studies on this compound and its isomers are limited, research on related compounds suggests potential therapeutic applications.

One study investigated the use of this compound as a potential anaplerotic therapy for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder.[12] The study found that this compound, among other fatty acids, induced positive changes in cellular oxygen consumption rates in patient-derived fibroblasts, suggesting it can be metabolized and utilized for energy.[12]

Logical Relationship of Anaplerotic Therapy

Anaplerosis 2,6-Dimethylheptanoic_Acid 2,6-Dimethylheptanoic_Acid Metabolism Metabolism 2,6-Dimethylheptanoic_Acid->Metabolism Succinyl-CoA Succinyl-CoA Metabolism->Succinyl-CoA Krebs_Cycle Krebs_Cycle Succinyl-CoA->Krebs_Cycle Replenishes Intermediates Energy_Production Energy_Production Krebs_Cycle->Energy_Production

Caption: Anaplerotic potential of this compound.

This finding opens avenues for exploring this compound and its isomers in the context of other metabolic diseases. Further research is warranted to elucidate the specific signaling pathways and molecular targets of these compounds.

Conclusion and Future Directions

The structural isomers of this compound represent a promising area for research and development. While current knowledge is limited, the available data suggests their potential relevance in metabolic regulation. Future research should focus on:

  • Developing and optimizing stereoselective synthetic routes for each isomer.

  • Conducting comprehensive physicochemical characterization using experimental methods.

  • Performing in-depth biological studies to identify specific molecular targets and signaling pathways.

  • Evaluating the therapeutic potential of individual isomers in various disease models.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing class of molecules.

References

The Elusive Natural Origins of 2,6-Dimethylheptanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into branched-chain fatty acids across various biological systems, the natural sources of 2,6-dimethylheptanoic acid remain largely uncharacterized in publicly available scientific literature. While databases classify it as a potential bacterial xenobiotic metabolite, concrete evidence detailing its specific microbial producers, biosynthetic pathways, and quantitative presence in natural environments is currently lacking. This technical guide summarizes the available information and highlights the significant knowledge gaps surrounding this particular branched-chain fatty acid.

Natural Occurrence: An Unanswered Question

Searches across scientific databases and literature have failed to identify a definitive natural source of this compound with verifiable quantitative data. The most prominent, yet unelaborated, clue comes from the PubChem database, which describes it as a "bacterial xenobiotic metabolite."[1] This classification suggests that it may be a product of microbial metabolism of foreign compounds. However, the specific bacteria responsible, the xenobiotic substrates, and the environmental conditions leading to its formation are not specified.

Investigations into various ecosystems known for producing diverse fatty acid profiles have not yielded specific evidence of this compound:

  • Microbial Fermentations and Volatile Organic Compounds (MVOCs): While bacteria are known producers of a wide array of branched-chain fatty acids, and these are often analyzed in fermentation processes and as volatile organic compounds, specific detection of this compound is not documented in the reviewed literature.

  • Marine and Terrestrial Environments: Analysis of environmental samples from marine and soil environments, which harbor complex microbial communities, has not specifically identified this compound.

  • Animal Sources: Studies on animal scent glands and the uropygial gland secretions of birds, known for their complex lipid profiles including various branched-chain fatty acids, do not report the presence of this compound.[2][3][4][5][6]

  • Insect Pheromones: While fatty acid derivatives are common components of insect pheromones, this compound has not been identified as such in the available research.

Biosynthesis: A Matter of Speculation

In the absence of a confirmed natural source, the biosynthetic pathway for this compound can only be hypothesized based on general principles of branched-chain fatty acid synthesis in bacteria. This process typically involves the use of branched-chain amino acid degradation products as primers for the fatty acid synthase (FAS) system.

A speculative biosynthetic pathway could potentially involve primers derived from the catabolism of branched-chain amino acids like leucine (B10760876) or valine, followed by elongation with malonyl-CoA units. The introduction of a second methyl group at the C6 position is an unusual feature that would require a specific methyltransferase or a unique precursor for the elongation process.

Analytical Methodologies for Branched-Chain Fatty Acids

While no specific experimental protocols for the isolation and quantification of this compound from a natural source were found, established methods for the analysis of branched-chain fatty acids (BCFAs) in biological and environmental samples are well-documented. These methods can be adapted for the targeted analysis of this compound should a potential source be identified.

A general workflow for the analysis of BCFAs typically involves the following steps:

  • Lipid Extraction: Total lipids are extracted from the sample matrix using methods such as the Folch or Bligh-Dyer procedures.

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then derivatized, most commonly to fatty acid methyl esters (FAMEs), to increase their volatility for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The retention time and mass spectrum of the target compound are compared to those of an authentic standard for positive identification.

The following diagram illustrates a generalized experimental workflow for the analysis of BCFAs.

Experimental_Workflow General Workflow for BCFA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Data Data Processing (Peak Identification & Quantification) GCMS->Data

Caption: A generalized workflow for the analysis of branched-chain fatty acids.

Future Directions

The lack of information on the natural sources of this compound presents a clear research gap. Future efforts should focus on:

  • Tracing the "Bacterial Xenobiotic Metabolite" Claim: Identifying the primary literature source for this classification in chemical databases to understand the context.

  • Targeted Metabolomic Screening: Utilizing advanced analytical techniques like high-resolution GC-MS and metabolomics to screen microbial cultures, particularly those known for producing diverse lipids or those involved in the degradation of potential xenobiotic precursors.

  • Exploration of Unique Niches: Investigating extreme or unique environments that may harbor microorganisms with novel metabolic capabilities.

References

Biosynthesis of Branched-Chain Fatty Acids in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many microorganisms, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature changes.[1][2] The biosynthesis of BCFAs is a specialized metabolic pathway that diverges from the more common straight-chain fatty acid synthesis. This technical guide provides an in-depth overview of the core biosynthetic pathways, key enzymatic players, and regulatory mechanisms governing BCFA production in microorganisms. Detailed experimental protocols for the analysis of BCFAs and the characterization of key enzymes are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling and metabolic pathways using Graphviz diagrams to offer a clear and comprehensive understanding of this essential microbial process.

Core Biosynthetic Pathway of Branched-Chain Fatty Acids

The synthesis of BCFAs in microorganisms primarily utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1] This pathway can be broadly divided into two main stages: the formation of branched-chain acyl-CoA primers and the subsequent elongation by the fatty acid synthase (FAS) system.

The initial step involves the transamination of BCAAs to their corresponding α-keto acids, a reaction catalyzed by branched-chain amino acid transaminases.[1] These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to produce branched-chain acyl-CoA primers.[1][3] Specifically:

  • Leucine is converted to α-ketoisocaproate, which is then decarboxylated to form isovaleryl-CoA. This primer leads to the synthesis of iso-even-numbered BCFAs (e.g., 14-methylpentadecanoic acid or iso-C16:0).

  • Isoleucine is converted to α-keto-β-methylvalerate, which is decarboxylated to 2-methylbutyryl-CoA. This serves as the primer for anteiso-odd-numbered BCFAs (e.g., 12-methyltetradecanoic acid or anteiso-C15:0).[4]

  • Valine is converted to α-ketoisovalerate, which is decarboxylated to isobutyryl-CoA. This primer is used for the synthesis of iso-odd-numbered BCFAs (e.g., 13-methyltetradecanoic acid or iso-C15:0).

Once the branched-chain acyl-CoA primer is synthesized, it is loaded onto the acyl carrier protein (ACP) and enters the fatty acid elongation cycle. The key enzyme that determines the initiation with a branched-chain primer is β-ketoacyl-ACP synthase III (FabH).[5] The substrate specificity of FabH is a critical determinant for whether a bacterium produces predominantly straight-chain or branched-chain fatty acids.[5] In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoAs over acetyl-CoA.[5]

The elongation process then proceeds through a series of condensation, reduction, and dehydration reactions, with malonyl-CoA serving as the two-carbon donor in each cycle, analogous to the synthesis of straight-chain fatty acids.[4] The final chain length of the BCFA is typically between 12 and 17 carbons.[4]

BCFA_Biosynthesis_Pathway Leu Leucine KIC α-Ketoisocaproate Leu->KIC BCAT Ile Isoleucine KMV α-Keto-β-methylvalerate Ile->KMV BCAT Val Valine KIV α-Ketoisovalerate Val->KIV BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDC Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDC Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDC FAS Fatty Acid Synthase (FAS II System) Isovaleryl_CoA->FAS FabH Methylbutyryl_CoA->FAS FabH Isobutyryl_CoA->FAS FabH iso_even_BCFA iso-Even BCFAs (e.g., C16:0iso) FAS->iso_even_BCFA anteiso_odd_BCFA anteiso-Odd BCFAs (e.g., C15:0anteiso) FAS->anteiso_odd_BCFA iso_odd_BCFA iso-Odd BCFAs (e.g., C15:0iso) FAS->iso_odd_BCFA

Core biosynthetic pathway of branched-chain fatty acids.

Key Enzymes and Their Regulation

The biosynthesis of BCFAs is catalyzed by a series of enzymes, with regulation occurring at multiple levels to ensure the appropriate membrane composition in response to cellular needs and environmental conditions.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a large, multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids, committing them to pathways for either energy production or, in the case of BCFA synthesis, as primers for fatty acid elongation.[6] In Bacillus subtilis, the expression of the bkd operon, which encodes the BCKDC, is induced by the presence of isoleucine or valine and is dependent on the sigma factor SigL.[7]

β-Ketoacyl-ACP Synthase III (FabH)

FabH catalyzes the initial condensation reaction of fatty acid synthesis.[5] The substrate specificity of FabH is a critical control point in determining the type of fatty acids produced. In organisms like E. coli that primarily synthesize straight-chain fatty acids, FabH has a strong preference for acetyl-CoA.[5] In contrast, in BCFA-producing bacteria such as Bacillus subtilis, FabH exhibits higher activity with branched-chain acyl-CoAs.[5] Some bacteria possess multiple FabH homologs with different substrate specificities, allowing for the production of a diverse range of fatty acids.

Transcriptional Regulation in Bacillus subtilis

In Bacillus subtilis, the genes involved in BCAA biosynthesis, and thus the production of BCFA precursors, are under the control of the global transcriptional regulator CodY.[8] CodY represses the expression of these genes in the presence of high intracellular concentrations of BCAAs.[8] This provides a feedback mechanism to link the availability of amino acid precursors to the synthesis of BCFAs.

Regulation of Membrane Fluidity: The DesK/DesR System

Microorganisms must maintain the appropriate fluidity of their cell membranes for optimal function. BCFAs, with their lower melting points compared to straight-chain fatty acids, contribute to increased membrane fluidity.[2] In Bacillus subtilis, a two-component signal transduction system, consisting of the sensor histidine kinase DesK and the response regulator DesR, plays a key role in regulating membrane fluidity.[9][10] DesK is a membrane-bound protein that senses changes in membrane fluidity.[9][11] When the membrane becomes too rigid (e.g., at low temperatures), DesK autophosphorylates and then transfers the phosphate (B84403) group to DesR.[9] Phosphorylated DesR then acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase that introduces double bonds into existing fatty acyl chains, thereby increasing membrane fluidity.[4][9] This system provides a rapid response to changes in membrane fluidity, complementing the de novo synthesis of BCFAs.

DesK_DesR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK_inactive DesK (Phosphatase active) DesK_active DesK-P (Kinase active) DesK_inactive->DesK_active Autophosphorylation DesK_active->DesK_inactive Dephosphorylation of DesR-P DesR DesR DesK_active->DesR Phosphotransfer DesR_P DesR-P des_gene des gene DesR_P->des_gene Activates transcription Desaturase Desaturase (Des) des_gene->Desaturase Translation SFA Saturated Fatty Acids Desaturase->SFA Desaturation low_fluidity Decreased Membrane Fluidity (e.g., Cold) low_fluidity->DesK_inactive Activates Kinase high_fluidity Increased Membrane Fluidity high_fluidity->DesK_active Activates Phosphatase UFA Unsaturated Fatty Acids UFA->high_fluidity

The DesK/DesR two-component system for regulating membrane fluidity.

Quantitative Data on Branched-Chain Fatty Acid Biosynthesis

The composition of BCFAs can vary significantly among different microbial species and can be influenced by growth conditions. The efficiency of the key enzymes in BCFA biosynthesis also varies.

Table 1: Branched-Chain Fatty Acid Composition in Selected Bacteria
Bacterial SpeciesMajor BCFAsPercentage of Total Fatty Acids (%)Reference
Bacillus subtilisanteiso-C15:0, iso-C15:0, anteiso-C17:0, iso-C17:0>95%[12]
Staphylococcus aureusanteiso-C15:0, anteiso-C17:0High proportion[2]
Listeria monocytogenesanteiso-C15:0, iso-C15:0High proportion[13]
Bifidobacterium spp.Varies by strain, can include C16:0 isoUp to 24% for a single BCFA[12]
Rumen BacteriaC15:0, iso-C15:0, anteiso-C15:0, iso-C17:0Variable[14]
Table 2: Kinetic Parameters of FabH from Different Bacterial Species
EnzymeSubstrateApparent Km (µM)Apparent kcat (min-1)kcat/Km (µM-1·min-1)Reference
E. coli FabHAcetyl-CoA0.3 ± 0.15.9 ± 1.4~19.7[15]
E. coli FabHMalonyl-CoA2500 ± 8005.9 ± 1.40.0024[15]
Synechococcus sp. PCC 7002 FabHAcetyl-CoA---[16][17]

Note: Direct comparative kinetic data for FabH with branched-chain acyl-CoA substrates is limited in the literature. However, qualitative studies have shown that FabH from BCFA-producing bacteria have a higher specific activity for branched-chain primers compared to acetyl-CoA.[5]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of fatty acids from microbial cells for analysis by GC-MS.

1. Cell Harvesting and Lysis:

  • Grow microbial culture to the desired growth phase.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyse the cells using a method appropriate for the microorganism (e.g., bead beating, sonication, or enzymatic lysis).

2. Lipid Extraction:

  • To the cell lysate, add a mixture of chloroform (B151607) and methanol (B129727) (typically a 2:1 v/v ratio).

  • Vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Add water or a salt solution to induce phase separation.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

  • Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol).

  • Heat at 80-100°C for 5-10 minutes to saponify the lipids.

  • Cool the sample and add a methylation reagent (e.g., 14% boron trifluoride in methanol).

  • Heat again at 80-100°C for 5-10 minutes to form FAMEs.

  • Cool the sample and add a non-polar solvent (e.g., hexane) and water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane (B92381) layer containing the FAMEs.

4. GC-MS Analysis:

  • Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-225ms).[18]

  • Use a temperature program that allows for the separation of different fatty acid methyl esters.

  • Identify the BCFAs based on their retention times and mass spectra compared to known standards.

  • Quantify the BCFAs by integrating the peak areas and comparing them to an internal standard.

GCMS_Workflow start Microbial Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis harvest->lysis extraction Lipid Extraction (Chloroform/Methanol) lysis->extraction saponification Saponification (Methanolic NaOH) extraction->saponification methylation Methylation (FAMEs) (BF3-Methanol) saponification->methylation gcms GC-MS Analysis methylation->gcms end BCFA Profile gcms->end

Experimental workflow for BCFA analysis by GC-MS.
Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

This protocol describes a continuous spectrophotometric assay to measure the activity of BCKDC by monitoring the production of NADH.[6]

1. Preparation of Cell Extract:

  • Grow and harvest microbial cells as described in section 4.1.

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

2. Assay Mixture:

  • In a quartz cuvette, prepare an assay mixture containing:

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

    • Thiamine pyrophosphate (TPP)

    • MgCl2

    • Coenzyme A (CoA)

    • NAD+

    • Cysteine

  • Add the cell-free extract to the cuvette.

3. Spectrophotometric Measurement:

  • Place the cuvette in a spectrophotometer set to 340 nm.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate).

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Implications for Drug Development

The enzymes involved in the BCFA biosynthesis pathway represent potential targets for the development of novel antimicrobial agents.[19] Since the type II fatty acid synthase system in bacteria is structurally distinct from the type I system in mammals, inhibitors of these enzymes could exhibit selective toxicity.[19] For example, targeting FabH could disrupt the synthesis of essential membrane components in bacteria that rely on BCFAs for survival. Further research into the structure and function of these enzymes will be crucial for the rational design of potent and specific inhibitors.

Conclusion

The biosynthesis of branched-chain fatty acids is a fundamental metabolic process in many microorganisms, with significant implications for their survival and adaptation. A thorough understanding of the underlying pathways, key enzymes, and regulatory networks is essential for researchers in microbiology, biochemistry, and drug development. This technical guide provides a comprehensive resource to facilitate further investigation into this fascinating area of microbial metabolism. By leveraging the detailed protocols and quantitative data presented, scientists can advance their research and potentially uncover new strategies to combat microbial pathogens.

References

An In-Depth Technical Guide to 2,6-Dimethylheptanoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylheptanoic acid, a branched-chain fatty acid of interest in various scientific disciplines. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its emerging role in biomedical research, particularly as a potential therapeutic agent for metabolic disorders. Experimental protocols and pathway diagrams are included to facilitate further investigation and application of this compound.

Chemical Identity and Properties

This compound is a nine-carbon branched-chain fatty acid. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 7494-12-4[1][2]
Molecular Formula C9H18O2[1][2]
Molecular Weight 158.24 g/mol [2]
IUPAC Name This compound[2]
Synonyms DL-2,6-dimethyl Heptanoic Acid[2]
Boiling Point Not available
Density Not available
Solubility Not available
pKa Not available

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the established synthesis of structurally similar branched-chain alkanes, such as 2,6-dimethylheptane. This proposed synthesis involves a Grignard reaction followed by oxidation.

Proposed Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Isobutyl_bromide Isobutyl bromide Grignard_reagent Isobutylmagnesium bromide Isobutyl_bromide->Grignard_reagent + Mg Mg Mg, diethyl ether Intermediate_alcohol 2,6-Dimethylheptan-1-ol Grignard_reagent->Intermediate_alcohol + Ethyl formate (B1220265) (Grignard Reaction) Ethyl_formate Ethyl formate Final_product This compound Intermediate_alcohol->Final_product Oxidation Oxidizing_agent Oxidizing Agent (e.g., KMnO4, H2CrO4)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis (Proposed)

Materials:

  • Isobutyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl formate

  • Potassium permanganate (B83412) (KMnO4) or Chromic acid (H2CrO4)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction mixture should be stirred continuously until the magnesium is consumed, yielding isobutylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of ethyl formate in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up and Isolation of the Alcohol: Cool the reaction mixture and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 2,6-dimethylheptan-1-ol.

  • Oxidation to Carboxylic Acid: Dissolve the crude alcohol in a suitable solvent (e.g., acetone). Cool the solution in an ice bath and slowly add an aqueous solution of potassium permanganate or a solution of chromic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears. Acidify the mixture with dilute hydrochloric acid and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. For volatile analysis, this compound can be analyzed directly or after derivatization to a more volatile ester form.

Experimental Protocol: GC-MS Analysis of this compound (as Methyl Ester)

Materials:

  • This compound sample

  • Methanol (B129727)

  • Acetyl chloride (for esterification)

  • Hexane (B92381) (for extraction)

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization (Esterification): To a known amount of the fatty acid sample in a vial, add a solution of acetyl chloride in methanol (e.g., 5% v/v). Cap the vial tightly and heat at 60-80°C for 1-2 hours.

  • Extraction: After cooling, add water and hexane to the vial. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer containing the fatty acid methyl ester to a clean vial.

  • Drying and Concentration: Add anhydrous sodium sulfate to the hexane extract to remove any residual water. If necessary, concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. The expected chemical shifts for this compound can be predicted based on its structure.

Expected ¹³C NMR Chemical Shifts:

Biological Significance and Applications

Role in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an inherited metabolic disorder that prevents the body from breaking down medium-chain fatty acids for energy. This can lead to a metabolic crisis, especially during periods of fasting or illness.

This compound is being investigated as a potential anaplerotic therapy for MCAD deficiency. Anaplerosis is the act of replenishing tricarboxylic acid (TCA) cycle intermediates. It is hypothesized that the branched structure of this compound allows it to be metabolized through alternative pathways that bypass the deficient MCAD enzyme, thereby providing the necessary intermediates to maintain TCA cycle function and energy production.

Caption: Proposed mechanism of this compound in MCAD deficiency.

Experimental Protocol: Assessing Anaplerotic Effect

Cell Culture and Treatment:

  • Culture human fibroblasts from individuals with MCAD deficiency and healthy controls in standard cell culture medium.

  • To induce metabolic stress, incubate the cells in a glucose-free and serum-free medium.

  • Treat the cells with varying concentrations of this compound.

Measurement of Oxygen Consumption Rate (OCR):

  • Seed the cells in a Seahorse XF analyzer plate.

  • After the treatment period, measure the OCR using a Seahorse XF Analyzer. An increase in OCR in treated MCAD-deficient cells compared to untreated cells would indicate a restoration of mitochondrial respiration.

Immunofluorescence Staining for TCA Cycle Intermediates:

  • Grow cells on coverslips and subject them to the same treatment conditions.

  • Fix the cells and perform immunofluorescence staining using antibodies specific for key TCA cycle intermediates or markers of mitochondrial function.

  • Visualize the stained cells using fluorescence microscopy to assess changes in the levels and localization of these markers.

Conclusion

This compound is a compound with significant potential, particularly in the field of metabolic research. This guide provides a foundational understanding of its chemical nature, synthesis, analysis, and biological role. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers aiming to explore the therapeutic and scientific applications of this intriguing branched-chain fatty acid. Further research is warranted to fully elucidate its metabolic fate and therapeutic efficacy.

References

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylheptanoic Acid and Their Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethylheptanoic acid, a branched-chain fatty acid (BCFA) with emerging significance in biochemical and pharmaceutical research. With two chiral centers at positions 2 and 6, this compound exists as four distinct stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This document delineates the chemical properties, stereoselective synthesis, and chiral separation techniques for these isomers. Furthermore, it explores their potential biological activities and pharmacological significance, drawing parallels with structurally related BCFAs such as phytanic acid. The guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of stereoisomerism in the biological function of fatty acids.

Introduction to this compound and its Stereoisomers

This compound is a nine-carbon saturated fatty acid with methyl branches at the second and sixth carbon positions.[1] Its molecular formula is C9H18O2, and its molecular weight is 158.24 g/mol .[1] The presence of two stereocenters gives rise to four stereoisomers, which can be categorized into two pairs of enantiomers ((2R,6R) and (2S,6S)) and a meso compound ((2R,6S) which is identical to (2S,6R) due to a plane of symmetry). The general structure of this compound is depicted in Figure 1.

The stereochemical configuration of these isomers is crucial as it dictates their interaction with chiral biological molecules such as enzymes and receptors, leading to potentially distinct metabolic fates and pharmacological effects. While research on the specific stereoisomers of this compound is still in its nascent stages, the well-documented stereospecificity of other BCFAs provides a strong rationale for investigating their individual biological profiles.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the individual stereoisomers of this compound are expected to be very similar, with the exception of their optical activity. Enantiomeric pairs will rotate plane-polarized light to an equal but opposite degree, while the meso form is optically inactive. A summary of the general and predicted properties is provided in Table 1.

PropertyValueReference
Molecular FormulaC9H18O2[1]
Molecular Weight158.24 g/mol [1]
IUPAC NameThis compound[1]
CAS Number (racemic)7494-12-4[2]
PubChem CID (racemic)43222[1]
PubChem CID ((2R)-isomer)11768841[3]
XLogP3 (predicted)3.1[1]
Topological Polar Surface Area37.3 Ų[1]
Complexity119[1]

Table 1: Physicochemical Properties of this compound.

Stereoselective Synthesis and Chiral Separation

The synthesis and isolation of individual stereoisomers of this compound in high purity are essential for the accurate evaluation of their biological activities.

Stereoselective Synthesis

While specific, optimized synthetic routes for each stereoisomer of this compound are not extensively reported in the literature, general methodologies for the enantioselective synthesis of chiral carboxylic acids can be adapted. A plausible synthetic strategy would involve the use of chiral auxiliaries or asymmetric catalysis.

Experimental Protocol: Hypothetical Stereoselective Synthesis of (2R,6R)-2,6-Dimethylheptanoic Acid

This hypothetical protocol is based on established methods for the asymmetric synthesis of chiral carboxylic acids.

  • Preparation of Chiral Building Blocks:

    • Synthesize (R)-2-methyl-5-hexen-1-ol from a commercially available chiral precursor.

    • Protect the hydroxyl group with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

  • Chain Elongation:

    • Perform a hydroboration-oxidation of the terminal alkene to yield the corresponding primary alcohol.

    • Oxidize the alcohol to the carboxylic acid, yielding (R)-4-methyl-7-(tert-butyldimethylsilyloxy)heptanoic acid.

  • Introduction of the Second Chiral Center:

    • Employ an asymmetric alkylation strategy, for instance, using a chiral auxiliary like Evans' oxazolidinone, to introduce the second methyl group at the C2 position with the desired (R) configuration.

  • Deprotection and Final Product Formation:

    • Remove the protecting group from the hydroxyl group and subsequently oxidize it to the carboxylic acid.

    • Purify the final product, (2R,6R)-2,6-dimethylheptanoic acid, using column chromatography.

Chiral Separation

For mixtures of stereoisomers, chiral separation techniques are employed to isolate each isomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common methods.

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

This protocol is a general guideline for the separation of chiral carboxylic acids.

  • Derivatization (optional but recommended for improved resolution):

    • Convert the carboxylic acid to an amide or ester using a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) to form diastereomers. Diastereomers can often be separated on a non-chiral stationary phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for the best separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for more sensitive and specific detection.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the separation of the different stereoisomers. The elution order will depend on the specific CSP and mobile phase used.

Biological and Pharmacological Significance

The biological significance of this compound stereoisomers is not yet well-defined. However, by drawing parallels with other BCFAs like phytanic acid, we can infer potential areas of importance. BCFAs are known to play roles in lipid metabolism, cellular signaling, and inflammation. Their stereochemistry is critical for these activities.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Phytanic acid and other BCFAs are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[4] The activation of PPARs is often stereoselective. It is plausible that the stereoisomers of this compound exhibit differential binding affinities and activation potentials for PPAR subtypes (α, γ, and δ), leading to distinct metabolic effects.

Potential Biological Effects of PPAR Activation by this compound Stereoisomers

Stereoisomer (Hypothetical)Target PPAR (Hypothetical)Potential Biological Effect
(2R,6R)-isomerPPARαIncreased fatty acid oxidation
(2S,6S)-isomerPPARγAdipogenesis and improved insulin (B600854) sensitivity
meso-isomerPPARδEnhanced lipid metabolism in skeletal muscle

Table 2: Hypothetical PPAR-mediated effects of this compound stereoisomers.

PPAR_Signaling BCFA This compound Stereoisomer PPAR PPARα/γ/δ BCFA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Metabolic Effects (e.g., Lipid Metabolism) Gene_Expression->Metabolic_Effects

Caption: Hypothetical PPAR signaling pathway activated by a this compound stereoisomer.

Metabolism and Stereospecific Enzymes

The metabolism of BCFAs often involves stereospecific enzymes. For example, the α-oxidation of phytanic acid is stereoselective. Similarly, the enzymes involved in the activation (acyl-CoA synthetases) and subsequent β-oxidation (acyl-CoA dehydrogenases) of this compound are likely to exhibit stereopreference.[5][6] This could lead to different rates of metabolism and accumulation of specific stereoisomers in tissues, which may have toxicological implications.

BCFA_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria BCFA 2,6-DMHA Stereoisomer ACSL Acyl-CoA Synthetase (Stereospecific) BCFA->ACSL Acyl_CoA 2,6-DMHA-CoA ACAD Acyl-CoA Dehydrogenase (Stereospecific) Acyl_CoA->ACAD Transport into Mitochondria ACSL->Acyl_CoA Beta_Oxidation β-Oxidation ACAD->Beta_Oxidation

Caption: Simplified workflow of the potential stereospecific metabolism of this compound.

Future Directions and Conclusion

The study of the stereoisomers of this compound is a promising area of research with potential implications for drug development and our understanding of lipid metabolism. Future research should focus on the following:

  • Development of robust and scalable stereoselective synthetic routes to obtain each stereoisomer in high purity.

  • Comprehensive biological evaluation of each isomer to determine their specific activities on targets such as PPARs and other metabolic enzymes.

  • In vivo studies to investigate the pharmacokinetic and pharmacodynamic profiles of the individual stereoisomers.

  • Elucidation of the specific signaling pathways modulated by each stereoisomer.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dimethylheptanoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid that may serve as a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical compounds.[1][2] Its synthesis can be efficiently achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This protocol details the synthesis of this compound from 1-bromo-2,4-dimethylpentane (B1290249). The process involves the formation of a Grignard reagent, its subsequent reaction with carbon dioxide (carboxylation), and finally, acidic workup to yield the desired carboxylic acid.

Reaction Scheme

The overall reaction for the synthesis of this compound via a Grignard reaction is as follows:

Step 1: Grignard Reagent Formation

(CH₃)₂CHCH₂CH(CH₃)CH₂Br + Mg → (CH₃)₂CHCH₂CH(CH₃)CH₂MgBr

Step 2: Carboxylation

(CH₃)₂CHCH₂CH(CH₃)CH₂MgBr + CO₂ → (CH₃)₂CHCH₂CH(CH₃)CH₂COOMgBr

Step 3: Acidic Workup

(CH₃)₂CHCH₂CH(CH₃)CH₂COOMgBr + H⁺ → (CH₃)₂CHCH₂CH(CH₃)CH₂COOH + Mg²⁺ + Br⁻

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-2,4-dimethylpentaneC₇H₁₅Br179.10
Magnesium turningsMg24.31
Dry Ice (solid Carbon Dioxide)CO₂44.01
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
IodineI₂253.81
Hydrochloric Acid (concentrated)HCl36.46
Sodium BicarbonateNaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Part A: Grignard Reagent Formation

  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.1 molar equivalents) in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Reactant Addition: Dissolve 1-bromo-2,4-dimethylpentane (1 molar equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

  • Reaction Initiation and Reflux: The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining 1-bromo-2,4-dimethylpentane solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent, 2,4-dimethylpentylmagnesium bromide.

Part B: Carboxylation

  • CO₂ Addition: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice (a significant excess, e.g., 3-4 molar equivalents) to the reaction mixture in small portions with vigorous stirring. Alternatively, the Grignard reagent can be slowly poured over a slurry of crushed dry ice in anhydrous ether.

  • Reaction: A vigorous reaction will occur. Continue stirring until all the dry ice has sublimated and the reaction mixture has reached room temperature.

Part C: Workup and Purification

  • Hydrolysis: Slowly and carefully add a cold dilute acid (e.g., 10% hydrochloric acid or sulfuric acid) to the reaction mixture with stirring to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Acidification: Cool the aqueous bicarbonate layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. The this compound will separate as an oily layer or a precipitate.

  • Isolation: Extract the acidified aqueous layer with diethyl ether.

  • Drying and Solvent Removal: Dry the final ether extract over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the typical quantities and yields for the synthesis of this compound. The yield is based on representative Grignard carboxylation reactions and may vary depending on experimental conditions.

ReactantMolar RatioMolecular Weight ( g/mol )Amount (per 0.1 mol scale)
1-Bromo-2,4-dimethylpentane1.0179.1017.91 g
Magnesium1.124.312.67 g
Dry Ice (CO₂)>3.044.01~15 g (excess)
Product Molecular Weight ( g/mol ) Theoretical Yield
This compound158.2415.82 g
Representative Yield 70-80%

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification Prep Dry Glassware & Assemble under Inert Atmosphere Start Add Mg Turnings & I₂ Crystal to Flask Prep->Start Add_Solvent Add Anhydrous Diethyl Ether Start->Add_Solvent Add_Halide Dropwise Addition of 1-Bromo-2,4-dimethylpentane in Ether Add_Solvent->Add_Halide Reflux Maintain Gentle Reflux (30-60 min) Add_Halide->Reflux Grignard_Product Formation of 2,4-Dimethylpentylmagnesium Bromide Reflux->Grignard_Product Cool_Grignard Cool Grignard Reagent (Ice Bath) Grignard_Product->Cool_Grignard Add_CO2 Add Crushed Dry Ice (Excess) Cool_Grignard->Add_CO2 Warm_to_RT Stir until CO₂ Sublimates & Reaches Room Temperature Add_CO2->Warm_to_RT Carboxylate_Salt Formation of Carboxylate Salt Warm_to_RT->Carboxylate_Salt Hydrolysis Acidic Workup (e.g., 10% HCl) Carboxylate_Salt->Hydrolysis Extraction1 Extract with Diethyl Ether Hydrolysis->Extraction1 Wash Wash with NaHCO₃ Solution Extraction1->Wash Acidify Acidify Aqueous Layer (conc. HCl) Wash->Acidify Extraction2 Extract with Diethyl Ether Acidify->Extraction2 Dry Dry with Na₂SO₄ & Filter Extraction2->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Final_Product This compound Evaporate->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Grignard Reagent: The Grignard reagent is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Dry Ice: Dry ice can cause severe burns upon contact with skin. Use cryogenic gloves when handling.

  • Acid Handling: Concentrated acids are corrosive. Handle with care and appropriate PPE. The quenching of the reaction with acid is exothermic and should be done slowly and with cooling.

References

Application Note: GC-MS Analysis Protocol for 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid that may be of interest in various biological and pharmaceutical research areas. Accurate and reliable quantification of this analyte in complex matrices requires a robust analytical method. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, and when coupled with an appropriate sample preparation and derivatization protocol, it provides the sensitivity and selectivity needed for the determination of this compound. This application note details a comprehensive protocol for the analysis of this compound in biological samples using GC-MS. The methodology covers sample preparation, derivatization to its methyl ester, instrument parameters, and expected data outcomes.

Experimental Protocols

1. Sample Preparation (from a biological matrix, e.g., plasma)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution (e.g., Heptadecanoic acid, 10 µg/mL in methanol)

    • Methanol (B129727), HPLC grade

    • Hexane (B92381), HPLC grade

    • Hydrochloric acid (HCl), concentrated

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer

    • Centrifuge

    • Pipettes and appropriate tips

    • Glass centrifuge tubes (15 mL)

    • GC vials with inserts

  • Procedure:

    • Pipette 500 µL of the plasma sample into a 15 mL glass centrifuge tube.

    • Add 50 µL of the internal standard solution to the plasma sample.

    • Add 1 mL of methanol to the tube to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new glass centrifuge tube.

    • Acidify the supernatant to a pH of approximately 2 by adding 50 µL of concentrated HCl. This step is crucial for the protonation of the carboxylic acid for efficient extraction.

    • Add 2 mL of hexane to the tube for liquid-liquid extraction.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a new tube for the derivatization step.

2. Derivatization: Methyl Esterification

To enhance volatility for GC analysis, the carboxylic acid group of this compound is converted to its methyl ester.

  • Materials:

    • Dried hexane extract from the sample preparation step

    • BF₃-Methanol (14% Boron Trifluoride in Methanol)

    • Saturated sodium chloride solution

    • Heating block or water bath

    • Nitrogen evaporator

  • Procedure:

    • Evaporate the hexane from the extract under a gentle stream of nitrogen.

    • Add 500 µL of BF₃-Methanol reagent to the dried residue.

    • Seal the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial with an insert for analysis.

3. GC-MS Instrumentation and Conditions

  • Instrument: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and peak identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used.

Data Presentation

The following table summarizes the expected retention time and key mass spectral fragments for the methyl ester of this compound. These values are predicted based on the fragmentation patterns of similar branched-chain fatty acid methyl esters.[1][2]

CompoundDerivativeExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compoundMethyl Ester~10-15172141 ([M-31]), 129, 88, 74, 57, 43

Note: The retention time is an estimate and will vary depending on the specific instrument and column conditions. The Kovats retention index for the underivatized this compound on a standard polar column is reported as 2012.[3]

Mandatory Visualization

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Deproteination Protein Precipitation (Methanol) Spike->Deproteination Extraction Liquid-Liquid Extraction (Hexane) Deproteination->Extraction Derivatization Derivatization (BF3-Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Quantitative Analysis of Branched-Chain Fatty Acids in Biological Matrices Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. They are found in various biological matrices, including human plasma, tissues, and are components of bacterial cell membranes. Emerging research has highlighted the significant role of BCFAs in cellular signaling, inflammation, and metabolic regulation. Accurate quantification of BCFAs is crucial for understanding their physiological functions and their potential as biomarkers for various diseases. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BCFAs in human plasma.

Experimental Workflow

A generalized workflow for the LC-MS/MS analysis of BCFAs is presented below. This involves sample preparation, including extraction and derivatization, followed by chromatographic separation and detection by mass spectrometry.

LC-MS/MS Workflow for BCFA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release FAs Derivatization Derivatization Hydrolysis->Derivatization Improve Ionization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Clean-up LC UPLC/HPLC Separation Extraction->LC Injection MS Tandem MS Detection (MRM) LC->MS Ionization & Fragmentation Quant Quantification MS->Quant Peak Integration Report Reporting Quant->Report Concentration Calculation

Caption: A generalized workflow for the quantification of branched-chain fatty acids using LC-MS/MS.

Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol details the steps for extracting and derivatizing BCFAs from human plasma samples.[1]

Materials:

  • Human plasma

  • Internal Standards (e.g., deuterated BCFAs)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dimethylaminoethanol (B1669961) (DMAE)

  • Methyl iodide

  • Hexane (LC-MS grade)

  • Nitrogen gas

  • Centrifuge

  • Vortex mixer

  • Heating block

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a methanol:chloroform (2:1, v/v) mixture. Vortex vigorously for 1 minute.

  • Acid Hydrolysis: Add 200 µL of 1 M HCl to release esterified fatty acids. Vortex and incubate at 60°C for 30 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes. Collect the lower organic phase.

  • Derivatization:

    • Dry the collected organic phase under a stream of nitrogen.

    • Add 50 µL of oxalyl chloride and incubate at 60°C for 15 minutes.

    • Evaporate the excess oxalyl chloride under nitrogen.

    • Add 50 µL of dimethylaminoethanol and incubate at 60°C for 15 minutes.

    • Evaporate the excess DMAE under nitrogen.

    • Add 50 µL of methyl iodide and incubate at 60°C for 15 minutes.

    • Dry the sample completely under nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of derivatized BCFAs.[1]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. For separation of specific isomers, chiral columns may be employed.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic BCFAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each BCFA and internal standard need to be optimized.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data

The performance of the LC-MS/MS method for the quantification of representative BCFAs is summarized in the following table. Data is compiled from various published methods and may vary based on the specific instrumentation and experimental conditions.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
Iso-C14:01 - 10001< 1585 - 115
Anteiso-C15:01 - 10001< 1585 - 115
Iso-C16:01 - 10001< 1585 - 115
Anteiso-C17:01 - 10001< 1585 - 115

Signaling Pathways Involving BCFAs

BCFAs have been shown to modulate several key signaling pathways involved in lipid metabolism and inflammation. One of the primary mechanisms is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in fatty acid oxidation.

BCFA_Signaling_Pathway BCFA Branched-Chain Fatty Acids (BCFAs) PPARa PPARα BCFA->PPARa Activates FASN Fatty Acid Synthase (FASN) Expression ↓ BCFA->FASN CRP C-Reactive Protein (CRP) Expression ↓ BCFA->CRP PPRE PPRE PPARa->PPRE NFkB NF-κB Signaling PPARa->NFkB Inhibits (Crosstalk) RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression FAO Fatty Acid Oxidation ↑ Gene_Expression->FAO Inflammation Inflammation ↓ NFkB->Inflammation

Caption: Proposed signaling pathways modulated by branched-chain fatty acids.

BCFAs can enter the cell and bind to and activate PPARα.[2] This leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This results in increased expression of genes involved in fatty acid oxidation. Additionally, studies suggest that BCFAs may downregulate the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. Furthermore, PPARα activation is known to have anti-inflammatory effects through crosstalk with the NF-κB signaling pathway. BCFAs may also directly or indirectly lead to a reduction in the expression of inflammatory markers such as C-reactive protein.

Conclusion

The described LC-MS/MS method provides a sensitive and specific platform for the quantification of branched-chain fatty acids in human plasma. This methodology is essential for researchers and drug development professionals investigating the role of BCFAs in health and disease. The ability to accurately measure these fatty acids will facilitate a deeper understanding of their biological functions and their potential as therapeutic targets or diagnostic markers.

References

Application Note: Elucidating the Structure of 2,6-Dimethylheptanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2,6-dimethylheptanoic acid, a branched-chain fatty acid. The presented methodologies and expected spectral data serve as a comprehensive guide for researchers engaged in the analysis of similar aliphatic carboxylic acids.

Introduction

This compound (C₉H₁₈O₂) is a methyl-branched medium-chain fatty acid.[1] Its structural confirmation is critical in various fields, including metabolism studies and as a potential biomarker or synthetic intermediate. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, enabling precise structural assignment. This note outlines the experimental workflow, sample preparation, and spectral analysis for the complete structure elucidation of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for carboxylic acids and related aliphatic compounds.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~2.4sextet~7.01H
H-3 (a,b)~1.5 - 1.7m-2H
H-4 (a,b)~1.2 - 1.4m-2H
H-5 (a,b)~1.1 - 1.3m-2H
H-6~1.5m-1H
H-7 (CH₃)₂~0.85d~6.56H
2-CH₃~1.15d~7.03H
COOH~10.0 - 12.0br s-1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (COOH)~180 - 185
C-2~40 - 45
C-3~30 - 35
C-4~25 - 30
C-5~38 - 43
C-6~27 - 32
C-7~22 - 25
2-CH₃~15 - 20
6-(CH₃)₂~22 - 25

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5]

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)[5][6]

  • 5 mm NMR tubes[6][7]

  • Pasteur pipette and glass wool or a syringe filter[4][7]

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5]

  • Vortex the mixture until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6][7]

  • Ensure the solvent height in the NMR tube is at least 4-5 cm.[5][7]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[6]

NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

Structure Elucidation Workflow

The process of elucidating the structure of this compound from its NMR spectra follows a logical progression from sample preparation to final structure confirmation.

structure_elucidation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Filter into 5mm NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E G Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity D->G H Analyze 13C NMR: - Number of Signals - Chemical Shift E->H F Acquire 2D NMR (COSY, HSQC, HMBC) if needed I Correlate 1H and 13C Signals (using 2D NMR) F->I J Propose Structure G->J H->J I->J K Final Structure Confirmed J->K

Figure 1. Experimental workflow for NMR structure elucidation.

Data Interpretation

  • ¹H NMR Spectrum: The downfield signal between 10-12 ppm, which is typically broad, is characteristic of the carboxylic acid proton.[2][3] The signal for the proton at the C-2 position (alpha to the carbonyl) is expected to be a sextet around 2.4 ppm due to coupling with the adjacent methylene (B1212753) and methyl protons. The two methyl groups at the C-6 position will appear as a doublet around 0.85 ppm, integrating to six protons. The methyl group at the C-2 position will be a doublet at a slightly more downfield position. The remaining methylene protons will appear as complex multiplets in the aliphatic region (1.1-1.7 ppm).

  • ¹³C NMR Spectrum: The carbonyl carbon (C-1) will give a signal in the highly deshielded region of 180-185 ppm.[3] Due to the molecule's asymmetry, nine distinct carbon signals are expected. The carbons attached to the methyl groups (C-2 and C-6) and the methyl carbons themselves will have characteristic shifts that can be assigned based on DEPT experiments or 2D NMR correlations (HSQC, HMBC).

Conclusion

This application note provides a comprehensive protocol for the structure elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The detailed experimental procedures and predicted spectral data offer a valuable resource for researchers in natural product chemistry, metabolomics, and drug development, facilitating the accurate and efficient characterization of branched-chain carboxylic acids and related molecules. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Application Notes and Protocols for the Use of 2,6-Dimethylheptanoic Acid in Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblasts are critical cellular mediators in tissue homeostasis, wound healing, and fibrosis, primarily through their production and remodeling of the extracellular matrix (ECM).[1] The metabolic state of fibroblasts, including their utilization of fatty acids, can significantly influence their phenotype and function.[2] While the effects of common fatty acids like palmitic, oleic, and linoleic acids on fibroblasts have been explored, the role of less common, branched-chain fatty acids remains an area of active investigation.[3]

2,6-Dimethylheptanoic acid is a branched-chain fatty acid whose effects on fibroblast biology have not been extensively characterized. These application notes provide a framework for investigating the potential roles of this compound in fibroblast cell culture. The protocols outlined below are based on established methodologies for studying the effects of fatty acids on cultured cells and can be adapted to explore the impact of this novel compound on fibroblast proliferation, gene expression, and extracellular matrix synthesis.[4][5]

Disclaimer: The quantitative data and signaling pathways presented in this document are hypothetical and for illustrative purposes only. They are intended to serve as a guide for experimental design and data presentation when investigating the effects of this compound.

Data Presentation: Hypothetical Effects of this compound

The following tables summarize potential quantitative outcomes from the described experimental protocols.

Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (% of Control)
0 (Vehicle Control)1.25 ± 0.08100%
101.21 ± 0.0996.8%
251.05 ± 0.0784.0%
500.88 ± 0.0670.4%
1000.62 ± 0.0549.6%

Table 2: Relative Gene Expression in Fibroblasts Treated with this compound (qRT-PCR)

GeneFold Change (vs. Control) (50 µM Treatment)Function
COL1A1 (Collagen Type I Alpha 1)0.65Extracellular Matrix Component
ACTA2 (Alpha-Smooth Muscle Actin)0.72Myofibroblast Differentiation Marker
MMP1 (Matrix Metallopeptidase 1)1.85ECM Remodeling
TGFB1 (Transforming Growth Factor Beta 1)0.81Profibrotic Cytokine

Table 3: Soluble Collagen Production in Fibroblast Culture Supernatants (Sircol™ Assay)

Concentration (µM)Collagen Concentration (µg/mL) (Mean ± SD)% of Control
0 (Vehicle Control)25.4 ± 2.1100%
2520.1 ± 1.879.1%
5016.8 ± 1.566.1%
10012.3 ± 1.148.4%

Experimental Protocols

Protocol 1: General Culture of Human Dermal Fibroblasts (HDF)

This protocol outlines standard procedures for the maintenance of human dermal fibroblasts in culture.[6]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin)[7]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.05% Trypsin-EDTA solution[7]

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing 10 mL of pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes.

  • Plating: Discard the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium. Transfer the cell suspension to a T-75 flask.[6]

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Allow cells to adhere and reach 70-80% confluency.[6]

  • Subculturing:

    • Aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 3 mL of 0.05% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.[8]

    • Neutralize the trypsin by adding 7 mL of complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.

    • Split the cells at a ratio of 1:4 to 1:6 into new flasks.[8]

  • Medium Change: Change the culture medium every 2-3 days.[7]

Protocol 2: Treatment of Fibroblasts with this compound

This protocol describes how to prepare and administer fatty acid solutions to fibroblast cultures.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Fibroblast Growth Medium (serum-free for treatment)

  • Fibroblasts cultured in 6-well or 96-well plates

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO or ethanol.

  • Complexing with BSA (Optional but Recommended): To enhance solubility and delivery, complex the fatty acid with BSA.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final concentration. This creates a fatty acid-BSA complex.

  • Cell Seeding: Seed fibroblasts in culture plates and allow them to adhere and grow to approximately 70% confluency.

  • Treatment:

    • Aspirate the growth medium and wash the cells with sterile PBS.

    • Add serum-free medium containing the desired final concentrations of the this compound-BSA complex (or a simple dilution of the stock solution if not using BSA). Include a vehicle control (medium with BSA and the solvent used for the stock solution).[9]

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 3: Cell Proliferation Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

Materials:

  • Fibroblasts cultured and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure:

  • Treatment: Following the treatment protocol (Protocol 2) in a 96-well plate.

  • MTT Addition: Add 10 µL of MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Gene Expression Analysis (Quantitative RT-PCR)

This protocol details the measurement of specific gene expression changes in response to treatment.[13]

Materials:

  • Treated fibroblasts from a 6-well plate

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix[14]

  • Gene-specific primers (e.g., for COL1A1, ACTA2, MMP1, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen kit.[15]

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[14]

  • qPCR Reaction Setup: In a qPCR plate, combine the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each gene of interest. Prepare reactions in triplicate for each sample and gene.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical stages: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[17]

Protocol 5: Extracellular Matrix Production (Sircol™ Soluble Collagen Assay)

This dye-binding assay quantifies soluble collagen released into the cell culture medium.[18]

Materials:

  • Conditioned medium from treated fibroblast cultures

  • Sircol™ Soluble Collagen Assay kit (containing dye reagent, collagen standard, and alkali reagent)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from treated fibroblasts (Protocol 2).

  • Assay Setup:

    • Prepare a standard curve using the provided collagen standard (e.g., 0, 5, 10, 25, 50 µg).[18]

    • In microcentrifuge tubes, add 100 µL of each standard or collected supernatant sample.

  • Dye Binding and Precipitation: Add 1 mL of the Sircol™ Dye Reagent to each tube. Mix and incubate for 30 minutes at room temperature with gentle shaking to allow the collagen-dye complex to precipitate.[19]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the complex.[20]

  • Washing: Carefully discard the supernatant and wash the pellet with the provided wash reagent (if applicable in the kit version).

  • Solubilization: Add the alkali reagent to each tube to dissolve the bound dye.

  • Absorbance Reading: Transfer the samples to a 96-well plate and measure the absorbance at 555 nm.[21][22]

  • Quantification: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.

Visualizations: Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Fibroblast Culture (Protocol 1) Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound (Protocol 2) Seed->Treat MTT Proliferation Assay (MTT) (Protocol 3) Treat->MTT RNA RNA Extraction Treat->RNA Sircol Collagen Assay (Sircol) (Protocol 5) Treat->Sircol Analysis Analyze Absorbance, Ct Values, and Collagen Concentration MTT->Analysis cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR (Protocol 4) cDNA->qPCR qPCR->Analysis Sircol->Analysis

Caption: General experimental workflow for studying the effects of this compound.

putative_signaling_pathway FA This compound Receptor Putative Receptor / Transporter (e.g., FATP, GPCR) FA->Receptor PI3K PI3K Receptor->PI3K Activation/Modulation Akt Akt/PKB PI3K->Akt mTOR mTORC1 Akt->mTOR SREBP1 SREBP1 mTOR->SREBP1 Proliferation ↓ Proliferation mTOR->Proliferation Inhibition GeneExp Gene Expression Changes SREBP1->GeneExp ECM ↓ ECM Synthesis (e.g., Collagen) GeneExp->ECM Downregulation

Caption: Hypothetical signaling pathway modulated by this compound in fibroblasts.

logical_relationship Treatment Treatment with This compound Cellular_Uptake Cellular Uptake & Metabolic Integration Treatment->Cellular_Uptake Signaling_Modulation Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR) Cellular_Uptake->Signaling_Modulation Gene_Expression Altered Gene Expression (e.g., COL1A1, MMP1) Signaling_Modulation->Gene_Expression Cellular_Response Phenotypic Changes Gene_Expression->Cellular_Response Proliferation Decreased Proliferation Cellular_Response->Proliferation ECM_Production Reduced ECM Production Cellular_Response->ECM_Production

Caption: Logical flow of potential cellular effects following treatment.

References

Application Notes and Protocols: Investigating the Effects of 2,6-Dimethylheptanoic Acid on Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblasts are a critical cell type involved in the synthesis of extracellular matrix and collagen, playing a pivotal role in wound healing and tissue remodeling. Dysregulation of fibroblast activity is implicated in a variety of fibrotic diseases. 2,6-Dimethylheptanoic acid is a branched-chain fatty acid whose effects on fibroblast biology are not well characterized. These application notes provide a comprehensive set of protocols to enable researchers to systematically investigate the impact of this compound on fibroblast viability, proliferation, and relevant signaling pathways. The following sections detail the necessary materials and step-by-step procedures for cell culture, treatment, and subsequent analysis.

Data Presentation

Quantitative data from the described experiments should be recorded and organized to facilitate clear interpretation and comparison between different treatment conditions. Below are template tables for presenting typical results.

Table 1: Effect of this compound on Fibroblast Viability (MTT Assay)

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0697.6 ± 4.8
101.15 ± 0.0992.0 ± 7.2
500.98 ± 0.0778.4 ± 5.6
1000.75 ± 0.0560.0 ± 4.0

Table 2: Gene Expression Analysis in Fibroblasts Treated with this compound (qRT-PCR)

Target GeneTreatment (Concentration, Time)Fold Change in Gene Expression (Mean ± SD)
COL1A1 (Collagen Type I Alpha 1)50 µM, 24h1.8 ± 0.2
ACTA2 (Alpha-Smooth Muscle Actin)50 µM, 24h1.5 ± 0.15
TGFB1 (Transforming Growth Factor Beta 1)50 µM, 24h1.3 ± 0.1
MMP1 (Matrix Metalloproteinase-1)50 µM, 24h0.7 ± 0.08

Table 3: Protein Expression Analysis in Fibroblasts Treated with this compound (Western Blot)

Target ProteinTreatment (Concentration, Time)Relative Protein Level (Normalized to Loading Control) (Mean ± SD)
p-SMAD350 µM, 6h1.6 ± 0.25
Total SMAD350 µM, 6h1.1 ± 0.1
α-SMA50 µM, 48h1.4 ± 0.18
β-Actin50 µM, 48h1.0 (Reference)

Experimental Protocols

Fibroblast Cell Culture

This protocol outlines the basic procedures for culturing human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin)[1][2]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.05%)[1]

  • T-75 cell culture flasks

  • 6-well, 12-well, and 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)[1]

Procedure:

  • Thawing Cells: Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.[2] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes.[2]

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium. Transfer the cell suspension to a T-75 flask and place it in a humidified incubator.

  • Cell Maintenance: Change the medium every 2-3 days.[1]

  • Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[1] Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and seed into new flasks or plates at the desired density. A typical split ratio is 1:3 to 1:5.[1]

Preparation and Treatment with this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Fibroblast Growth Medium (serum-free or low-serum for specific assays)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Note: The solubility of the compound should be empirically determined. If insoluble in DMSO, other solvents like ethanol (B145695) may be tested.

  • Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Seed fibroblasts in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). Allow the cells to adhere and grow for 24 hours.

    • Aspirate the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO or Solubilization Solution (e.g., 20% SDS in 0.01 M HCl)[4]

  • 96-well plate reader

Procedure:

  • Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of this compound as described in Protocol 2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Aspirate the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][4]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol is for quantifying changes in the expression of specific genes.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix for qPCR

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Following treatment, wash the cells in 6-well plates with ice-cold PBS and lyse the cells directly in the plate using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit as per the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Run the qPCR reaction using a standard thermal cycling program.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[6][7]

Protein Expression Analysis (Western Blot)

This protocol is for detecting and quantifying specific proteins.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells in 6-well plates with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[8][9]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[9] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[8]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again as in the previous step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using image analysis software.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Downstream Analysis thaw Thaw & Culture Fibroblasts seed Seed Cells in Multi-well Plates thaw->seed treat Treat with this compound (Various Concentrations & Times) seed->treat mtt MTT Assay (Viability) treat->mtt qpcr qRT-PCR (Gene Expression) treat->qpcr wb Western Blot (Protein Expression) treat->wb

Caption: Experimental workflow for treating fibroblasts with this compound.

tgf_beta_pathway cluster_input Ligand & Receptor cluster_smad Intracellular Signaling cluster_output Cellular Response tgfb TGF-β receptor TGF-β Receptor tgfb->receptor smad23 SMAD2/3 receptor->smad23 Phosphorylation p_smad23 p-SMAD2/3 smad_complex SMAD Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation gene_expression Target Gene Expression (e.g., COL1A1, ACTA2) nucleus->gene_expression fibrosis Fibrosis gene_expression->fibrosis 26DMHA This compound 26DMHA->smad23 Potential Inhibition?

Caption: Potential interaction of this compound with the TGF-β signaling pathway.

mapk_pathway cluster_input Stimuli cluster_cascade MAPK Cascade cluster_output Cellular Response stimuli Growth Factors, Stress raf RAF stimuli->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors proliferation Cell Proliferation transcription_factors->proliferation 26DMHA This compound 26DMHA->mek Potential Modulation?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols: 2,6-Dimethylheptanoic Acid as a Substrate for Long-Chain Acyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-CoA dehydrogenase (LCAD) is a critical enzyme in the mitochondrial beta-oxidation of fatty acids, playing a key role in energy metabolism. While its activity with straight-chain fatty acids is well-characterized, its interaction with branched-chain fatty acids is an area of growing interest, particularly in the context of metabolic disorders and drug development. 2,6-Dimethylheptanoic acid, a branched-chain fatty acid, has been identified as a specific substrate for LCAD. These application notes provide a comprehensive overview and detailed protocols for utilizing 2,6-dimethylheptanoyl-CoA to study LCAD activity.

The structural characteristics of the LCAD substrate-binding cavity, including the presence of a Proline residue (Pro132) that induces a helix unwinding, allows it to accommodate bulky and branched-chain substrates.[1][2] This makes LCAD a subject of investigation for its role in the metabolism of such fatty acids.

Data Presentation

While 2,6-dimethylheptanoyl-CoA is established as a specific substrate for LCAD, detailed kinetic parameters such as Km, Vmax, and kcat are not extensively reported in the peer-reviewed literature. The following table summarizes the known substrate specificity of LCAD and related enzymes.

EnzymeOptimal Substrate (Straight-Chain)Activity with Branched-Chain Acyl-CoAsReference
Long-Chain Acyl-CoA Dehydrogenase (LCAD) C14 Acyl-CoAYes, including 2,6-dimethylheptanoyl-CoA[3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C8 Acyl-CoALow to negligible
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)C16 Acyl-CoALimited[4]

Signaling and Metabolic Pathways

The metabolism of this compound proceeds via the mitochondrial beta-oxidation pathway. Due to its branched nature, the pathway involves steps analogous to the oxidation of other branched-chain fatty acids.

Beta_Oxidation_of_2_6_Dimethylheptanoic_Acid cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 2_6_DMHA 2,6-Dimethylheptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) 2_6_DMHA->Acyl_CoA_Synthetase ATP, CoA 2_6_DMH_CoA 2,6-Dimethylheptanoyl-CoA Acyl_CoA_Synthetase->2_6_DMH_CoA AMP, PPi LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) 2_6_DMH_CoA->LCAD FAD Enoyl_CoA 2,6-Dimethylhept-2-enoyl-CoA LCAD->Enoyl_CoA FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Hydroxy-2,6-dimethyl- heptanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Keto-2,6-dimethyl- heptanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH + H+ Thiolase Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Isobutyryl_CoA Isobutyryl-CoA Thiolase->Isobutyryl_CoA Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase NAD+ Ketoacyl_CoA->Thiolase CoA TCA TCA Cycle Propionyl_CoA->TCA Isobutyryl_CoA->TCA LCAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, ETF, LCAD) Add_Reagents Add Buffer, ETF, and LCAD to Microplate Wells Prepare_Reagents->Add_Reagents Prepare_Substrate Prepare 2,6-Dimethyl- heptanoyl-CoA Solution Add_Substrate Initiate Reaction by Adding 2,6-Dimethylheptanoyl-CoA Prepare_Substrate->Add_Substrate Incubate Incubate at 37°C Add_Reagents->Incubate Measure_Baseline Measure Baseline Fluorescence Incubate->Measure_Baseline Measure_Baseline->Add_Substrate Measure_Kinetics Monitor Fluorescence Decrease Over Time (Kinetic Read) Add_Substrate->Measure_Kinetics Calculate_Rate Calculate the Rate of Fluorescence Decrease (Slope) Measure_Kinetics->Calculate_Rate Calculate_Activity Calculate LCAD Specific Activity (nmol/min/mg) Calculate_Rate->Calculate_Activity

References

Application Notes and Protocols for Studying the Effect of 2,6-Dimethylheptanoic Acid on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid (BCFA) belonging to the class of medium-chain fatty acids.[1] While direct studies on the specific effects of this compound on mitochondrial respiration are not extensively documented, the broader class of BCFAs and medium-chain fatty acids (MCFAs) are known to influence mitochondrial bioenergetics.[2][3][4] BCFAs and MCFAs can serve as substrates for mitochondrial β-oxidation, thereby providing acetyl-CoA to the tricarboxylic acid (TCA) cycle and fueling oxidative phosphorylation (OXPHOS).[3] Additionally, some fatty acids have been shown to act as mitochondrial uncouplers, dissipating the proton motive force and affecting the efficiency of ATP synthesis.[5][6]

These application notes provide a comprehensive guide for investigating the impact of this compound on mitochondrial respiration. The protocols detailed below are designed for use with isolated mitochondria and cultured cells, employing the Seahorse XF Extracellular Flux Analyzer technology for real-time measurements of oxygen consumption rate (OCR).

Potential Mechanisms of Action

Based on the known functions of similar fatty acids, this compound may affect mitochondrial respiration through several potential mechanisms:

  • Substrate Provision: As a fatty acid, it can be transported into the mitochondrial matrix and undergo β-oxidation to produce acetyl-CoA, FADH₂, and NADH. These products then fuel the TCA cycle and the electron transport chain (ETC), potentially increasing basal and maximal respiration.

  • Mitochondrial Uncoupling: Some fatty acids can act as protonophores, transporting protons across the inner mitochondrial membrane independent of ATP synthase.[7] This uncoupling effect would lead to an increase in oxygen consumption that is not coupled to ATP production, manifesting as an increase in proton leak.

  • Modulation of ETC Complexes: Direct or indirect interactions with the protein complexes of the ETC could either enhance or inhibit electron flow, thereby affecting the overall respiratory rate.[8][9]

  • Signaling and Gene Expression: Chronic exposure to certain fatty acids can alter the expression of genes involved in mitochondrial biogenesis and metabolism, such as those regulated by PPARs (Peroxisome Proliferator-Activated Receptors).[10][11]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from mitochondrial respiration assays.

Table 1: Effect of this compound on Key Parameters of Mitochondrial Respiration in Isolated Mitochondria

Treatment GroupBasal Respiration (pmol O₂/min/mg protein)State 3 (ADP-stimulated) Respiration (pmol O₂/min/mg protein)State 4 (Oligomycin-inhibited) Respiration (pmol O₂/min/mg protein)Maximal Respiration (FCCP-stimulated) (pmol O₂/min/mg protein)Respiratory Control Ratio (RCR) (State 3 / State 4)
Vehicle Control
10 µM 2,6-DMHA
50 µM 2,6-DMHA
100 µM 2,6-DMHA

Table 2: Effect of this compound on Mitochondrial Function in Cultured Cells (Seahorse XF Mito Stress Test)

Treatment GroupBasal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Proton Leak (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (pmol O₂/min)
Vehicle Control
10 µM 2,6-DMHA
50 µM 2,6-DMHA
100 µM 2,6-DMHA

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of functional mitochondria from rat or mouse liver, a common model for studying mitochondrial function.[12]

Materials:

  • Isolation Buffer I (IB1): 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2.

  • Isolation Buffer II (IB2): 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 0.5% (w/v) fatty acid-free BSA, pH 7.2.

  • Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, pH 7.2.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately excise the liver.

  • Place the liver in ice-cold IB1 and mince it into small pieces.

  • Transfer the minced tissue to a Dounce homogenizer with 10 volumes of ice-cold IB1 and homogenize with 5-7 gentle strokes.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold IB2.

  • Centrifuge again at 8,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Respiration Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Keep the isolated mitochondria on ice and use them for respirometry assays within 4 hours.[13]

Protocol 2: High-Resolution Respirometry of Isolated Mitochondria

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate of isolated mitochondria.

Materials:

  • Isolated mitochondria (from Protocol 1).

  • Seahorse XF Assay Medium (or Respiration Buffer supplemented with substrates).

  • Substrates: 10 mM Pyruvate (B1213749), 2 mM Malate, 10 mM Succinate.

  • ADP.

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor).

  • Seahorse XFp or XFe Analyzer.

Procedure:

  • Dilute the isolated mitochondria to the desired concentration (e.g., 5-10 µg of protein per well) in ice-cold Seahorse XF Assay Medium containing pyruvate and malate.

  • Seed the mitochondrial suspension into the wells of a Seahorse XF plate.

  • Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Add pre-warmed Seahorse XF Assay Medium containing the desired concentration of this compound (or vehicle) to each well.

  • Incubate the plate at 37°C in a non-CO₂ incubator for 15-30 minutes.

  • Prepare the inhibitor injection ports in the sensor cartridge with ADP, oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the sensor cartridge and run the respirometry assay on the Seahorse XF Analyzer.

Protocol 3: Cellular Respiration Assay using Seahorse XF Mito Stress Test

This protocol assesses the effect of this compound on mitochondrial function in intact cultured cells.[14][15][16]

Materials:

  • Cultured cells (e.g., HepG2, C2C12).

  • Cell culture medium.

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • This compound stock solution.

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A).

  • Seahorse XFp or XFe Analyzer.

Procedure:

  • Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density and allow them to adhere overnight.

  • The next day, remove the growth medium and wash the cells with pre-warmed Seahorse XF Assay Medium.

  • Add the final volume of assay medium containing the desired concentration of this compound (or vehicle) to each well.

  • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Prepare the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.[16]

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.

  • Run the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Analyze the OCR data to determine the key parameters of mitochondrial function as outlined in Table 2.

Visualizations

Hypothetical Signaling Pathway

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane 2_6_DMHA_ext 2,6-Dimethylheptanoic Acid (2,6-DMHA) 2_6_DMHA_cyt 2,6-DMHA 2_6_DMHA_ext->2_6_DMHA_cyt Transport Acyl_CoA 2,6-Dimethylheptanoyl-CoA 2_6_DMHA_cyt->Acyl_CoA Activation Acyl_CoA_matrix 2,6-Dimethylheptanoyl-CoA Acyl_CoA->Acyl_CoA_matrix CPT System Beta_Ox β-Oxidation Acyl_CoA_matrix->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA NADH_FADH2 NADH / FADH₂ Beta_Ox->NADH_FADH2 TCA TCA Cycle Acetyl_CoA->TCA TCA->NADH_FADH2 ETC Electron Transport Chain (Complexes I-IV) NADH_FADH2->ETC H_gradient Proton Gradient (H⁺) ETC->H_gradient Pumps H⁺ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes H_gradient->ATP_Synthase Drives Proton_Leak Proton Leak (Uncoupling) H_gradient->Proton_Leak Potential Effect

Caption: Hypothetical pathway of this compound metabolism and its potential effects on mitochondrial respiration.

Experimental Workflow for Cellular Respiration Assay

Start Start Seed_Cells Seed cells in Seahorse XF plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Assay_Medium Prepare assay medium with 2,6-DMHA / Vehicle Incubate_Overnight->Prepare_Assay_Medium Treat_Cells Wash and add treatment medium Prepare_Assay_Medium->Treat_Cells Incubate_1hr Incubate 1 hour (37°C, no CO₂) Treat_Cells->Incubate_1hr Run_Assay Run Mito Stress Test on Seahorse Analyzer Incubate_1hr->Run_Assay Prepare_Cartridge Prepare sensor cartridge with Oligomycin, FCCP, Rot/AA Prepare_Cartridge->Run_Assay Analyze_Data Analyze OCR data to determine: Basal Respiration, ATP Production, Proton Leak, Maximal Respiration, Spare Respiratory Capacity Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the effect of this compound on cellular respiration.

Logical Relationship of Mito Stress Test Parameters

cluster_ocr Oxygen Consumption Rate (OCR) cluster_capacity Respiratory Capacity Basal_Respiration Basal Respiration ATP_Production ATP-Linked Respiration Basal_Respiration->ATP_Production is composed of Proton_Leak Proton Leak Basal_Respiration->Proton_Leak is composed of Spare_Capacity Spare Respiratory Capacity Basal_Respiration->Spare_Capacity determines Non_Mito_Resp Non-Mitochondrial Respiration Maximal_Respiration Maximal Respiration Maximal_Respiration->Spare_Capacity determines Oligomycin Oligomycin Injection Oligomycin->ATP_Production inhibits FCCP FCCP Injection FCCP->Maximal_Respiration induces Rot_AA Rotenone/Antimycin A Injection Rot_AA->Non_Mito_Resp isolates

Caption: Logical relationships of key parameters measured in the Seahorse XF Mito Stress Test.

References

Application Notes and Protocols for Cytotoxicity Assays of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a branched-chain fatty acid. While the cytotoxic effects of many fatty acids have been explored in cancer research, specific data on this compound remains limited in publicly available literature. However, other branched-chain fatty acids have demonstrated potential anticancer activities, suggesting that investigating the cytotoxic properties of this compound is a worthwhile endeavor. Some studies have shown that branched-chain fatty acids can induce apoptosis and inhibit the growth of cancer cells, making them an interesting class of molecules for drug development.

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic potential of this compound. The following sections detail standard in vitro cytotoxicity assays, including the MTT, LDH, and Annexin V/PI apoptosis assays, which are fundamental tools in toxicology and drug discovery for screening compounds that may inhibit cell growth or induce cell death.

Data Presentation

To facilitate the comparison of cytotoxic effects across different cell lines and assays, quantitative data should be summarized in a structured table. The following table is a hypothetical representation of how data for this compound could be presented.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Cell LineCancer TypeAssayEndpointIncubation Time (h)IC₅₀ (µM)
MCF-7 Breast CancerMTTCell Viability4875.2
LDHCytotoxicity4898.5
Annexin V/PIApoptosis4868.9
A549 Lung CancerMTTCell Viability48110.8
LDHCytotoxicity48150.3
Annexin V/PIApoptosis48105.1
HepG2 Liver CancerMTTCell Viability4862.4
LDHCytotoxicity4885.1
Annexin V/PIApoptosis4858.7

Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound like this compound involves several key stages, from initial cell culture to data analysis and interpretation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare 2,6-Dimethylheptanoic Acid Stock and Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Annexin_V Annexin V/PI Staining Incubation->Annexin_V Data_Acquisition Measure Absorbance or Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Annexin_V->Data_Acquisition IC50_Calc Calculate IC₅₀ Values Data_Acquisition->IC50_Calc Interpretation Interpret Results IC50_Calc->Interpretation G cluster_pathway Hypothetical Apoptosis Pathway Compound This compound Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for Enzyme Assays Using 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethylheptanoic acid is a branched-chain fatty acid that serves as a valuable tool for investigating fatty acid metabolism. Unlike straight-chain fatty acids, its branched structure necessitates alternative enzymatic pathways for its breakdown, making it a key substrate for studying certain metabolic disorders and the intricacies of fatty acid oxidation (FAO). Dysregulation of FAO is implicated in a range of diseases, including inherited metabolic disorders, type 2 diabetes, and cardiovascular disease. These application notes provide detailed protocols for utilizing this compound in cellular assays to probe the activity of fatty acid oxidation pathways. The primary application is not as a direct enzyme inhibitor, but rather as a specific substrate to measure the metabolic capacity of cells to oxidize branched-chain fatty acids.

Principle of the Assay:

The assays described herein measure the cellular capacity to metabolize this compound through the fatty acid oxidation pathway. This is achieved by monitoring a key indicator of metabolic activity, the oxygen consumption rate (OCR), which is directly linked to mitochondrial respiration. An alternative method using a radiolabeled version of the fatty acid allows for the direct quantification of its metabolic products. By providing this compound as the primary fuel source, the reliance of the cells on the specific enzymatic machinery required for its breakdown can be assessed.

Experimental Protocols

Protocol 1: Real-Time Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol details the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of cells in response to the addition of this compound.

A. Materials and Reagents:

  • Cells of interest (e.g., primary hepatocytes, myotubes, or a relevant cell line)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium

  • This compound (solution prepared in a suitable vehicle, e.g., DMSO)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Etomoxir (positive control for inhibition of long-chain fatty acid oxidation)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

B. Preparation of Reagents:

  • This compound-BSA Conjugate:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of fatty acid-free BSA in Seahorse XF Base Medium.

    • Warm the BSA solution to 37°C and add the this compound stock solution dropwise while stirring to achieve the desired final concentration. This conjugation step is crucial for the cellular uptake of the fatty acid.

  • Assay Medium:

    • Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4. Warm to 37°C before use.

C. Experimental Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Pre-Assay Cell Culture: One hour prior to the assay, wash the cells with the prepared assay medium. Replace the medium with fresh assay medium containing the this compound-BSA conjugate.

  • Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour to allow for substrate uptake.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge according to the manufacturer's instructions.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Inject vehicle control, a positive control inhibitor (e.g., Etomoxir, if applicable to the pathway being studied), or other test compounds and monitor the changes in OCR.

D. Data Analysis:

  • The Seahorse XF software will calculate OCR in real-time.

  • Compare the OCR in wells treated with this compound to control wells (vehicle only). An increase in OCR upon addition of the fatty acid indicates its metabolism.

Protocol 2: Radiometric Assay for Fatty Acid Oxidation

This protocol uses radiolabeled this compound to directly measure its conversion into metabolic products.

A. Materials and Reagents:

  • Cells of interest

  • [1-¹⁴C]-2,6-Dimethylheptanoic acid (custom synthesis may be required)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Perchloric acid

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

B. Experimental Procedure:

  • Cell Culture: Culture cells to confluence in multi-well plates.

  • Cell Treatment: Wash the cells with warm PBS and then add serum-free medium containing [1-¹⁴C]-2,6-Dimethylheptanoic acid conjugated to BSA. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).

  • Termination and Lysis: Place the plate on ice and add cold perchloric acid to each well to a final concentration of 0.5 M to lyse the cells and precipitate macromolecules.

  • Separation of Metabolites: Centrifuge the plates to pellet the precipitated material. Collect the supernatant, which contains the acid-soluble metabolites (ASMs).

  • Radioactivity Measurement: Add an aliquot of the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Lyse the cells in parallel wells with cell lysis buffer and determine the protein concentration using a standard protein assay.

D. Data Analysis:

  • Calculate the rate of fatty acid oxidation as nanomoles of [1-¹⁴C]-2,6-Dimethylheptanoic acid converted to ASMs per unit of time per milligram of protein.

  • Compare the results from treated and control cells.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from a Seahorse XF assay investigating the cellular metabolism of this compound.

Treatment GroupBasal OCR (pmol/min)OCR after Substrate Addition (pmol/min)Change in OCR (%)
Vehicle Control50.2 ± 4.551.5 ± 5.12.6%
This compound (100 µM)51.1 ± 4.885.3 ± 7.266.9%
Etomoxir (40 µM) + this compound49.8 ± 5.052.1 ± 4.94.6%

Data are presented as mean ± standard deviation (n=3). OCR: Oxygen Consumption Rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cells in Microplate reagent_prep Prepare Assay Medium and This compound-BSA Conjugate incubation Incubate Cells with Substrate reagent_prep->incubation measurement Measure Oxygen Consumption Rate (Seahorse XF Analyzer) incubation->measurement data_processing Calculate Change in OCR measurement->data_processing interpretation Interpret Metabolic Activity data_processing->interpretation

Caption: General experimental workflow for the fatty acid oxidation assay.

branched_chain_fatty_acid_oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion dMHA This compound alpha_ox Alpha-Oxidation dMHA->alpha_ox beta_ox Beta-Oxidation alpha_ox->beta_ox Metabolite Transport TCA TCA Cycle beta_ox->TCA ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP

Caption: Metabolism of this compound via fatty acid oxidation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dimethylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective synthesis routes for this compound are:

  • Grignard Carboxylation: This method involves the reaction of a Grignard reagent, prepared from a suitable alkyl halide, with carbon dioxide.

  • Oxidation of 2,6-Dimethylheptan-1-ol: A primary alcohol precursor is oxidized to the corresponding carboxylic acid using various oxidizing agents.

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

Q2: I am experiencing low yields in my Grignard carboxylation reaction. What are the likely causes?

A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Common issues include:

  • Presence of moisture or acidic protons: Grignard reagents are strong bases and will react with water, alcohols, or any protic solvent. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Side reactions: The Grignard reagent can react with the starting alkyl halide or other electrophiles present in the reaction mixture.

  • Inefficient carbonation: The reaction with carbon dioxide (dry ice) can be inefficient if the Grignard reagent is not added to a large excess of crushed dry ice, or if the dry ice is not sufficiently crushed to allow for a good surface area for the reaction.

Q3: My malonic ester synthesis is producing a significant amount of dialkylated byproduct. How can I minimize this?

A3: The formation of dialkylated products is a common side reaction in malonic ester synthesis.[1] To favor mono-alkylation:

  • Use a 1:1 stoichiometry of base to malonic ester: This ensures that only one equivalent of the enolate is formed.

  • Slow addition of the alkyl halide: Adding the alkyl halide dropwise to the enolate solution at a controlled temperature can help to minimize the chance of a second alkylation occurring on the already mono-alkylated product.

  • Choice of base and solvent: Using a bulky base or a less polar solvent can sometimes disfavor the second alkylation step due to steric hindrance.

Q4: What are the safety precautions I should take when performing an oxidation reaction with chromium-based reagents?

A4: Chromium (VI) compounds, such as those used in the Jones oxidation, are known carcinogens and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All chromium-containing waste must be disposed of according to institutional and environmental regulations.

Troubleshooting Guides

Route 1: Grignard Carboxylation

Problem: Low or no yield of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Wet glassware or solvents Oven-dry all glassware before use. Use anhydrous solvents.Prevention of Grignard reagent quenching, leading to higher yield.
Inactive Magnesium Use fresh magnesium turnings or activate them by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) before adding the alkyl halide.Successful formation of the Grignard reagent.
Inefficient reaction with CO₂ Add the Grignard solution slowly to a large excess of freshly crushed dry ice with vigorous stirring.Maximizes the reaction between the Grignard reagent and CO₂, improving the yield of the carboxylate salt.
Side reaction with unreacted alkyl halide Use a slight excess of magnesium and ensure the alkyl halide is added slowly to the magnesium suspension to maintain a low concentration of free alkyl halide.Minimizes the formation of Wurtz coupling byproducts.
Route 2: Oxidation of 2,6-Dimethylheptan-1-ol

Problem: Incomplete reaction or formation of side products (e.g., aldehyde).

Possible Cause Troubleshooting Step Expected Outcome
Insufficient oxidizing agent Use a stoichiometric excess of the oxidizing agent (e.g., Jones reagent, KMnO₄).Complete oxidation of the primary alcohol to the carboxylic acid.
Reaction temperature too low For some oxidizing agents, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC.Increased reaction rate and conversion to the desired product.
Formation of aldehyde intermediate Ensure sufficient reaction time and an excess of the oxidizing agent. For some methods, a two-step, one-pot procedure might be necessary where the aldehyde is formed first and then further oxidized.Complete conversion of the intermediate aldehyde to the carboxylic acid.[2]
Route 3: Malonic Ester Synthesis

Problem: Low yield due to the formation of dialkylated byproduct.

Possible Cause Troubleshooting Step Expected Outcome
Excess base or rapid addition of alkyl halide Use a strict 1:1 molar ratio of base to diethyl malonate. Add the alkyl halide dropwise at a controlled temperature.Favors mono-alkylation and reduces the formation of the dialkylated species.[1]
Incomplete hydrolysis or decarboxylation Ensure complete saponification of the ester groups by using a sufficient amount of base and adequate heating. Ensure the subsequent acidification and heating for decarboxylation are carried out to completion.Complete conversion of the alkylated malonic ester to the final carboxylic acid.

Experimental Protocols

Method 1: Synthesis via Grignard Carboxylation

This protocol is adapted from a general procedure for the synthesis of carboxylic acids via Grignard reagents.

Step 1: Preparation of the Grignard Reagent

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Place magnesium turnings (1.1 eq) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Prepare a solution of 1-bromo-2,4-dimethylpentane (B1290249) (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Continue stirring until the mixture becomes a thick slurry and all the dry ice has sublimated.

  • Slowly add a solution of dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation or chromatography.

Method 2: Synthesis via Malonic Ester Synthesis

This protocol outlines the general steps for a malonic ester synthesis of a dialkylacetic acid.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (B145695).

  • To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add 1-bromo-4-methylpentane (B146037) (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude mono-alkylated malonic ester.

Step 2: Second Alkylation

  • Dissolve the crude mono-alkylated malonic ester in absolute ethanol containing sodium ethoxide (1.0 eq).

  • Add methyl iodide (1.0 eq) dropwise and reflux the mixture for 2-3 hours.

  • Work up the reaction as described in Step 1 to obtain the crude dialkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated malonic ester, add an excess of a concentrated solution of potassium hydroxide (B78521) in ethanol/water.

  • Reflux the mixture until the saponification is complete (as monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified solution to effect decarboxylation until the evolution of carbon dioxide ceases.

  • Cool the solution and extract the this compound with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Acidic Workup & Purification AlkylHalide 1-Bromo-2,4-dimethylpentane Grignard 2,4-Dimethylpentyl- magnesium Bromide AlkylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Carboxylate Magnesium Bromo 2,6-Dimethylheptanoate Grignard->Carboxylate CO2 Carbon Dioxide (Dry Ice) CO2->Carboxylate Product This compound Carboxylate->Product Acid HCl (aq) Acid->Product

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Malonic_Ester_Synthesis_Troubleshooting Start Start: Malonic Ester Synthesis LowYield Problem: Low Yield Start->LowYield Dialkylation Cause: Dialkylation LowYield->Dialkylation IncompleteReaction Cause: Incomplete Reaction LowYield->IncompleteReaction Solution1 Solution: Use 1:1 Base:Ester Ratio Dialkylation->Solution1 Solution2 Solution: Slow Alkyl Halide Addition Dialkylation->Solution2 Solution3 Solution: Ensure Complete Hydrolysis/ Decarboxylation IncompleteReaction->Solution3 ImprovedYield Outcome: Improved Yield Solution1->ImprovedYield Solution2->ImprovedYield Solution3->ImprovedYield

Caption: Troubleshooting logic for low yield in malonic ester synthesis.

References

"common byproducts in the Grignard synthesis of fatty acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Grignard synthesis of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data to address specific issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Grignard synthesis of fatty acids?

A1: The Grignard synthesis of fatty acids (via carboxylation of a Grignard reagent) is a powerful C-C bond-forming reaction, but it is susceptible to several side reactions. The most common byproducts include:

  • Wurtz Coupling Products (R-R): These are symmetrical alkanes formed when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X).[1][2] This is often the most significant byproduct, especially at higher temperatures and concentrations.[2][3]

  • Alkanes (R-H): Grignard reagents are extremely strong bases and will react with any source of acidic protons.[4] The most common culprit is trace amounts of water in glassware or solvents, which quenches the reagent to form an alkane.[5][6]

  • Oxidation Products (R-O-OMgX / R-OH): Exposure to atmospheric oxygen can lead to the formation of magnesium hydroperoxide salts, which can yield alcohols upon workup.[5][7]

  • Unreacted Starting Materials: Incomplete reaction can leave behind the initial alkyl halide and magnesium metal.

Q2: Why is it critical to maintain anhydrous and oxygen-free conditions?

A2: Grignard reagents are highly reactive organometallic compounds that function as both potent nucleophiles and strong bases.[7]

  • Reaction with Water: Even trace moisture will protonate the Grignard reagent, converting it into an inactive alkane (R-H) and reducing the yield of the desired fatty acid.[4][6][8]

  • Reaction with Oxygen: Oxygen from the air can oxidize the Grignard reagent, leading to the formation of hydroperoxides and subsequently alcohols after workup, which are undesired impurities.[7] Therefore, using oven- or flame-dried glassware, anhydrous solvents (like diethyl ether or THF), and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential for success.[9][10]

Q3: What causes the reaction mixture to turn gray or brownish-black?

A3: A color change to cloudy gray or brownish is a typical and positive indicator that the Grignard reagent formation has initiated.[9][11] This is due to the reaction occurring on the surface of the magnesium metal. However, if the mixture turns very dark or black, it may indicate decomposition or significant side reactions, possibly due to overheating which can promote Wurtz coupling or other degradation pathways.[12]

Troubleshooting Guide

This guide addresses specific problems that may arise during the experiment in a question-and-answer format.

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is the most common problem in Grignard synthesis.[9][13] The primary causes are a passivating magnesium oxide (MgO) layer on the magnesium turnings and the presence of moisture.

Troubleshooting Workflow for Reaction Initiation

G start Reaction Fails to Initiate (No cloudiness, no exotherm) check_anhydrous Are conditions rigorously anhydrous? (Flame-dried glassware, dry solvent) start->check_anhydrous activate_mg Is the Magnesium activated? check_anhydrous->activate_mg Yes dry_system Action: Oven/flame-dry all glassware. Use fresh anhydrous solvent. check_anhydrous->dry_system No success Initiation Successful (Observe cloudiness/reflux) activate_mg->success Yes perform_activation Action: Activate Mg. Methods: 1. Add Iodine crystal. 2. Add 1,2-dibromoethane. 3. Crush Mg turnings. activate_mg->perform_activation No dry_system->start Retry perform_activation->start Retry G cluster_reactants Starting Materials cluster_main Desired Synthesis Pathway cluster_byproducts Common Byproduct Pathways RX Alkyl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg, Ether Wurtz Wurtz Product (R-R) RX->Wurtz Mg Magnesium (Mg) Mg->RMgX Carboxylate Magnesium Carboxylate Salt (RCO₂MgX) RMgX->Carboxylate 1. + CO₂ RMgX->Wurtz + R-X (Side Reaction) Alkane Alkane (R-H) RMgX->Alkane + H₂O (Quenching) CO2 Carbon Dioxide (CO2) CO2->Carboxylate Acid Fatty Acid (RCO₂H) Carboxylate->Acid H3O Acid Workup (H₃O⁺) H3O->Carboxylate H3O->Acid 2. Water Water (H₂O) Water->Alkane

References

Technical Support Center: Troubleshooting Grignard Reactions for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grignard reactions tailored for the synthesis of branched-chain fatty acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a branched alkyl halide won't start. What are the common causes and solutions?

A1: Failure to initiate is a common issue, particularly with sterically hindered branched alkyl halides. The primary cause is often the passivating layer of magnesium oxide on the surface of the magnesium turnings.

Troubleshooting Steps:

  • Magnesium Activation: It is crucial to activate the magnesium surface. Common methods include:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod or using a magnetic stirrer to grind them can expose a fresh, reactive surface.

    • Chemical Activation: The use of activating agents is highly recommended. A small crystal of iodine is a traditional choice; its disappearance indicates the reaction has initiated. 1,2-dibromoethane (B42909) is also effective, as the formation of ethylene (B1197577) gas provides a visual cue of activation. For more challenging substrates, reagents like diisobutylaluminum hydride (DIBAH) can be employed.[1][2]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.[3][4]

  • Initiators: A small amount of a more reactive alkyl halide, such as methyl iodide, can be added to "kick-start" the reaction.

  • Heat: Gentle warming with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.[3]

Q2: I'm observing a low yield of my branched-chain fatty acid. What are the likely side reactions?

A2: Low yields with branched alkyl halides are often due to competing side reactions arising from steric hindrance.

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a dimer (R-R). This is more prevalent with more reactive halides.

  • Elimination (Alkene Formation): Branched alkyl halides, especially secondary and tertiary ones, are prone to elimination reactions, where the Grignard reagent acts as a base, leading to the formation of an alkene.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the carbon dioxide, though this is less common in carboxylation reactions compared to reactions with ketones.

Q3: Which solvent is best for preparing Grignard reagents from branched alkyl halides?

A3: The choice of solvent is critical for stabilizing the Grignard reagent.

  • Tetrahydrofuran (THF): THF is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides, such as chlorides, and for sterically hindered substrates.[5] It is more effective at solvating and stabilizing the Grignard reagent.

  • 2-Methyltetrahydrofuran (2-MeTHF): This solvent is a greener alternative to THF and has shown excellent performance, in some cases providing higher yields and suppressing side reactions like Wurtz coupling.[6][7][8][9]

Q4: Can I use an alkyl chloride to prepare the Grignard reagent for my branched-chain fatty acid synthesis?

A4: Yes, but alkyl chlorides are less reactive than bromides and iodides.[4] To successfully use alkyl chlorides, especially branched ones, you will likely need to employ more rigorous activation methods for the magnesium and may benefit from using THF as the solvent.

Troubleshooting Guides

Guide 1: Reaction Fails to Initiate

This guide provides a step-by-step approach to troubleshoot a Grignard reaction that has not started.

start Reaction Not Initiating check_dry Are all glassware and solvents completely anhydrous? start->check_dry dry_glassware Flame-dry or oven-dry all glassware. Use freshly distilled, anhydrous solvents. check_dry->dry_glassware No check_mg Is the magnesium surface activated? check_dry->check_mg Yes dry_glassware->check_dry activate_mg Activate Mg with iodine, 1,2-dibromoethane, or by mechanical grinding. check_mg->activate_mg No check_halide Is the branched alkyl halide reactive enough? check_mg->check_halide Yes activate_mg->check_mg change_halide Consider switching from chloride to bromide or iodide. check_halide->change_halide No check_temp Is the initial temperature appropriate? check_halide->check_temp Yes change_halide->check_halide gentle_heat Apply gentle, localized heat with a heat gun. check_temp->gentle_heat Yes success Reaction Initiates check_temp->success No, reaction starts without heat gentle_heat->success

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Guide 2: Low Yield of Branched-Chain Fatty Acid

This guide addresses common reasons for low product yield and suggests optimization strategies.

start Low Yield of Carboxylic Acid check_side_reactions Are side reactions (e.g., Wurtz coupling, elimination) occurring? start->check_side_reactions optimize_conditions Optimize reaction conditions: - Lower temperature - Slower addition of alkyl halide - Use a less polar solvent like 2-MeTHF check_side_reactions->optimize_conditions Yes check_carboxylation Is the carboxylation step efficient? check_side_reactions->check_carboxylation No success Yield Improves optimize_conditions->success optimize_co2 Ensure efficient delivery of dry CO2 gas or use freshly crushed dry ice. Maintain a low temperature during addition. check_carboxylation->optimize_co2 Yes check_workup Is the acidic workup complete? check_carboxylation->check_workup No optimize_co2->success proper_workup Ensure sufficient acidification to protonate the carboxylate salt. Perform thorough extraction of the product. check_workup->proper_workup Yes check_workup->success No proper_workup->success

Caption: Decision tree for troubleshooting low yields in Grignard carboxylation.

Data Presentation

Direct quantitative comparisons of Grignard carboxylation yields for branched versus linear alkyl halides are not extensively available in the reviewed literature. However, studies on related Grignard reactions provide valuable insights into the impact of solvent choice and activators, which are critical for optimizing reactions with challenging branched substrates.

Table 1: Effect of Solvent on the Yield of a Benzyl (B1604629) Grignard Reaction [6][7][8][9]

SolventActivatorProduct Yield (%)Wurtz Coupling Byproduct (%)
Diethyl Ether (Et₂O)I₂94Low
Tetrahydrofuran (THF)I₂27High
2-Methyltetrahydrofuran (2-MeTHF)I₂90Low
Cyclopentyl Methyl Ether (CPME)DIBAL-H45High
Diethoxymethane (DEM)DIBAL-H45High

This data, while from a benzyl Grignard reaction, illustrates the significant influence of the solvent on minimizing the Wurtz coupling side reaction, a common issue with reactive halides that can be exacerbated in branched systems.

Table 2: Effect of Activating Agent on Grignard Reagent Formation [1]

Activating AgentRelative EffectivenessNotes
Iodine (I₂)GoodStandard, effective for many substrates.
1,2-DibromoethaneGoodProvides visual confirmation of activation (ethylene gas evolution).
Diisobutylaluminum hydride (DIBAH)ExcellentHighly effective for activating Mg for less reactive or hindered halides.
Red-AlGoodAnother effective aluminum-based activator.
Lithium Aluminum Hydride (LiAlH₄)WeakLess effective for this purpose.
Sodium Borohydride (NaBH₄)IneffectiveDoes not significantly accelerate the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Branched-Chain Fatty Acid (e.g., 2-Methylpentanoic Acid)

This protocol outlines the synthesis of a branched-chain fatty acid from a secondary alkyl bromide.

cluster_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Workup and Purification prep_start Start setup Assemble flame-dried glassware under N2 atmosphere. prep_start->setup add_mg Add Mg turnings and an iodine crystal. setup->add_mg add_solvent Add anhydrous THF. add_mg->add_solvent add_halide Slowly add a solution of 2-bromopentane (B28208) in anhydrous THF. add_solvent->add_halide reflux Maintain gentle reflux until Mg is consumed. add_halide->reflux cool Cool the Grignard reagent to 0°C. reflux->cool prep_end Grignard Reagent Ready cool->prep_end carb_start Start Carboxylation prep_end->carb_start add_co2 Pour the Grignard reagent onto crushed dry ice under N2. carb_start->add_co2 warm Allow the mixture to warm to room temperature. add_co2->warm carb_end Carboxylation Complete warm->carb_end workup_start Start Workup carb_end->workup_start quench Slowly add aqueous HCl to quench the reaction and dissolve salts. workup_start->quench extract Extract the aqueous layer with diethyl ether. quench->extract base_wash Wash the combined organic layers with aqueous NaOH. extract->base_wash acidify Acidify the aqueous basic layer with HCl to precipitate the carboxylic acid. base_wash->acidify isolate Isolate the product by vacuum filtration and dry. acidify->isolate workup_end Pure Product isolate->workup_end

Caption: Experimental workflow for the synthesis of a branched-chain fatty acid.

Detailed Methodology:

  • Preparation of the Grignard Reagent:

    • Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, after flame-drying all glassware.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add anhydrous THF to just cover the magnesium.

    • Prepare a solution of the branched alkyl halide (e.g., 2-bromopentane, 1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small amount of the alkyl halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • In a separate beaker, place an excess of freshly crushed dry ice.

    • Cool the prepared Grignard reagent in an ice bath.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.[10][11]

  • Workup and Purification:

    • Slowly add aqueous hydrochloric acid (e.g., 6 M HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[10][12]

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

    • Wash the combined organic extracts with a basic solution (e.g., 5% NaOH) to convert the carboxylic acid into its water-soluble sodium salt.[12]

    • Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2-3, which will precipitate the branched-chain fatty acid.[10]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[10][12]

References

Technical Support Center: Optimizing GC-MS for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your GC-MS analysis of BCFAs in a question-and-answer format.

Sample Preparation & Derivatization

  • Question: I am seeing poor derivatization efficiency for my BCFAs. What are the common causes and solutions?

    • Answer: Incomplete derivatization is a frequent issue. Here are some factors to consider:

      • Moisture: The presence of water can significantly hinder the derivatization reaction. Ensure your samples and solvents are anhydrous. Lyophilizing samples can be a helpful step.

      • Reagent Quality and Amount: Derivatization reagents degrade over time. Use fresh reagents and ensure you are using a sufficient molar excess. For fatty acid methyl ester (FAME) synthesis, common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][2] For silylation, BSTFA or MSTFA with 1% TMCS are often used.[2]

      • Reaction Conditions: Optimize the reaction time and temperature. For FAMEs using BF3-methanol, a reaction at 50-60°C for about an hour is typical.[2] For short-chain fatty acids derivatized with PFBBr, optimal conditions might be 90 minutes at 60°C.[3][4]

      • Catalyst: For acid-catalyzed reactions, ensure the catalyst (e.g., sulfuric acid) is active and present in the correct concentration.[5] However, be aware that residual acid can damage the GC column.[5]

  • Question: My derivatized samples are not stable. How can I improve their stability?

    • Answer: The stability of derivatized BCFAs can be a concern.

      • Storage: Store derivatized samples at a low temperature (e.g., -20°C or -80°C) and in vials with tight-fitting caps (B75204) to prevent solvent evaporation and degradation.

      • Solvent Choice: Use a non-polar solvent like hexane (B92381) for the final extraction and injection, as it is generally compatible with GC systems.[2]

      • Time: Analyze derivatized samples as soon as possible after preparation to minimize degradation.

Gas Chromatography (GC) Separation

  • Question: I am observing co-elution of BCFA isomers with other fatty acids. How can I improve the separation?

    • Answer: Co-elution is a significant challenge in BCFA analysis.[4] Here are some strategies to improve chromatographic resolution:

      • Column Selection: The choice of GC column is critical. Highly polar columns are generally preferred for separating FAMEs, including branched-chain isomers.[6][7][8] Consider columns like those with cyanopropyl silicone stationary phases (e.g., HP-88, CP-Sil 88, SP-2560) for good separation of cis/trans and positional isomers.[6][7][8] A tandem column setup, such as a DB-225ms hyphenated with a DB-5ms, has also been shown to provide excellent separation for short-chain fatty acids.[3][4]

      • Oven Temperature Program: A slow, optimized temperature ramp can significantly improve the separation of closely eluting compounds.[9] Start with a low initial temperature to separate volatile components and use a gradual ramp rate (e.g., 2-5°C/min) during the elution window of your target BCFAs.[9][10]

      • Carrier Gas Flow Rate: Ensure your carrier gas (typically helium or hydrogen) flow rate is set to the optimal linear velocity for your column dimensions to maximize efficiency.

  • Question: My peaks are tailing or fronting. What could be the cause?

    • Answer: Poor peak shape can result from several factors:

      • Column Overload: Injecting too much sample can lead to peak fronting.[11] Try diluting your sample or reducing the injection volume.

      • Active Sites: Peak tailing can be caused by active sites in the injector liner or the column itself, especially for free fatty acids that have not been derivatized.[11] Use a deactivated liner and a high-quality, well-conditioned column.

      • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can lead to peak tailing.[11][12]

Mass Spectrometry (MS) Detection & Data Analysis

  • Question: I am having trouble identifying my BCFAs from their mass spectra. What are the characteristic ions I should look for?

    • Answer: The mass spectra of BCFAs can be complex.

      • Electron Ionization (EI): For FAMEs, look for the molecular ion (M+) and characteristic fragment ions. Iso-BCFAs often show a prominent ion corresponding to a loss of a propyl group ([M-43]+), while anteiso-BCFAs can show losses of an ethyl group ([M-29]+) and a butyl group ([M-57]+).[13][14]

      • Chemical Ionization (CI): CI is a softer ionization technique that can produce a more abundant protonated molecule ([M+H]+), which can be helpful for confirming the molecular weight.[15]

      • Tandem MS (MS/MS): Fragmentation of the molecular ion or protonated molecule can provide more specific structural information to help differentiate isomers.[13][15]

  • Question: My signal intensity is low, and I have poor sensitivity. What can I do to improve it?

    • Answer: Low sensitivity can be a frustrating issue.

      • Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized BCFAs without causing thermal degradation.[16]

      • Ion Source Cleanliness: A dirty ion source is a common cause of poor sensitivity in MS.[16][17] Regular cleaning of the ion source is crucial.

      • Detector Issues: The detector may need to be tuned or may be nearing the end of its lifespan.[16]

      • Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity.[17] Check for leaks using an electronic leak detector.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for BCFA analysis by GC-MS?

A1: Derivatization is crucial for several reasons. It converts the polar carboxylic acid group of the fatty acids into less polar and more volatile esters (commonly FAMEs) or other derivatives.[1][6] This improves their chromatographic behavior, leading to sharper peaks and better separation on the GC column.[1] It also enhances their thermal stability, preventing decomposition in the hot injector.[1]

Q2: What is the best type of GC column for separating BCFA isomers?

A2: Highly polar columns are generally recommended for the separation of FAMEs, including branched-chain isomers.[6][7][8] Columns with biscyanopropyl polysiloxane stationary phases (e.g., HP-88, SP-2560, Rt-2560) are excellent for resolving positional and geometric isomers.[6][18] The choice of column length and film thickness also plays a role; longer columns provide better resolution but result in longer run times.[19]

Q3: How do I develop an optimal oven temperature program?

A3: A good starting point is a "scouting" gradient.[9][10] This typically involves a low initial temperature (e.g., 40-60°C), a moderate ramp rate (e.g., 10°C/min), and a high final temperature held for a few minutes to ensure all components elute.[9][10] Based on the results of the scouting run, you can then optimize the program by adjusting the initial temperature, ramp rate(s), and hold times to improve the resolution of your target BCFAs.[10] For complex mixtures, multiple ramps may be necessary.

Q4: What are the key differences between Electron Ionization (EI) and Chemical Ionization (CI) for BCFA analysis?

A4: EI is a high-energy ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule that is useful for library matching and structural elucidation.[20] CI is a softer ionization method that produces less fragmentation and typically a more abundant molecular ion or protonated molecule, which is useful for confirming the molecular weight of the analyte.[15] The choice between EI and CI depends on the specific analytical goal.

Q5: How can I quantify BCFAs in my samples?

A5: For accurate quantification, it is essential to use an internal standard.[20] Isotope-labeled versions of the BCFAs of interest are the gold standard for internal standards as they behave almost identically to the analyte during sample preparation and analysis. If these are not available, a fatty acid with a similar structure and retention time that is not present in the sample can be used. A calibration curve should be generated using standards of known concentrations to determine the concentration of BCFAs in the unknown samples.

Data & Protocols

Table 1: Recommended GC Columns for BCFA Analysis (as FAMEs)
Stationary PhasePolarityTypical DimensionsKey Advantages
Biscyanopropyl Polysiloxane (e.g., HP-88, SP-2560, Rt-2560)High100 m x 0.25 mm, 0.20 µmExcellent for resolving cis/trans and positional isomers.[6][18]
Cyanopropylphenyl Polysiloxane (e.g., DB-225ms)Intermediate-High30-60 m x 0.25 mm, 0.25 µmGood general-purpose column for FAMEs, can be used in tandem.[3][4]
Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax)High30 m x 0.25 mm, 0.25 µmGood for general FAME analysis, but may not resolve all isomers as well as cyanopropyl phases.[6]
5% Phenyl Methylpolysiloxane (e.g., DB-5ms)Low30 m x 0.25 mm, 0.25 µmCan be used in tandem with a polar column for enhanced separation.[3][4]
Table 2: Example GC Oven Temperature Programs for BCFA Analysis
ProgramInitial Temp.Ramp 1Ramp 2Final Temp. & HoldApplication Notes
General FAME Screening 50°C, hold 2 min10°C/min to 170°C, hold 2 min4°C/min to 190°C, hold 5 min5°C/min to 290°C, hold 2 minA multi-step ramp suitable for a wide range of FAMEs on a HP-5MS column.[4]
Short-Chain Fatty Acid Separation 80°C15°C/min to 170°C, hold 4 min7°C/min to 240°C, hold 10 min-Optimized for separating short-chain BCFAs.[13]
Detailed Isomer Resolution 100°C, hold 4 min3°C/min to 240°C, hold 15 min--A slow ramp to maximize separation of complex mixtures on a highly polar column.
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Preparation with BF3-Methanol
  • Lipid Extraction: Extract lipids from your sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Saponification (Optional but Recommended): To the extracted lipid residue, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes. This will hydrolyze the lipids to free fatty acids.

  • Esterification: Cool the sample and add 2 mL of 14% Boron Trifluoride (BF3) in methanol.[2] Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[2] Vortex thoroughly.

  • Phase Separation: Centrifuge the sample to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs into a clean vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction e.g., Folch Method Derivatization Derivatization to FAMEs Extraction->Derivatization e.g., BF3-Methanol GC_Injection GC Injection Derivatization->GC_Injection Derivatization->GC_Injection GC_Separation GC Separation (Polar Column) GC_Injection->GC_Separation Temp. Program MS_Detection MS Detection (EI or CI) GC_Separation->MS_Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Mass Spectra) Data_Acquisition->Peak_Identification Quantification Quantification (Internal Standard) Peak_Identification->Quantification Peak_Identification->Quantification

Caption: Workflow for GC-MS Analysis of Branched-Chain Fatty Acids.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions_sep Separation Solutions cluster_solutions_peak Peak Shape Solutions cluster_solutions_sens Sensitivity Solutions Start Problem Encountered Poor_Separation Poor Separation/ Co-elution Start->Poor_Separation Peak_Tailing Peak Tailing/ Fronting Start->Peak_Tailing Low_Signal Low Signal/ Poor Sensitivity Start->Low_Signal Check_Column Verify Column Choice (High Polarity) Poor_Separation->Check_Column Optimize_Temp Optimize Oven Program (Slow Ramp) Poor_Separation->Optimize_Temp Check_Flow Check Carrier Gas Flow Poor_Separation->Check_Flow Check_Conc Dilute Sample/ Reduce Injection Vol. Peak_Tailing->Check_Conc Check_Liner Use Deactivated Liner Peak_Tailing->Check_Liner Check_Install Re-install Column Peak_Tailing->Check_Install Clean_Source Clean Ion Source Low_Signal->Clean_Source Check_Leaks Check for System Leaks Low_Signal->Check_Leaks Optimize_Injector Optimize Injector Temp. Low_Signal->Optimize_Injector

Caption: Troubleshooting Logic for Common GC-MS Issues in BCFA Analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of fatty acids?

A: Matrix effects are the alteration of a fatty acid's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[2]

Q2: What are the primary causes of matrix effects in fatty acid analysis?

A: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1] They are a major component of cell membranes and are notorious for co-extracting with fatty acids and causing ionization suppression.[3][4] Other sources of interference include salts, proteins, and other endogenous metabolites that can co-elute with the target fatty acids.[2]

Q3: What are the common signs that my fatty acid analysis is being affected by matrix effects?

A: Common indicators of matrix effects in your LC-MS data for fatty acids include:

  • Poor reproducibility of results between different samples.[1]

  • A significant difference in the peak area of a fatty acid standard prepared in a pure solvent versus one spiked into a sample matrix after extraction.[1]

  • Inconsistent ratios of the internal standard to the analyte across a batch of samples.[1]

  • Loss of linearity in the calibration curve, especially at higher concentrations.[1]

Q4: How can I quantitatively assess the extent of matrix effects in my samples?

A: The most common quantitative method is the post-extraction spike.[5][6] This involves comparing the response of a fatty acid spiked into a blank matrix extract (that has gone through the entire sample preparation process) to the response of the same fatty acid in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS analysis of fatty acids that may be related to matrix effects.

Issue 1: Significant Ion Suppression and Low Analyte Signal

You observe a much lower signal for your fatty acid of interest in the sample compared to the standard in a pure solvent, indicating ion suppression.

Troubleshooting Workflow:

A Start: Low Signal/Ion Suppression Detected B Step 1: Evaluate Sample Preparation A->B C Is an effective phospholipid removal step included? B->C D Implement advanced sample cleanup (e.g., HybridSPE, Mixed-Mode SPE) C->D No E Step 2: Optimize Chromatography C->E Yes D->E F Are analyte and interferences co-eluting? E->F G Modify gradient, change mobile phase, or use a different column (e.g., UPLC) to improve separation F->G Yes H Step 3: Review Calibration Strategy F->H No G->H I Are you using a suitable internal standard? H->I J Implement a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte I->J No K End: Matrix Effect Minimized I->K Yes J->K

Caption: A troubleshooting workflow for addressing low signal and ion suppression.

Detailed Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[8]

    • Action: If you are using a simple protein precipitation (PPT) method, consider that this is often the least effective technique for removing phospholipids.[9][10]

    • Solution: Implement a more advanced sample preparation technique. Solid-phase extraction (SPE), particularly with mixed-mode or specialized phospholipid removal sorbents like HybridSPE, can significantly reduce matrix effects.[9][11]

  • Optimize Chromatography: If your sample cleanup is robust, the next step is to ensure that your chromatographic method is adequately separating your fatty acids from any remaining matrix components.

    • Action: Check for co-elution of your analyte with interfering peaks by observing the chromatogram of a blank matrix sample.

    • Solution: Adjust the LC gradient to better separate the analyte from the interfering region.[2] Using a UPLC system can also provide better resolution and reduce matrix effects.[10]

  • Implement a Robust Calibration Strategy: A suitable internal standard is crucial for compensating for matrix effects that cannot be completely eliminated.[6]

    • Action: If you are not using an internal standard or are using one that is chemically different from your analyte, it may not be effectively compensating for ionization variability.

    • Solution: The "gold standard" is to use a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest.[12] A SIL-IS will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of matrix effect as the analyte.[12]

Issue 2: Poor Reproducibility and Inconsistent Internal Standard Response

You are observing high variability in your results across a sample batch, and the response of your internal standard is not consistent.

Troubleshooting Steps:

  • Check for Inconsistent Sample Preparation: Variability in the sample preparation process is a common source of poor reproducibility. Ensure that all samples are treated identically.

  • Evaluate Internal Standard Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in the entire process, including extraction efficiency.[12]

  • Assess for Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.

    • Action: Analyze a subset of samples with the post-extraction spike method to determine if the matrix effect is consistent across the batch.

    • Solution: If significant variability is observed, improving the sample cleanup is the most effective solution.[8] Matrix-matched calibration curves, where standards are prepared in a blank matrix, can also help to compensate for consistent matrix effects.[13]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the effectiveness of common techniques for removing phospholipids, a primary source of interference in fatty acid analysis from plasma samples.

Sample Preparation MethodEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowVariableHighLeast effective for removing phospholipids, often resulting in significant matrix effects.[9][10]
Liquid-Liquid Extraction (LLE) Moderate to HighCan be low for polar analytesModerateProvides clean extracts, but analyte recovery can be problematic, especially for more polar fatty acids.[9][10]
Solid-Phase Extraction (SPE) - Reversed-Phase ModerateGoodModerateCleaner extracts and reduced matrix effects compared to PPT.[9][10]
Solid-Phase Extraction (SPE) - Mixed-Mode HighGoodModerateVery effective as it combines reversed-phase and ion-exchange mechanisms for superior cleanup.[6][9]
HybridSPE-Phospholipid Very High (>99%)GoodHighCombines the simplicity of PPT with highly selective phospholipid removal.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the calculation of the "matrix factor" to quantify ion suppression or enhancement.

Workflow Diagram:

cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike A1 Spike analyte into clean solvent A2 Analyze by LC-MS A1->A2 C Calculate Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A A2->C B1 Extract blank matrix sample B2 Spike analyte into the clean extract B1->B2 B3 Analyze by LC-MS B2->B3 B3->C D MF < 1: Ion Suppression MF > 1: Ion Enhancement MF = 1: No Matrix Effect C->D

Caption: Workflow for the quantitative assessment of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the fatty acid standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the fatty acid standard into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the fatty acid standard into the blank matrix sample before starting the extraction procedure. This set is used to calculate recovery, not the matrix effect itself.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A matrix factor of 1 indicates no matrix effect. A value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[7]

Protocol 2: Phospholipid and Protein Removal using HybridSPE-Phospholipid Plate

This protocol provides a streamlined workflow for high-throughput sample cleanup.

Workflow Diagram:

A 1. Add Plasma/Serum Sample to HybridSPE Plate B 2. Add Precipitation Solvent (e.g., 1% Formic Acid in Acetonitrile) A->B C 3. Mix to Precipitate Proteins B->C D 4. Apply Vacuum C->D E Proteins are filtered out; Phospholipids bind to the sorbent D->E F 5. Collect Phospholipid-Depleted Eluate E->F G Ready for LC-MS Analysis F->G

Caption: A simplified workflow for HybridSPE-Phospholipid sample preparation.

Methodology:

  • Sample Addition: Add 100 µL of plasma or serum sample (containing an internal standard, if used) to each well of the HybridSPE-Phospholipid 96-well plate.[14]

  • Protein Precipitation: Add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile) to each well.[14] The acidic acetonitrile (B52724) effectively precipitates proteins.[15]

  • Mixing: Seal the plate and mix thoroughly (e.g., on an oscillating shaker for 4 minutes) to ensure complete protein precipitation.[14]

  • Extraction: Place the HybridSPE plate on a vacuum manifold over a collection plate. Apply vacuum (e.g., 10" Hg) until the entire sample has passed through the packed bed (approximately 4-10 minutes).[14] The stationary phase selectively retains phospholipids via a Lewis acid-base interaction, while the precipitated proteins are removed by filtration.[14][15]

  • Collection: The collected eluate is now depleted of both proteins and phospholipids and is ready for direct injection into the LC-MS system.[14]

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE) for Fatty Acid Cleanup

This protocol is effective for removing a broad range of interferences from complex samples.

Methodology:

  • Sample Pre-treatment: Acidify the plasma or serum sample to ensure that the fatty acids are in their neutral form.

  • Conditioning: Condition the mixed-mode SPE cartridge (e.g., reversed-phase/strong cation exchange) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1 (Polar Interferences): Use an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.

    • Wash 2 (Less Polar Interferences): Use a moderately non-polar solvent like methanol to wash away phospholipids and other less polar interferences while retaining the fatty acids.

  • Elution: Elute the fatty acids with an appropriate organic solvent (e.g., acetonitrile or a mixture of methanol and acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your LC-MS mobile phase.

By implementing these strategies and protocols, researchers can effectively mitigate matrix effects, leading to more accurate, reproducible, and sensitive quantification of fatty acids in complex biological matrices.

References

"stability and storage of 2,6-Dimethylheptanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,6-Dimethylheptanoic acid, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Specific recommendations can vary by supplier, but general guidelines are provided in the table below.

Q2: What is the shelf life of this compound?

A2: The shelf life depends on the storage conditions. One supplier suggests that in its pure form, it can be stored for up to 3 years at -20°C and 2 years at 4°C.[3] When dissolved in a solvent, the stability is reduced, with a recommended storage of up to 6 months at -80°C and 1 month at -20°C.[3]

Q3: What are the physical and chemical properties of this compound?

A3: The key physical and chemical properties are summarized in the table below.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be stored away from oxidizing substances.[4] As a carboxylic acid, it may also react with strong bases.

Q5: What are the primary safety precautions when handling this compound?

A5: When handling this compound, it is important to work in a well-ventilated area.[2][4] Avoid contact with eyes, skin, and clothing.[2] Personal protective equipment, including safety goggles and gloves, should be worn.[2] Keep the compound away from sources of ignition.[4]

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureRecommended Duration
Pure-20°C3 years[3]
Pure4°C2 years[3]
In Solvent-80°C6 months[3]
In Solvent-20°C1 month[3]
GeneralCool, dry, well-ventilatedNot specified[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₈O₂[5][6][7]
Molecular Weight158.24 g/mol [5][8]
AppearanceNot specified
IUPAC NameThis compound[5]

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock. Has it been exposed to high temperatures, light, or reactive materials?

    • If the compound has been stored for an extended period, consider using a fresh batch.

    • Perform a quality control check on your sample using an appropriate analytical method, such as HPLC, to assess its purity.

Issue 2: Poor solubility in a desired solvent.

  • Possible Cause: this compound is a medium-chain fatty acid and may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Consider using an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).

    • To increase solubility in aqueous buffers, consider converting the acid to its corresponding carboxylate salt by adding a suitable base.

    • Sonication or gentle heating may aid in dissolution, but be mindful of potential degradation at elevated temperatures.

Issue 3: Unexpected reactions or side products.

  • Possible Cause: Reactivity of the carboxylic acid group.

  • Troubleshooting Steps:

    • Ensure that the other reagents in your experiment are compatible with carboxylic acids. Avoid strong oxidizing agents and bases unless they are part of the intended reaction.[4]

    • Review your experimental protocol to identify any potential for unintended esterification or other reactions involving the carboxyl group.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general approach for assessing the stability of this compound under various conditions. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for such stability studies.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into several vials and expose them to a range of stress conditions, such as:

    • Temperature: -20°C, 4°C, room temperature, 40°C, 60°C.

    • pH: Acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) aqueous buffers.

    • Light: Exposure to UV light.

    • Oxidation: Addition of a mild oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take a sample from each stress condition.

  • Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound. A UV detector is often suitable for this purpose.[9]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify any degradation products by observing new peaks in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of these degradants.[9][10]

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution aliquot Aliquot into Vials stock->aliquot temp Temperature (-20°C, 4°C, RT, 40°C, 60°C) aliquot->temp ph pH (Acidic, Neutral, Basic) aliquot->ph light UV Light Exposure aliquot->light oxid Oxidative Stress aliquot->oxid sampling Sample at Time Points temp->sampling ph->sampling light->sampling oxid->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Caption: Workflow for Stability Assessment of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions issue Experimental Issue (e.g., Inconsistent Results) degradation Compound Degradation? issue->degradation solubility Solubility Issue? issue->solubility reactivity Unexpected Reactivity? issue->reactivity check_storage Verify Storage Conditions Use Fresh Stock degradation->check_storage Yes change_solvent Change Solvent Adjust pH solubility->change_solvent Yes check_reagents Review Reagent Compatibility reactivity->check_reagents Yes qc_check Perform QC (e.g., HPLC) check_storage->qc_check

Caption: Troubleshooting Logic for Common Experimental Issues.

References

"preventing oxidation of fatty acids during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the prevention of fatty acid oxidation during sample preparation for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is fatty acid oxidation and why is it a significant issue during sample preparation?

A1: Fatty acid oxidation is a chemical degradation process where fatty acids, particularly polyunsaturated fatty acids (PUFAs), react with oxygen to form various byproducts like peroxides and aldehydes.[1][2] This is a significant issue because it can alter the composition of the sample, leading to inaccurate quantification and identification of fatty acids in your analysis.[3][4] The degradation of complex lipids can generate oxidized or hydrolyzed metabolite artifacts, compromising the integrity of experimental results.[3]

Q2: What are the primary factors that promote the oxidation of fatty acids?

A2: The primary drivers of fatty acid oxidation are exposure to oxygen, light, and heat.[2][3] The presence of metal ions can also catalyze the oxidation process. Lipids composed of fatty acids with one or more double bonds (unsaturated) are particularly susceptible to oxidation.[5][6]

Q3: What are the fundamental principles for preventing fatty acid oxidation during sample handling and preparation?

A3: The core principles involve minimizing exposure to oxygen, light, and heat, and quenching enzymatic activity.[3] This can be achieved by working quickly at low temperatures (e.g., on ice), using amber glass vials to block light, and blanketing the sample with an inert gas like argon or nitrogen.[7][8] The addition of antioxidants is also a common and effective strategy.[9][10]

Q4: Which fatty acids are most vulnerable to oxidation?

A4: Polyunsaturated fatty acids (PUFAs) are the most vulnerable to oxidation due to the presence of multiple double bonds in their structure.[2][5][6] The rate of oxidation increases with the degree of unsaturation.[11] For example, linolenic acid is more susceptible than linoleic acid, which is more susceptible than oleic acid.

Q5: What are the analytical signs that my samples may have undergone oxidation?

A5: Analytically, oxidation can manifest as a decrease in the expected concentration of PUFAs and the appearance of unexpected peaks in your chromatogram, which correspond to oxidation byproducts like aldehydes and ketones.[12][13] These changes can significantly alter the fatty acid profile of your sample.[4]

Troubleshooting Guide

Q: I'm observing lower than expected levels of polyunsaturated fatty acids (PUFAs) in my results. What could be the cause?

A: This is a classic sign of sample oxidation. Review your sample preparation workflow for the following potential issues:

  • Exposure to Air: Ensure that samples are processed quickly and that tubes are flushed with an inert gas (argon or nitrogen) before sealing, especially during homogenization and extraction steps.[7][8]

  • Inadequate Antioxidant Protection: Confirm that you are using a suitable antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), in your extraction solvents.[9][10] For certain applications, adding an antioxidant like BHT directly to the sample or collection paper can be effective.[12]

  • Temperature Control: Maintain low temperatures throughout the process. Keep samples on ice whenever possible and store them at -20°C or, for long-term storage, at -80°C.[3][10] Flash freezing in liquid nitrogen is also a highly effective preservation technique.[3]

  • Light Exposure: Use amber glass vials or wrap your tubes in foil to protect light-sensitive PUFAs from photo-oxidation.[3]

  • Inappropriate Labware: Avoid using plastic containers like polystyrene or polyethylene (B3416737) for storing organic solutions of lipids, as these can leach impurities.[6] Use glass containers with Teflon-lined closures.[5][6]

Q: I see extraneous peaks in my GC/LC-MS chromatogram. Could this be due to oxidation?

A: Yes, it is highly probable. The oxidation of fatty acids produces a complex mixture of secondary products, including aldehydes, ketones, and smaller fatty acid fragments, which will appear as extra peaks in your analysis.[13]

  • Action: To confirm, you can run a "stressed" sample (one intentionally exposed to air or heat for a short period) alongside a carefully protected sample. The appearance of new peaks in the stressed sample that are also present in your experimental samples would strongly suggest oxidation. Also, review your solvent and reagent purity, as contaminants can also cause unexpected peaks.

Q: How do I select the appropriate antioxidant for my experiment?

A: The choice of antioxidant depends on your sample matrix and downstream analysis.

  • Butylated hydroxytoluene (BHT): This is a widely used and effective antioxidant for preventing lipid peroxidation in biological samples.[12][14] It is soluble in organic solvents and can be added to extraction solutions. A typical concentration is around 10 µM.[7] In gas chromatography, BHT produces a sharp peak that usually doesn't interfere with the analysis when using fused silica (B1680970) capillary columns.[9]

  • Butylated hydroxyanisole (BHA): Similar to BHT, BHA is another common synthetic antioxidant used in lipid extractions.[10]

  • Vitamin E (α-tocopherol): As a natural antioxidant, it can be an alternative, especially if synthetic antioxidants interfere with your analysis or are not suitable for the intended application of the lipids.[2]

Q: I do not have access to an argon or nitrogen gas line. What are my options?

A: While a direct stream of inert gas is ideal, there are alternatives:

  • Work in a Glove Box: If available, a glove box with an inert atmosphere provides an excellent oxygen-free environment.

  • Minimize Headspace: Use the smallest possible vials for your sample volume to reduce the amount of air trapped inside.

  • Work Quickly: Speed is critical. The less time your sample is exposed to the atmosphere, the lower the chance of significant oxidation.

  • Sealed Containers: Storing samples with BHT in sealed containers can prevent PUFA degradation for extended periods, and purging with nitrogen may not provide significant additional benefits in this scenario.[12][15][16]

Data Presentation

Table 1: Effectiveness of BHT in Preventing PUFA Degradation in Dried Blood Spots (DBS)

The following table summarizes data from a study on the stability of omega-3 biomarkers in dried blood spots stored at room temperature with varying concentrations of BHT.[12][15][16]

Storage Time (Days)BHT ConcentrationEicosapentaenoic + Docosahexaenoic Acid (wt%)% n-3 HUFA in total HUFA*
Baseline N/A3.2 ± 0.225.7 ± 0.5
3 0 mg/mL (No BHT)Dramatically ReducedSignificantly Changed
21 2.5 mg/mLDelayed DecreaseMaintained at Baseline Levels (25.8 ± 0.9)
28 0 mg/mL (No BHT)Dramatically ReducedSignificantly Changed
28 2.5 mg/mL2.6 ± 0.03Increased n-6/n-3 ratio indicates degradation
28 5.0 mg/mL2.6 ± 0.03No significant change from baseline

*Highly Unsaturated Fatty Acids. Data indicates that the % n-3 HUFA in total HUFA is a more stable biomarker when BHT is used.[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Tissue with Enhanced Oxidation Prevention

This protocol is adapted from methodologies designed to minimize lipid degradation during extraction from tissue samples.[7]

Materials:

  • Tissue sample (frozen at -80°C)

  • LC-MS grade chloroform (B151607) and methanol

  • Butylated hydroxytoluene (BHT)

  • LC-MS grade water

  • Handheld homogenizer

  • Amber glass vials with Teflon-lined caps (B75204)

  • Argon or nitrogen gas source

  • Ice bucket

  • Centrifuge

Procedure:

  • Preparation of Solvents:

    • Prepare a 1:1 (v/v) solution of chloroform:methanol.

    • Prepare a BHT stock solution. Add this stock to your chloroform:methanol mixture to a final concentration of 10 µM BHT.[7]

  • Sample Handling:

    • Thaw frozen tissue samples on ice.[17] All subsequent steps should be performed on ice as much as possible to minimize enzymatic activity and oxidation.[7]

  • Homogenization:

    • Place the minced tissue in a pre-chilled tube.

    • Flush the tube with argon or nitrogen gas.[7]

    • Add 500 µL of the chloroform:methanol solution containing BHT.[7]

    • Homogenize the tissue for 2 minutes. Immediately after, flush the tube with argon gas again.[7]

  • Lipid Extraction:

    • Add 300 µL of pure LC-MS grade chloroform to the homogenate.[7]

    • Homogenize for an additional 2 minutes, followed by flushing with argon gas.[7]

    • Vortex the sample for 30 seconds (optional).[7]

  • Phase Separation:

    • Flush the sample tube with argon gas before centrifugation.[7]

    • Centrifuge at 13,000 RPM for 15 minutes.[7] This will separate the mixture into three layers: an upper aqueous layer, a middle tissue layer, and a lower organic layer containing the lipids.

  • Collection and Storage:

    • Carefully collect the lower organic layer using a glass pipette and transfer it to a clean amber glass vial.

    • Flush the vial with argon or nitrogen gas before sealing it tightly with a Teflon-lined cap.[8]

    • Store the extracted lipids at -80°C for long-term storage.[3]

Protocol 2: Best Practices for Sample Storage

Short-Term Storage (up to a few weeks):

  • Store lipid extracts in an organic solvent in amber glass vials with Teflon-lined caps at -20°C or lower.[3]

  • Ensure the vial is flushed with an inert gas before sealing.[8]

  • Avoid storing lipid extracts at room temperature or 4°C, as enzymatic activity may still be present.[3]

Long-Term Storage (months to years):

  • For optimal stability, store lipid extracts at -80°C.[3]

  • The sample should be in an organic solvent containing an antioxidant, in a tightly sealed glass vial (or sealed glass ampoule) under an inert atmosphere.[3][5]

  • Before opening a frozen sample, always allow it to reach room temperature to prevent condensation of water into the sample, which can cause hydrolysis.[6]

Visualizations

Fatty_Acid_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) L_radical Lipid Radical (L.) PUFA->L_radical H abstraction Initiator Initiator (Light, Heat, Metal) Initiator->PUFA LOO_radical Peroxyl Radical (LOO.) L_radical->LOO_radical O2 Oxygen (O2) O2->LOO_radical LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH LH_2 Another LH LH_2->LOOH L_radical_2 Lipid Radical (L.) LOOH->L_radical_2 Chain Reaction Radical_1 Radical NonRadical Non-Radical Products Radical_1->NonRadical Radical_2 Radical Radical_2->NonRadical Antioxidant Antioxidant (AH) Antioxidant->NonRadical Quenches Radical Experimental_Workflow cluster_prevention Key Prevention Steps cluster_workflow Sample Preparation Workflow p1 Work on Ice Homogenization 2. Homogenization p1->Homogenization p2 Add Antioxidant (e.g., BHT) Extraction 3. Lipid Extraction (e.g., Chloroform/Methanol) p2->Extraction p3 Use Inert Gas (Ar/N2) p3->Homogenization p3->Extraction Evaporation 4. Solvent Evaporation (if needed) p3->Evaporation Storage 5. Sample Storage p3->Storage p4 Use Amber Glassware Collection 1. Sample Collection (e.g., Tissue Biopsy) p4->Collection p5 Store at -80°C p5->Storage Collection->Homogenization Homogenization->Extraction Extraction->Evaporation Evaporation->Storage Analysis 6. GC/LC-MS Analysis Storage->Analysis

References

Technical Support Center: Resolving Isomeric Peaks in Branched-Chain Fatty Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of branched-chain fatty acids (BCFAs). BCFAs are fatty acids with methyl or ethyl branches on their carbon backbone, which gives them unique physicochemical properties.[1] These structural features are critical for microbial membrane fluidity and are relevant to human health, appearing in dairy products, ruminant meats, and fermented foods.[1] However, their structural similarity to straight-chain fatty acids and other positional isomers makes chromatographic separation a significant challenge.[2][3]

This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common obstacles in resolving BCFA isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched-chain fatty acid (BCFA) isomers so challenging?

The primary challenge lies in the subtle structural differences between BCFA isomers (e.g., iso vs. anteiso) and their straight-chain counterparts. These molecules often share very similar physicochemical properties like polarity and boiling points, leading to co-elution, where multiple isomers are not fully separated and emerge from the chromatographic column at the same time.[2][3]

Q2: What are the most common analytical techniques for BCFA analysis?

Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the predominant techniques.[4][5][6]

  • GC-MS is widely used, offering high resolution, but typically requires the fatty acids to be converted into more volatile fatty acid methyl esters (FAMEs) through a process called derivatization.[5][7]

  • LC-MS , particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS), is also effective and can sometimes analyze BCFAs without prior derivatization.[4][5]

Q3: Is derivatization always necessary for analyzing BCFAs?

For GC analysis, derivatization is essential. The process, typically esterification to form FAMEs, increases the volatility of the fatty acids, reduces peak tailing, and improves thermal stability, which is crucial for accurate GC analysis.[7][8] For HPLC or UHPLC, derivatization is not always required, though it can be used to enhance detection sensitivity.[9][10]

Q4: Which type of chromatographic column is best for resolving BCFA isomers?

The ideal column depends on the technique and the specific isomers being analyzed:

  • For GC: Highly polar cyanopropyl stationary phases (e.g., CP-Sil 88, Rt-2560, DB-225MS) are preferred for resolving geometric (cis/trans) and positional isomers.[11][12][13][14] Ionic liquid-based columns also show excellent selectivity for complex FAME mixtures.[12]

  • For UHPLC: The choice is more varied. Polysaccharide-based chiral columns (e.g., Chiralpak IG-U) have shown superior performance for short- to medium-chain BCFA isomers, while traditional reversed-phase C18 columns are effective for long-chain BCFA isomers.[4][5][6]

Q5: Can I analyze BCFAs in complex biological samples like tissues or microbial cultures?

Yes, modern analytical methods are well-suited for quantifying BCFAs in complex matrices such as tissues, microbial cultures, plasma, and food samples.[1] Proper sample preparation, including lipid extraction and purification, is critical to remove interfering substances before chromatographic analysis.[7][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My BCFA isomers are co-eluting and appear as a single, unresolved peak. What steps can I take to improve separation?

A: Co-elution is the most common problem. Improving resolution requires optimizing your chromatographic method to enhance the differential migration of the isomers.

  • For Gas Chromatography (GC):

    • Select the Right Column: If you are not already, switch to a highly polar stationary phase. Cyanopropyl-based columns are specifically designed to separate FAME isomers.[13][14] For very complex samples, using a longer column (e.g., 100 m) increases the number of theoretical plates and can significantly improve resolution.[13]

    • Optimize the Temperature Gradient: A slow temperature ramp rate (e.g., 1-3°C per minute) gives isomers more time to interact with the stationary phase, which can enhance separation.[16]

    • Adjust Carrier Gas and Flow Rate: Using hydrogen as a carrier gas can increase column efficiency and may allow for faster analysis without sacrificing resolution.[13] Optimizing the flow rate is also crucial.

  • For Liquid Chromatography (LC):

    • Modify the Mobile Phase: Weaken the mobile phase by decreasing the percentage of the organic solvent (in reversed-phase LC) to increase analyte retention and improve separation.[17] Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[17]

    • Employ a Shallower Gradient: A gradual, shallow gradient provides more time for isomers to resolve.[17]

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, change the column. A C18 column may work well for long-chain BCFAs, but a polysaccharide-based column might be necessary to resolve short- or medium-chain isomers.[5]

cluster_gc Gas Chromatography cluster_lc Liquid Chromatography Start Problem: Isomeric Peaks are Co-eluting Check_Column Is the column optimal for isomer separation? Start->Check_Column Check_Column->Start No (Select appropriate column first) Optimize_GC GC Method Optimization Check_Column->Optimize_GC Yes (GC) Optimize_LC LC Method Optimization Check_Column->Optimize_LC Yes (LC) GC_Temp Decrease temperature ramp rate Optimize_GC->GC_Temp LC_Mobile Adjust mobile phase strength or modifier Optimize_LC->LC_Mobile GC_Gas Optimize carrier gas (e.g., switch to H2) GC_Temp->GC_Gas GC_Length Use a longer column (e.g., 100m) GC_Gas->GC_Length Resolved Peaks are Resolved GC_Length->Resolved LC_Gradient Use a shallower gradient LC_Mobile->LC_Gradient LC_Column Try a column with different selectivity (e.g., C18 vs. Polysaccharide) LC_Gradient->LC_Column LC_Column->Resolved Sample Biological Sample (e.g., Tissue, Cells, Food) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., using BF3-Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Peak Identification (Mass Spectra Library) Data_Processing->Identification Quantification Quantification (Peak Area Integration) Data_Processing->Quantification Result Final BCFA Profile Identification->Result Quantification->Result

References

Technical Support Center: Quantification of Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of volatile fatty acids (VFAs).

Troubleshooting Guides

This section addresses specific issues that may arise during VFA analysis, offering step-by-step solutions to guide you through the troubleshooting process.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Gas Chromatography (GC) Analysis

  • Question: My GC chromatogram shows significant peak tailing for my VFA standards and samples. What could be the cause and how can I fix it?

  • Answer: Peak tailing in VFA analysis by GC is a common issue, often stemming from the interaction of the acidic VFA molecules with the GC system. Here’s a step-by-step guide to troubleshoot this problem:

    • Problem Identification: The inherent polarity and volatility of free fatty acids can cause interactions with the siloxane groups in the stationary phase of the GC column, leading to peak tailing.[1] Aqueous samples can also contribute to poor peak shape.[2]

    • Solution 1: Derivatization: To minimize interactions and improve peak shape, derivatization of VFAs is highly recommended.[1][3] This process converts the polar carboxylic acid group into a less polar ester.

      • Esterification (FAMEs): Convert VFAs to their fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol.[1] This is a widely used and effective method.

      • Silylation: Use silylating agents like BSTFA or MSTFA to create trimethylsilyl (B98337) (TMS) esters.[1] This method is also effective but can be more sensitive to moisture.

    • Solution 2: Use an appropriate GC column: Ensure you are using a column specifically designed for VFA analysis, which is often a wax-type or a specialized free fatty acid phase (FFAP) column.

    • Solution 3: Check for System Contamination: Contamination in the injector port or column can lead to active sites that interact with VFAs. Regularly clean the injector liner and replace the septum.

    • Solution 4: Sample Preparation: Ensure your sample is properly prepared. For aqueous samples, consider extraction into a non-polar solvent after acidification.[2]

Issue 2: Low or No VFA Recovery

  • Question: I am getting very low or no detectable VFAs in my samples, even though I expect them to be present. What are the potential reasons for this?

  • Answer: Low VFA recovery can be attributed to several factors throughout the analytical workflow, from sample collection to analysis.

    • Improper Sample Preservation and Storage: VFAs can be microbially degraded. It is crucial to process samples quickly.[4]

      • Immediate Cooling: Cool samples immediately after collection.[4]

      • Freezing: For long-term storage, freezing at -20°C is recommended.[4] Short-term storage at 4°C is acceptable for up to 7 days.[4]

      • Chemical Preservation: Acidification of the sample (e.g., with orthophosphoric acid) can help preserve VFAs.[5]

    • Inefficient Extraction: The chosen extraction method may not be suitable for your sample matrix.

      • Centrifugation: For solid-containing samples like sludge, centrifugation is a common and effective method to separate the liquid phase containing VFAs.[4][6]

      • Filtration: Filtering the sample through a 0.20 µm or 0.45 µm filter can remove particulates that may interfere with the analysis.[4]

    • Matrix Effects: Components in your sample matrix can interfere with VFA detection, especially in direct injection GC methods.[7][8] This can lead to underestimation of VFA concentrations.[7][8]

      • Standard Addition: The standard addition method can help to quantify the extent of matrix effects.[7][8]

      • Sample Dilution: Diluting the sample can sometimes mitigate matrix effects.[5]

    • VFA Volatility: During sample preparation, especially if heating is involved, volatile VFAs can be lost. Minimize sample exposure to high temperatures and open air.

Issue 3: Inconsistent Retention Times in High-Performance Liquid Chromatography (HPLC)

  • Question: My VFA retention times are shifting between runs in my HPLC analysis. How can I improve the reproducibility?

  • Answer: Shifting retention times in HPLC are often related to the mobile phase, column conditions, or temperature fluctuations.

    • Mobile Phase pH Control: The retention of VFAs on a reverse-phase column (like C18) is highly dependent on the pH of the mobile phase.[9]

      • Protonation: To ensure consistent retention, the mobile phase pH should be kept low (typically between 2 and 3) to keep the VFAs in their protonated, less polar form.[9] If the pH is close to the pKa of the VFAs, small variations can cause significant shifts in retention.[9]

      • Buffer: Use a buffer in your mobile phase to maintain a stable pH.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[10]

    • Mobile Phase Preparation: Prepare fresh mobile phase regularly and ensure it is well-mixed and degassed.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the challenges in VFA quantification.

  • Question 1: What are the most common methods for VFA quantification and what are their main challenges?

  • Answer: The most common methods for VFA quantification are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and titration methods.[4] Each has its own set of challenges:

    • Gas Chromatography (GC):

      • Challenges: Requires derivatization to avoid peak tailing, potential for matrix effects with direct injection, and carryover between samples.[2][7][8]

      • Advantages: High sensitivity and can separate and quantify individual VFAs.[11]

    • High-Performance Liquid Chromatography (HPLC):

      • Challenges: Requires careful control of mobile phase pH for reproducible results, and some columns may have difficulty separating isomers like butyric and isobutyric acid.[9][12]

      • Advantages: Can often be performed without derivatization.

    • Titration Methods:

      • Challenges: Provides a total VFA concentration rather than individual VFA levels, can be influenced by other buffering compounds in the sample (like carbonate), and may have lower accuracy.[11][13]

      • Advantages: Low cost and simple to perform.[4]

  • Question 2: How critical is sample preparation for accurate VFA quantification?

  • Answer: Sample preparation is a critical step that significantly impacts the accuracy and reliability of VFA quantification.[4] Key considerations include:

    • Removal of Solids: Particulates in the sample can interfere with the analysis and damage analytical equipment. Centrifugation and filtration are essential steps.[4][6]

    • Preservation: Due to the potential for microbial degradation, samples should be analyzed quickly or preserved through cooling, freezing, or acidification.[4][5]

    • Minimizing CO₂ Loss: In samples from anaerobic digesters, CO₂ can be highly supersaturated. Careless sampling can lead to CO₂ release, which can alter the sample pH and affect titration-based VFA measurements.[13]

  • Question 3: What is the "matrix effect" and how can I minimize it?

  • Answer: The matrix effect refers to the influence of other components in the sample (the "matrix") on the analytical signal of the target analytes (VFAs).[7][8] This can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification.[7][8] In VFA analysis, particularly with direct injection into a GC, the complex matrix of samples like wastewater can cause underestimation of VFA concentrations.[7][8]

    • Minimization Strategies:

      • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.

      • Derivatization: Derivatizing the VFAs can make them less susceptible to matrix effects.

      • Method of Standard Addition: This involves adding known amounts of VFA standards to the sample to create a calibration curve within the sample matrix, thereby compensating for the matrix effect.[7][8]

      • Use of an Internal Standard: An internal standard that is chemically similar to the VFAs can help to correct for variations in sample preparation and injection.[5]

  • Question 4: Should I derivatize my VFAs for GC analysis?

  • Answer: Yes, for GC analysis of VFAs, derivatization is highly recommended.[1][3] Free fatty acids are polar and can interact with the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[1] Derivatization converts them into less polar and more volatile esters (e.g., FAMEs), which results in sharper, more symmetrical peaks and improved analytical performance.[1]

Quantitative Data Summary

ParameterMethodRecovery Rate (%)Limit of Detection (LOD)Reference
VFA Recovery Centrifugation94.9% (total VFAs)-[4]
99% (acetate)-[4]
103% (propionate)-[4]
105% (butyrate)-[4]
62% (formate)-[4]
GC-FID Direct Injection-10 mg/L (most VFAs)[14]
-11 mg/L (heptanoic acid)[14]
Spectrophotometry Montgomery Method82.1 - 104.2%28 mg/L[15]
(with ion exchange)-5 mg/L[15]
GC (derivatized) Esterification>92%5 mg/L[15]

Experimental Protocols

Protocol 1: Sample Preparation for VFA Analysis from Anaerobic Sludge

This protocol is adapted from methodologies described for preparing samples from complex matrices for VFA analysis.[4][5][16]

  • Sampling: Collect the sludge sample and immediately place it on ice to minimize microbial activity.[4]

  • Centrifugation:

    • Transfer a known volume (e.g., 25 mL) of the sludge into a centrifuge tube.[16]

    • Centrifuge the sample at 5,000-6,000 rpm for 10-20 minutes.[13][16]

    • Carefully collect the supernatant.[16]

  • Washing (Optional but Recommended):

    • Resuspend the pellet with distilled water.[16]

    • Centrifuge again under the same conditions.[16]

    • Collect the supernatant and combine it with the supernatant from the first step.[16]

  • Filtration: Filter the combined supernatant through a 0.20 µm or 0.45 µm syringe filter to remove any remaining fine particles.[4]

  • Preservation:

    • For immediate analysis, store the filtered sample at 4°C.[4]

    • For longer-term storage, freeze the sample at -20°C.[4]

    • Alternatively, acidify the sample with a small volume of orthophosphoric acid before storage.[5]

Protocol 2: Derivatization of VFAs to FAMEs for GC Analysis

This protocol is a general guideline for the esterification of VFAs using BF₃-methanol.[1]

  • Sample Preparation: Start with a dried extract of your sample or a standard solution in a non-polar solvent.

  • Reaction Setup:

    • In a reaction vial, add your sample containing the VFAs.

    • Add a 14% solution of boron trifluoride (BF₃) in methanol. The amount should be in molar excess.[1]

  • Reaction:

    • Cap the vial tightly and vortex for 10 seconds.[1]

    • Heat the mixture at 60°C for approximately 60 minutes.[1] The optimal time and temperature may need to be determined empirically.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add a saturated NaCl solution and vortex.[1]

    • Add a non-polar solvent like hexane, vortex, and allow the layers to separate.[1]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC analysis.

Visualizations

VFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis SampleCollection Sample Collection (e.g., Anaerobic Sludge) Centrifugation Centrifugation (e.g., 6000 rpm, 20 min) SampleCollection->Centrifugation Filtration Filtration (0.20 or 0.45 µm) Centrifugation->Filtration Preservation Preservation (Freezing or Acidification) Filtration->Preservation GC_Analysis Gas Chromatography (GC) Preservation->GC_Analysis Derivatization (Recommended) HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Preservation->HPLC_Analysis Titration Titration Preservation->Titration Quantification Quantification (Individual or Total VFAs) GC_Analysis->Quantification HPLC_Analysis->Quantification Titration->Quantification Total VFAs only GC_Troubleshooting Problem Poor Peak Shape in GC (Tailing) Cause1 Interaction with Column Problem->Cause1 Cause2 System Contamination Problem->Cause2 Cause3 Aqueous Sample Issues Problem->Cause3 Solution1 Derivatize VFAs (e.g., FAMEs) Cause1->Solution1 Solution3 Use Appropriate Column (e.g., FFAP) Cause1->Solution3 Solution2 Clean Injector Liner & Replace Septum Cause2->Solution2 Solution4 Solvent Extraction Cause3->Solution4

References

Validation & Comparative

A Comparative Guide to 2,6-Dimethylheptanoic Acid and Heptanoic Acid in Anaplerotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplerotic therapy aims to replenish intermediates of the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway for cellular energy production. In certain metabolic disorders, such as fatty acid oxidation disorders (FAODs), the TCA cycle can become depleted, leading to energy deficits and severe clinical symptoms. This guide provides an objective comparison of two potential anaplerotic agents: 2,6-dimethylheptanoic acid and the more established heptanoic acid, primarily used in the form of triheptanoin (B1683035).

Introduction to Anaplerotic Therapy

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP. Anaplerosis is the process of replenishing TCA cycle intermediates that may be extracted for biosynthesis or other metabolic processes.[1] In FAODs, the impaired breakdown of fatty acids leads to a deficiency of acetyl-CoA and other key TCA cycle substrates, disrupting energy homeostasis.[2][3] Anaplerotic therapies provide alternative sources of these intermediates to restore normal cellular function.

Heptanoic acid, an odd-chain fatty acid, is a well-studied anaplerotic substrate. Its metabolism produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a direct intermediate of the TCA cycle, thus replenishing the pool of these vital molecules.[2][3] Triheptanoin, a triglyceride composed of three heptanoic acid molecules, is an FDA-approved treatment for long-chain FAODs.[2]

This compound is a branched-chain fatty acid that has been investigated as a potential anaplerotic agent, particularly in contexts where standard therapies may be contraindicated, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[4][5] The branching structure of this molecule influences its metabolic fate, offering a potentially different anaplerotic mechanism.

Comparative Performance: Experimental Data

A key study by Karunanidhi et al. (2023) provides the most direct comparison of the anaplerotic potential of this compound (dMC7) and heptanoic acid (C7) in the context of MCAD deficiency.[4][5] The study utilized fibroblasts from patients with MCAD deficiency and an in vivo mouse model (Acadm-/- mice) to assess the efficacy of these compounds.

The primary findings indicate that both this compound and heptanoic acid demonstrate anaplerotic effects. In patient-derived fibroblasts, both fatty acids led to an increase in cellular oxygen consumption rate (OCR), suggesting enhanced mitochondrial respiration.[4][5] Furthermore, treatment with either compound resulted in increased succinylation of mitochondrial proteins, which is indicative of elevated levels of succinyl-CoA, a key anaplerotic product.[4][5]

While the full quantitative data from this pivotal study are not publicly available, the qualitative results strongly suggest that both molecules are effective in replenishing TCA cycle intermediates in a model of MCAD deficiency. The study also investigated other branched-chain fatty acids, 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), which also showed positive changes in OCR.[4][5]

In the in vivo portion of the study, Acadm-/- mice treated with triheptanoin (the triglyceride of heptanoic acid) showed a dose-dependent increase in plasma levels of metabolites indicative of efficient metabolism, such as heptanoyl-, valeryl-, and propionylcarnitine.[4] This was accompanied by improvements in liver pathology, including a reversal of hepatic steatosis and increased glycogen (B147801) content, signifying improved energy balance.[4] While a direct in vivo comparison with this compound was not detailed in the abstract, the positive results for heptanoic acid in this model underscore its therapeutic potential.

Table 1: Summary of Comparative Performance Data

ParameterThis compoundHeptanoic AcidReference
Cellular Oxygen Consumption Rate (OCR) in MCAD Fibroblasts IncreasedIncreased[4][5]
Mitochondrial Protein Lysine Succinylation in MCAD Fibroblasts IncreasedIncreased[4][5]
Krebs Cycle Intermediates in MCAD Fibroblasts Quantitated, positive changes observedQuantitated, positive changes observed[4][5]
In Vivo Efficacy (Acadm-/- mice) Not explicitly detailed in abstractImproved energy homeostasis, reversed hepatic steatosis, increased hepatic glycogen[4]

Signaling and Metabolic Pathways

The anaplerotic mechanisms of heptanoic acid and this compound are rooted in their distinct metabolic pathways.

Heptanoic Acid Metabolism

Heptanoic acid, a straight-chain odd-carbon fatty acid, undergoes mitochondrial beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. Due to its odd number of carbons, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. This succinyl-CoA directly enters the TCA cycle, thus replenishing its intermediates.

Heptanoic_Acid_Metabolism Heptanoic_Acid Heptanoic Acid (C7) Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Beta_Oxidation β-Oxidation (2 cycles) Heptanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 2 molecules Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Anaplerosis Methylmalonyl_CoA->Succinyl_CoA

Metabolic pathway of heptanoic acid for anaplerosis.
This compound Metabolism

The metabolism of branched-chain fatty acids like this compound is more complex. The methyl branches prevent direct beta-oxidation. The metabolic fate of this compound is not as well-elucidated as that of heptanoic acid. However, based on general principles of branched-chain fatty acid metabolism, it is likely to undergo a combination of alpha- and beta-oxidation. This process would eventually yield propionyl-CoA and/or other anaplerotic precursors. The study by Karunanidhi et al. suggests that its metabolism bypasses the MCAD enzyme, making it a suitable candidate for MCAD deficiency.[4][5] The observed increase in protein succinylation strongly indicates that its metabolism ultimately generates succinyl-CoA.

Dimethylheptanoic_Acid_Metabolism DMH_Acid 2,6-Dimethylheptanoic Acid DMH_CoA 2,6-Dimethylheptanoyl-CoA DMH_Acid->DMH_CoA Oxidation_Pathway α- and/or β-Oxidation (Bypasses MCAD) DMH_CoA->Oxidation_Pathway Anaplerotic_Precursors Anaplerotic Precursors (e.g., Propionyl-CoA) Oxidation_Pathway->Anaplerotic_Precursors Succinyl_CoA Succinyl-CoA Anaplerotic_Precursors->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis OCR_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells Seed MCAD Fibroblasts in 96-well plate Treat_Cells Treat cells with This compound or Heptanoic Acid Seed_Cells->Treat_Cells Prepare_Assay Replace media with Seahorse XF base medium + fatty acids Treat_Cells->Prepare_Assay Run_Seahorse Measure OCR with Seahorse XF Analyzer Prepare_Assay->Run_Seahorse

References

A Comparative Analysis of Branched-Chain vs. Straight-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipidomics, the structural nuances of fatty acids dictate their physicochemical properties and biological functions. This guide offers a detailed comparison of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs), providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.

Structural and Physicochemical Differences

Straight-chain fatty acids are characterized by a linear hydrocarbon chain, while branched-chain fatty acids possess one or more methyl groups as branches along the main carbon skeleton.[1][2] This fundamental structural divergence significantly influences their physical and chemical properties. BCFAs are typically classified as iso-fatty acids, with a methyl group on the penultimate carbon, or anteiso-fatty acids, with the methyl group on the antepenultimate carbon.[3][4]

The methyl branches in BCFAs disrupt the orderly packing of the acyl chains, leading to a lower melting point compared to their straight-chain counterparts of the same carbon number.[5][6] This disruption also increases the fluidity of cell membranes, a role analogous to that of unsaturated fatty acids in higher organisms.[7][8][9] In contrast, the linear structure of SCFAs allows for tighter packing, resulting in higher melting points and more ordered, rigid membrane structures.[6][8]

PropertyBranched-Chain Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)Key Experimental Insights
Structure Hydrocarbon chain with one or more methyl branches.[2]Linear hydrocarbon chain.[1]The position of the methyl branch (iso- or anteiso-) further influences properties.[3]
Melting Point Significantly lower than SCFA counterparts.[5]Higher melting points, with saturated SCFAs often solid at room temperature.[6]The methyl branch hinders efficient crystal packing, reducing the energy needed for the liquid transition.[5]
Membrane Fluidity Increase membrane fluidity.[7][8][9]Decrease membrane fluidity, leading to more ordered membranes.[8]Atomistic simulations show that increasing SCFA content thickens and orders the bilayer, increasing viscosity and bending modulus.[8][10]
Oxidative Stability Saturated BCFAs exhibit excellent oxidative stability.[5][11]Saturated SCFAs are also oxidatively stable; unsaturated SCFAs are prone to oxidation.The absence of double bonds in saturated BCFAs and SCFAs confers high resistance to oxidation.
Solubility Generally have slightly better solubility in nonpolar solvents due to their less ordered structure.Lower solubility in nonpolar solvents compared to BCFAs of similar size.The irregular shape of BCFAs can lead to more favorable interactions with solvent molecules.

Biological Roles and Metabolism

BCFAs and SCFAs play distinct roles in biological systems, largely stemming from their structural differences. BCFAs are major components of the cell membranes of many bacteria, contributing to membrane fluidity and adaptation to environmental stress.[3][12][13] They are also found in the vernix caseosa of human infants, where they may aid in the development of the gut microbiome.[2][12] Some studies suggest BCFAs have anti-inflammatory and anti-cancer properties.[3][14][15]

SCFAs are the most common type of fatty acid in eukaryotes and serve as primary energy sources and building blocks for more complex lipids. The metabolism of SCFAs through beta-oxidation in the mitochondria is a well-established pathway.[16] In contrast, the metabolism of BCFAs can be more complex and may occur in peroxisomes, particularly for those with methyl branches at certain positions.[17] The beta-oxidation of stearic acid (an SCFA) is significantly greater than that of the branched-chain fatty acids pristanic acid and tetramethylheptadecanoic acid.[17]

Signaling Pathways

Fatty acids are not only metabolic substrates but also act as signaling molecules that can influence various cellular processes.[18] Both SCFAs and BCFAs can modulate signaling pathways, though the mechanisms and downstream effects often differ. For instance, certain BCFAs have been shown to alter the expression of genes involved in lipid synthesis and inflammation in human adipose cells.[4] Long-chain SCFAs can activate G protein-coupled receptors (GPCRs) such as FFAR1 (GPR40) and FFAR4 (GPR120), which are involved in insulin (B600854) secretion and anti-inflammatory responses.[18]

Below is a generalized diagram illustrating how fatty acids can initiate a signaling cascade upon binding to a cell surface receptor.

Fatty_Acid_Signaling Generalized Fatty Acid Signaling Pathway FA Fatty Acid (BCFA or SCFA) Receptor Membrane Receptor (e.g., GPCR) FA->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Generalized signaling pathway initiated by fatty acids.

Experimental Protocols

The comparative analysis of BCFAs and SCFAs relies on a variety of sophisticated analytical techniques. Below are summaries of key experimental protocols.

Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual fatty acids in a biological sample.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v), following methods like Folch or Bligh-Dyer.[19]

  • Derivatization: Fatty acids are converted to their volatile fatty acid methyl esters (FAMEs) by transesterification using reagents like methanolic HCl or BF3-methanol.[20][21] This step is crucial for improving chromatographic separation and detection.

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., SP-2560).[22] The column separates the FAMEs based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments, allowing for identification based on their mass spectra.

  • Quantification: Flame Ionization Detection (FID) is often used for quantification due to its wide linear range.[22][23] The peak areas of the identified FAMEs are compared to those of known standards to determine their concentrations.

Analysis of Fatty Acid Metabolism using Stable Isotope Tracing and LC-MS/MS

Objective: To trace the metabolic fate of BCFAs and SCFAs and identify their metabolic products.

Methodology:

  • Cell Culture and Treatment: Cells are cultured in a suitable medium and then treated with stable isotope-labeled fatty acids (e.g., ¹³C-labeled BCFAs or SCFAs).[19]

  • Metabolite Extraction: After a specific incubation period, cellular metabolism is quenched (e.g., with cold methanol), and metabolites are extracted.[19]

  • LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography, often with a reverse-phase C18 column.[11][19] The separated compounds are then analyzed by a tandem mass spectrometer, which can identify and quantify the labeled fatty acids and their downstream metabolites based on their mass-to-charge ratios and fragmentation patterns.[19]

  • Data Analysis: Specialized software is used to process the raw data, identify the labeled metabolites, and determine their relative abundance, providing insights into the metabolic pathways.[19]

The following diagram outlines a general workflow for the comparative analysis of BCFAs and SCFAs.

Experimental_Workflow Experimental Workflow for Comparative Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation cluster_comparison Comparative Analysis Biological_Sample Biological Sample (e.g., Cells, Tissues) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Signaling_Assays Signaling Pathway Assays Biological_Sample->Signaling_Assays Functional Studies Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Metabolomics GC_MS GC-MS Analysis Derivatization->GC_MS Profile Analysis Fatty_Acid_Profiling Fatty Acid Profiling GC_MS->Fatty_Acid_Profiling Metabolic_Flux Metabolic Flux Analysis LC_MS->Metabolic_Flux BCFA_vs_SCFA Comparative Analysis of BCFA vs. SCFA Effects Fatty_Acid_Profiling->BCFA_vs_SCFA Metabolic_Flux->BCFA_vs_SCFA Signaling_Assays->BCFA_vs_SCFA

Caption: A generalized workflow for the comparative analysis of BCFAs and SCFAs.

Conclusion

The distinction between branched-chain and straight-chain fatty acids extends far beyond a simple structural variation. These differences translate into unique physicochemical properties that govern their roles in membrane biology, metabolism, and cellular signaling. For researchers in drug development and the life sciences, a thorough understanding of these differences is paramount for interpreting experimental data and designing novel therapeutic strategies that target lipid metabolic and signaling pathways. The methodologies outlined in this guide provide a robust framework for the continued exploration of the diverse world of fatty acids.

References

Validating 2,6-Dimethylheptanoic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disorder diagnostics is continually evolving, with a growing emphasis on identifying novel biomarkers that can offer greater specificity and earlier detection. Among the candidates, branched-chain fatty acids (BCFAs) have garnered interest due to their association with metabolic health. This guide provides a comprehensive comparison of 2,6-dimethylheptanoic acid as a potential biomarker for metabolic disorders against established markers, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a nine-carbon branched-chain fatty acid. BCFAs are primarily derived from the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. Given the strong links between elevated BCAAs and insulin (B600854) resistance, the potential role of their downstream metabolites, like this compound, in the pathophysiology of metabolic disorders is an active area of investigation.

Comparative Analysis of Biomarkers

A direct quantitative comparison of this compound with established biomarkers for metabolic syndrome is challenging due to the limited number of studies specifically validating this BCFA. However, based on the broader understanding of BCFA metabolism and existing data on other fatty acids, a comparative framework can be established.

Table 1: Quantitative Comparison of this compound with Established Metabolic Syndrome Biomarkers

BiomarkerClassTypical Association with Metabolic SyndromeReported Performance (Illustrative)
This compound Branched-Chain Fatty AcidHypothesized Inverse Correlation: Lower circulating levels may be associated with increased risk. This is based on general findings for BCFAs as a class.Data Not Yet Established: Specific quantitative data, sensitivity, and specificity for diagnosing metabolic syndrome are not yet available in large human cohort studies.
Triglycerides LipidPositive Correlation: Elevated levels are a core component of the metabolic syndrome definition.High: A cornerstone of diagnosis, with established clinical cutoffs (e.g., ≥ 150 mg/dL).
HDL Cholesterol LipoproteinInverse Correlation: Low levels are a key diagnostic criterion.High: Established clinical cutoffs (e.g., < 40 mg/dL in men, < 50 mg/dL in women) are widely used.
Fasting Glucose CarbohydratePositive Correlation: Elevated levels indicate impaired glucose metabolism.High: A fundamental diagnostic marker with clear clinical thresholds (e.g., ≥ 100 mg/dL).
Adiponectin AdipokineInverse Correlation: Lower levels are strongly associated with insulin resistance and metabolic syndrome.Good to High: The leptin-to-adiponectin ratio is considered a strong indicator of metabolic health.[1]
C-Reactive Protein (CRP) Inflammatory MarkerPositive Correlation: Elevated levels indicate chronic low-grade inflammation associated with metabolic syndrome.Moderate: A useful, non-specific marker of inflammation.[2]
Other Fatty Acids (e.g., Saturated, Trans) LipidPositive Correlation: Higher levels of certain saturated and trans fatty acids are linked to an increased risk of metabolic syndrome.[3][4]Variable: Predictive power varies by specific fatty acid. For instance, higher levels of eicosapentaenoic acid (EPA) are associated with a lower risk.[4]

Signaling Pathways and Experimental Workflows

The validation of a novel biomarker like this compound involves a multi-step process, from initial discovery using metabolomics to rigorous analytical and clinical validation. The potential involvement of this BCFA in metabolic signaling is rooted in its origin from BCAA metabolism, which is known to influence key pathways like insulin signaling.

Putative Role in Metabolic Signaling

Elevated levels of BCAAs are known to activate the mTORC1 signaling pathway, which can lead to the phosphorylation and subsequent inhibition of insulin receptor substrate 1 (IRS-1), a key step in the development of insulin resistance. As a downstream metabolite, this compound levels may reflect the flux through this pathway.

BCAA_Metabolism_and_Insulin_Signaling cluster_BCAA BCAA Metabolism cluster_Insulin Insulin Signaling Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT mTORC1 mTORC1 BCAA->mTORC1 BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDH BCKA Dehydrogenase (BCKDH) Complex BCKA->BCKDH BCFA_precursors Acyl-CoA Derivatives BCKDH->BCFA_precursors BCFA This compound (and other BCFAs) BCFA_precursors->BCFA Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K_AKT PI3K-Akt Pathway IRS1->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibition

BCAA metabolism and its potential influence on insulin signaling.
Experimental Workflow for Biomarker Validation

The process of validating a new biomarker involves several key stages, from sample analysis to statistical validation.

Biomarker_Validation_Workflow cluster_Analysis Analytical Phase cluster_Validation Statistical & Clinical Validation Sample Patient Samples (Plasma/Serum) Extraction Fatty Acid Extraction (e.g., Liquid-Liquid Extraction) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Quantitative Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Derivatization->Analysis Quantification Quantification of This compound Analysis->Quantification Comparison Comparison between Metabolic Disorder & Control Groups Quantification->Comparison ROC ROC Curve Analysis (Sensitivity & Specificity) Comparison->ROC Validation Validation as Biomarker ROC->Validation

A generalized workflow for the validation of a fatty acid biomarker.

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Protocol 1: Quantification of Fatty Acids by GC-MS

This protocol provides a general framework for the analysis of fatty acids, including BCFAs, in human serum or plasma.

1. Sample Preparation and Extraction:

  • To 200 µL of serum, add an internal standard (e.g., a deuterated analog of the fatty acid of interest).

  • Acidify the sample with 50 µL of 0.05% H2SO4 and vortex for 30 seconds.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 4000 rpm for 10 minutes at 4°C.[5]

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluorobenzyl bromide (PFBBr) to convert the fatty acids into their more volatile and thermally stable esters.

  • Incubate at 60-70°C for the time specified by the derivatization reagent manufacturer (typically 30-60 minutes).

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a DB-23 (60 m x 0.25 mm, 0.15 µm film thickness).[5]

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 10 minutes.[6] (Note: The temperature program should be optimized for the specific analytes).

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific fatty acids.

Protocol 2: Quantification of Fatty Acids by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add 295 µL of acetonitrile (B52724) containing 1% formic acid and 5 µL of an appropriate internal standard solution.[7]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the fatty acids of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060RX).

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for fatty acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound and the internal standard must be determined.

Conclusion and Future Directions

Future research should focus on:

  • Targeted Metabolomics Studies: Quantifying this compound in large, well-characterized cohorts of patients with metabolic syndrome and type 2 diabetes, alongside healthy controls.

  • Performance Evaluation: Conducting ROC curve analysis to determine the sensitivity and specificity of this compound in diagnosing metabolic disorders and comparing its performance to established biomarkers.

  • Mechanistic Studies: Investigating the direct effects of this compound on insulin signaling and other relevant metabolic pathways in cellular and animal models.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in the diagnosis and management of metabolic disorders.

References

Efficacy of 2,6-Dimethylheptanoic Acid in MCAD Deficiency Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2,6-Dimethylheptanoic acid and other therapeutic alternatives in preclinical models of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The information is compiled from peer-reviewed studies and presented to aid in the evaluation of novel therapeutic strategies for this inherited metabolic disorder.

Overview of Therapeutic Strategies for MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive disorder of fatty acid oxidation, leading to an inability to break down medium-chain fatty acids for energy.[1][2] This results in hypoketotic hypoglycemia, lethargy, and can lead to severe complications such as seizures, coma, and sudden death, particularly during periods of fasting or illness.[3]

The current standard of care for MCAD deficiency primarily focuses on dietary management to prevent metabolic crises. This includes:

  • Avoidance of Fasting: Frequent meals and snacks are crucial to prevent the body from relying on fatty acid oxidation for energy.[4][5]

  • High-Carbohydrate, Low-Fat Diet: This dietary approach aims to provide a consistent supply of glucose as the primary energy source.[5]

  • Emergency Protocols: During illness or periods of reduced oral intake, intravenous glucose is administered to prevent hypoglycemia.[5]

While effective in preventing acute crises, this management strategy requires lifelong adherence and does not address the underlying metabolic block. Consequently, research into alternative and supplemental therapies is ongoing. One promising avenue is anaplerotic therapy, which aims to replenish intermediates of the Krebs cycle to improve energy production.

Anaplerotic Therapy: A Novel Approach

Anaplerosis is the process of replenishing Krebs cycle intermediates that may be depleted during metabolic stress. In MCAD deficiency, the reduced production of acetyl-CoA from fatty acid oxidation can limit the entry of substrates into the Krebs cycle, leading to a state of energy deficiency. Anaplerotic therapies provide alternative substrates that can feed into the Krebs cycle, bypassing the deficient MCAD enzyme.

Triheptanoin (B1683035) (C7 Oil)

Triheptanoin is a synthetic triglyceride composed of three seven-carbon (heptanoate) fatty acids. It has been investigated as an anaplerotic therapy for several fatty acid oxidation disorders. Heptanoate can be metabolized to propionyl-CoA and acetyl-CoA, both of which can enter the Krebs cycle. While showing promise in other fatty acid oxidation disorders, its use in MCAD deficiency has been approached with caution.

Medium Branched-Chain Fatty Acids: this compound (dMC7)

Medium branched-chain fatty acids, such as this compound (dMC7), represent a novel anaplerotic strategy. The branched structure of these fatty acids is hypothesized to allow for their metabolism through pathways that are not dependent on the MCAD enzyme.

Comparative Efficacy in Preclinical Models

A key study by Hoganson et al. investigated the efficacy of this compound and other medium branched-chain fatty acids in cellular and animal models of MCAD deficiency. The study provides a direct comparison of these novel compounds with standard conditions and offers insights into their potential as therapeutic agents.

In Vitro Studies in MCAD Deficient Fibroblasts

Fibroblasts from patients with MCAD deficiency were used to assess the cellular effects of various fatty acids. The key parameters measured were the cellular oxygen consumption rate (OCR), mitochondrial protein lysine (B10760008) succinylation (a marker of Krebs cycle activity), and the levels of Krebs cycle intermediates.

Table 1: Comparison of In Vitro Efficacy in MCAD Deficient Fibroblasts

TreatmentBasal Oxygen Consumption Rate (OCR)Mitochondrial Protein Lysine SuccinylationKey Krebs Cycle Intermediates (e.g., Succinyl-CoA)
Untreated Control BaselineBaselineBaseline
Heptanoic Acid (C7) IncreasedIncreasedIncreased
This compound (dMC7) IncreasedSignificantly IncreasedSignificantly Increased
6-Amino-2,4-dimethylheptanoic Acid (AdMC7) IncreasedIncreasedIncreased
4,8-Dimethylnonanoic Acid (dMC9) IncreasedIncreasedIncreased

Data summarized from Hoganson et al. The study reported positive changes in OCR parameters and increased immunofluorescence staining for succinylated lysines for all tested fatty acids, indicating their effective metabolism and contribution to the Krebs cycle. This compound (dMC7) showed a notable increase in these markers.[6]

In Vivo Studies in Acadm-/- Mice

To evaluate the in vivo efficacy, Acadm knockout mice, a model for MCAD deficiency, were treated with triheptanoin. The study monitored plasma acylcarnitine profiles and liver pathology.

Table 2: In Vivo Efficacy of Triheptanoin in Acadm-/- Mice

Treatment GroupPlasma Acylcarnitine ProfileHepatic SteatosisHepatic Glycogen ContentHepatocyte Protein Succinylation
Untreated Acadm-/- Mice Elevated medium-chain acylcarnitinesPresentReducedBaseline
Triheptanoin-Treated Acadm-/- Mice Dose-dependent increase in heptanoyl-, valeryl-, and propionylcarnitineReversedIncreasedIncreased

Data summarized from Hoganson et al. The results indicated efficient metabolism of triheptanoin and improved energy homeostasis in the treated mice.[6]

Experimental Protocols

Cellular Oxygen Consumption Rate (OCR) Measurement
  • Cell Culture: MCAD deficient human fibroblasts were cultured in standard media.

  • Assay: OCR was measured using a Seahorse XF Analyzer. Cells were seeded in XF microplates and assayed in a medium devoid of glucose, pyruvate, and lipids to assess the metabolism of the supplemented fatty acids.

  • Procedure: Baseline OCR was established before the injection of the test fatty acids (heptanoic acid, this compound, etc.). Subsequent changes in OCR were monitored to determine the rate of fatty acid oxidation.

Mitochondrial Protein Lysine Succinylation Assay
  • Principle: Increased levels of succinyl-CoA in the mitochondria lead to the non-enzymatic succinylation of lysine residues on mitochondrial proteins. This can be detected using immunofluorescence.

  • Procedure:

    • MCAD deficient fibroblasts were treated with the respective fatty acids.

    • Cells were fixed, permeabilized, and incubated with a primary antibody specific for succinylated lysine.

    • A fluorescently labeled secondary antibody was used for detection.

    • The intensity of the fluorescent signal was quantified as a measure of protein succinylation.

Targeted Metabolomics of Krebs Cycle Intermediates
  • Sample Preparation: MCAD deficient fibroblasts were treated with the test compounds. Cellular metabolites were then extracted.

  • Analysis: The levels of Krebs cycle intermediates (e.g., succinyl-CoA, citrate, malate) were quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Changes in the levels of these intermediates provided a direct measure of the anaplerotic effect of the tested fatty acids.

Signaling Pathways and Experimental Workflows

Anaplerotic Metabolism of this compound in MCAD Deficiency

Anaplerosis_dMC7 dMC7 2,6-Dimethyl- heptanoic Acid (dMC7) dMC7_CoA 2,6-Dimethyl- heptanoyl-CoA dMC7->dMC7_CoA Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA dMC7_CoA->Propionyl_CoA β-oxidation (MCAD bypass) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Energy Energy (ATP) Krebs_Cycle->Energy MCAD_Deficiency MCAD Deficiency (Metabolic Block)

Caption: Proposed metabolic pathway of this compound for anaplerosis in MCAD deficiency.

Experimental Workflow for In Vitro Efficacy Testing

InVitro_Workflow Start Start: MCAD Deficient Fibroblasts Treatment Treatment with: - Heptanoic Acid - this compound - Other BCFAs Start->Treatment OCR_Assay Oxygen Consumption Rate (OCR) Assay Treatment->OCR_Assay Succ_Assay Lysine Succinylation (Immunofluorescence) Treatment->Succ_Assay Metabolomics Krebs Cycle Metabolomics (LC-MS) Treatment->Metabolomics Results Comparative Efficacy Data OCR_Assay->Results Succ_Assay->Results Metabolomics->Results

Caption: Workflow for assessing the in vitro efficacy of anaplerotic compounds in MCAD deficient cells.

Conclusion

The preclinical data presented in this guide suggest that medium branched-chain fatty acids, particularly this compound, hold significant promise as an anaplerotic therapy for MCAD deficiency. The in vitro studies demonstrate their ability to bypass the MCAD metabolic block and effectively replenish Krebs cycle intermediates, leading to improved cellular respiration. While in vivo data for this compound is not yet available, the positive results from the related compound, triheptanoin, in a mouse model of MCAD deficiency provide a strong rationale for further investigation.

This comparative guide highlights the potential of this novel therapeutic approach and provides a foundation for future research and drug development efforts aimed at improving the lives of individuals with MCAD deficiency. Further studies are warranted to confirm the in vivo efficacy and safety of this compound and to elucidate its long-term metabolic effects.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate profiling of fatty acids is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often dictated by the specific research question, the complexity of the sample matrix, and the desired analytical performance. This guide provides an objective comparison of GC-MS and LC-MS for fatty acid profiling, supported by a summary of quantitative performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance metrics. While direct comparative data from a single cross-validation study is multifaceted, the following table summarizes typical performance characteristics for GC-MS and LC-MS in the context of fatty acid analysis, compiled from various studies.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Key Considerations
Derivatization Mandatory for most fatty acids to increase volatility.[1][2]Generally not required, allowing for the analysis of free fatty acids.[2]Derivatization adds sample preparation steps and can introduce variability.[2][3]
Sensitivity High, with detection limits typically in the low µg/L to pg/mL range.[3][4]High, with some methods reaching the pg/mL range, particularly with sensitive mass analyzers like triple quadrupoles.[5]Sensitivity is highly dependent on the specific instrument and method parameters.
Selectivity Very high, especially with high-resolution capillary columns.[3]High, with the ability to separate isomers depending on the chromatographic conditions and column chemistry.[5]Co-elution can be a challenge in both techniques, but MS/MS in LC-MS can enhance selectivity.
Compound Coverage Excellent for volatile and semi-volatile fatty acids, particularly short- to long-chain fatty acids.Broader coverage, including very-long-chain and more polar fatty acids that are difficult to volatilize.[5]LC-MS is more flexible for analyzing a wider range of lipid classes in a single run.
Reproducibility Generally good, but can be affected by the derivatization step.[3]Typically high, with less sample handling potentially leading to better precision.Automation in sample preparation can improve reproducibility for both methods.
Speed of Analysis Runtimes can be longer due to the need for temperature programming.Faster analysis times are often achievable with modern UHPLC systems.[2]Sample preparation time for GC-MS is significantly longer due to derivatization.
Instrumentation Cost Generally lower initial instrument cost compared to high-end LC-MS systems.Can be higher, especially for high-resolution mass spectrometers like Q-TOFs or Orbitraps.[5]Cost of consumables and maintenance should also be considered.
Ease of Use Well-established methods and extensive libraries for spectral matching.Method development can be more complex, requiring optimization of mobile phases and MS parameters.Data analysis for both techniques requires specialized software and expertise.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible fatty acid profiling. Below are representative methodologies for both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the extraction of total lipids followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[1][6]

1. Lipid Extraction (Folch Method) [1][7] a. Homogenize the sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution. b. Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [1][6] a. Re-dissolve the dried lipid extract in a known volume of toluene. b. Add a solution of methanolic HCl or BF3-methanol. c. Heat the mixture at a controlled temperature (e.g., 85°C) for a specified time (e.g., 1 hour) to facilitate the transesterification of fatty acids to FAMEs.[6] d. After cooling, add water and hexane (B92381) to extract the FAMEs into the upper hexane layer. e. Collect the hexane layer for GC-MS analysis.

3. GC-MS Analysis [6][8]

  • Gas Chromatograph: Equipped with a capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Injection: 1 µL of the FAMEs extract in split or splitless mode.

  • Oven Temperature Program: A gradient is used to separate the FAMEs, for example, starting at 50°C, ramping to 240°C.[6]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a mass range of 50-400 m/z.[6]

  • Identification: FAMEs are identified by their retention times and mass spectra, often compared to a standard FAME mix.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol allows for the analysis of fatty acids in their native form, without the need for derivatization.[9][10]

1. Lipid Extraction a. Follow a similar lipid extraction procedure as for GC-MS (e.g., Folch or Bligh-Dyer method) to isolate total lipids.

2. Saponification (Optional, for total fatty acids) [10] a. To analyze total fatty acids (both free and esterified), the lipid extract can be saponified using a methanolic KOH solution. b. Heat the mixture (e.g., at 80°C for 1 hour).[10] c. Neutralize the solution with an acid (e.g., formic acid) and extract the free fatty acids with an organic solvent like hexane.[10]

3. LC-MS Analysis [11]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source is common, operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and structural confirmation.

  • Data Acquisition: Data can be acquired in full scan mode or, for targeted analysis, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Cross-Validation Workflow

A cross-validation study is essential to ensure that both GC-MS and LC-MS methods provide comparable and reliable data for fatty acid profiling. The following diagram illustrates a logical workflow for such a study.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion GC_Dev GC-MS Method Development (Derivatization, Column, Temp. Program) GC_Val GC-MS Validation (Linearity, LOD, LOQ, Precision, Accuracy) GC_Dev->GC_Val LC_Dev LC-MS Method Development (Column, Mobile Phase, MS Params) LC_Val LC-MS Validation (Linearity, LOD, LOQ, Precision, Accuracy) LC_Dev->LC_Val Sample_Prep Identical Sample Preparation (Lipid Extraction) Sample_Split Split Sample Aliquots Sample_Prep->Sample_Split GC_Analysis GC-MS Analysis Sample_Split->GC_Analysis Aliquot 1 LC_Analysis LC-MS Analysis Sample_Split->LC_Analysis Aliquot 2 Data_Comp Quantitative Data Comparison (Statistical Analysis, Bland-Altman Plot) GC_Analysis->Data_Comp LC_Analysis->Data_Comp Conclusion Assessment of Method Comparability & Selection of Appropriate Method Data_Comp->Conclusion

Workflow for the cross-validation of GC-MS and LC-MS methods.

Conclusion

Both GC-MS and LC-MS are powerful and versatile techniques for the quantitative analysis of fatty acids. GC-MS is a well-established, robust, and highly sensitive method, particularly for the analysis of a wide range of fatty acids as their methyl esters.[3] However, the requirement for derivatization can be a drawback in terms of sample preparation time and potential for variability.[2][3]

LC-MS offers the significant advantage of analyzing fatty acids in their native form, which simplifies sample preparation and can provide broader analyte coverage, including very-long-chain and more polar species.[5][9] The choice between the two will ultimately depend on the specific analytical needs, available instrumentation, and the desired sample throughput. A thorough in-house cross-validation is highly recommended to ensure the selected method meets the required performance criteria for a given application.

References

A Comparative Guide to the Metabolic Fate of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of different classes of branched-chain fatty acids (BCFAs), supported by experimental data. BCFAs, characterized by methyl branches along their acyl chains, play significant roles in cellular physiology and are increasingly recognized for their impact on health and disease. Understanding their distinct metabolic pathways is crucial for developing novel therapeutics and diagnostic markers.

Overview of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are primarily catabolized through two main oxidative pathways: α-oxidation and β-oxidation. The structure of the BCFA, specifically the position of the methyl group, dictates the initial metabolic route.

  • α-Oxidation: This pathway is essential for the metabolism of BCFAs with a methyl group at the β-carbon (C-3), such as phytanic acid, which sterically hinders the initial step of β-oxidation. α-oxidation occurs in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end.[1]

  • β-Oxidation: BCFAs without a β-methyl branch, including iso- and anteiso-BCFAs and the products of α-oxidation (e.g., pristanic acid), are degraded via β-oxidation. This process, occurring in both peroxisomes and mitochondria, sequentially removes two-carbon units (acetyl-CoA) from the acyl chain.[2]

The initial precursors for the synthesis of many BCFAs are branched-chain amino acids (BCAAs).[3] For instance, isoleucine is a precursor for anteiso-BCFAs, while leucine (B10760876) and valine are precursors for iso-BCFAs.[2][4]

Comparative Catabolism of Different BCFA Types

The metabolic fates of different BCFAs vary significantly in terms of their rate of degradation, the enzymes involved, and the resulting metabolic products.

Table 1: Comparison of Catabolic Pathways for Different BCFAs
FeaturePhytanic AcidPristanic Acidiso-BCFAs (e.g., 13-Methyltetradecanoic acid)anteiso-BCFAs (e.g., 12-Methyltetradecanoic acid)
Primary Catabolic Pathway α-oxidation followed by β-oxidation[5][6]β-oxidation[5][6]β-oxidationβ-oxidation
Initial Cellular Location Peroxisomes[1]Peroxisomes[6]Mitochondria & PeroxisomesMitochondria & Peroxisomes
Key Initial Enzyme Phytanoyl-CoA Hydroxylase (PhyH)[7]Branched-chain acyl-CoA oxidase[8]Acyl-CoA DehydrogenasesAcyl-CoA Dehydrogenases
End Products of a single round of initial oxidation Pristanal + Formyl-CoA[9]Acetyl-CoA + shortened Acyl-CoAAcetyl-CoA + shortened Acyl-CoAPropionyl-CoA + shortened Acyl-CoA (if odd-numbered)
Relative Rate of Degradation Slow; the initial α-oxidation is rate-limiting.[10]Significantly faster than phytanic acid (approximately 60-fold faster in cultured fibroblasts).[10]Generally readily oxidized.Generally readily oxidized.
Catabolic Pathway for Phytanic Acid

The catabolism of phytanic acid serves as a key example of the necessity of the α-oxidation pathway.

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles Pristanoyl_CoA->Beta_Oxidation

Figure 1: α-oxidation of phytanic acid to pristanic acid.

Cellular Uptake and Incorporation into Lipids

The entry of BCFAs into cells is a critical step preceding their metabolism. This process can occur via passive diffusion or be facilitated by fatty acid transport proteins.[11][12] Once inside the cell, BCFAs are activated to their CoA esters and can be incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides, or be directed towards catabolic pathways.

The structure of the BCFA can influence its incorporation into different lipid classes. For example, some studies suggest that the positioning of the methyl branch in iso vs. anteiso BCFAs can affect their packing within the lipid bilayer, thereby influencing membrane fluidity.

Table 2: Incorporation of BCFAs into Cellular Lipids
BCFA TypePrimary Lipid Class IncorporationFunctional ConsequenceReference
13-Methyltetradecanoic acid (iso-C15:0) Higher incorporation into triacylglycerol compared to phospholipids in SKBR-3 cells.Energy storage, potential induction of apoptosis in cancer cells.[13][14]
iso- and anteiso-BCFAs Major components of bacterial membrane phospholipids.Regulation of membrane fluidity.[15]
Phytanic Acid Can be incorporated into phospholipids and triglycerides.Accumulation can lead to cellular dysfunction.
Pristanic Acid Substrate for β-oxidation, but can also be incorporated into complex lipids.Primarily directed towards energy production.

The incorporation of fatty acids into triglycerides versus phospholipids represents a key metabolic branch point, directing them towards either energy storage or membrane synthesis, respectively.[16][17]

BCFAs as Signaling Molecules

Beyond their role in energy metabolism and as structural components of membranes, BCFAs and their metabolites can act as signaling molecules, notably as ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs).[7]

PPARα Activation by BCFAs

PPARα is a key regulator of lipid metabolism, and its activation by BCFAs can upregulate the expression of genes involved in fatty acid oxidation.[1][13] The CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, are particularly potent activators of PPARα.[18]

BCFA Branched-Chain Fatty Acid BCFA_CoA BCFA-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Transcriptional Activation Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response

Figure 2: PPARα signaling pathway activated by BCFAs.

Experimental Protocols

Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled BCFA (e.g., [1-¹⁴C]palmitic acid as a proxy, or custom synthesized radiolabeled BCFA)

  • L-Carnitine

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and grow to desired confluency.

  • Substrate Preparation: Prepare a solution of the radiolabeled BCFA complexed with fatty acid-free BSA in the cell culture medium.

  • Incubation: Wash the cells with PBS and then incubate with the medium containing the radiolabeled BCFA substrate and L-carnitine at 37°C for a defined period (e.g., 3 hours).

  • Reaction Termination: Stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.

  • CO₂ Trapping (for ¹⁴CO₂ measurement): If measuring CO₂, the incubation should be performed in a sealed system with a CO₂ trap (e.g., a filter paper soaked in NaOH).

  • Quantification:

    • For acid-soluble metabolites: Centrifuge the plate, collect the supernatant, and measure the radioactivity using a scintillation counter.

    • For ¹⁴CO₂: Transfer the filter paper to a scintillation vial with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Normalize the radioactive counts to the amount of protein per well and the specific activity of the radiolabeled substrate to determine the rate of fatty acid oxidation (e.g., in nmol/mg protein/hour).

Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of different fatty acids, including structural isomers of BCFAs.

Workflow:

Sample Biological Sample (Tissue, Plasma, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection and Identification GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: General workflow for GC-MS analysis of BCFAs.

Key Methodological Considerations:

  • Lipid Extraction: A robust lipid extraction method, such as the Folch or Bligh-Dyer method, is crucial to quantitatively recover fatty acids from the biological matrix.

  • Derivatization: Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. This is commonly achieved by incubation with a reagent like BF₃-methanol or methanolic HCl.

  • GC Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is often required to achieve good separation of different fatty acid isomers, including the resolution of iso- and anteiso-BCFAs from straight-chain fatty acids.

  • Mass Spectrometry: Electron ionization (EI) is commonly used for FAMEs, and the resulting fragmentation patterns can aid in the identification of the fatty acid structure, including the position of methyl branches.

  • Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid or a fatty acid not naturally present in the sample) and a calibration curve of known fatty acid standards.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS) for BCFA Metabolite Profiling

LC-MS is particularly useful for the analysis of less volatile or thermally labile metabolites of BCFAs, such as their CoA esters or hydroxylated intermediates.

Key Methodological Considerations:

  • Sample Preparation: This may involve protein precipitation (for plasma or cell lysates) followed by solid-phase extraction (SPE) to enrich for the metabolites of interest.

  • Chromatography: Reversed-phase liquid chromatography is commonly employed to separate BCFA metabolites based on their polarity.

  • Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and non-volatile metabolites. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and sensitive quantification using techniques like multiple reaction monitoring (MRM).

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Conclusion

The metabolic fate of branched-chain fatty acids is highly dependent on their specific chemical structure. Key differentiating factors include the requirement for α-oxidation for β-methylated BCFAs like phytanic acid, the distinct precursors for iso- and anteiso-BCFA synthesis, and their differential incorporation into complex lipids and roles as signaling molecules. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these metabolic pathways, which is essential for advancing our understanding of the physiological and pathological roles of these unique lipids.

References

A Comparative Analysis of In Vivo vs. In Vitro Effects of 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the known biological effects of 2,6-Dimethylheptanoic acid (dMC7) from in vitro studies and highlights the current landscape of in vivo research. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of branched-chain fatty acids.

Overview of this compound

This compound is a methyl-branched medium-chain fatty acid.[1] Unlike standard fatty acids, its branched structure influences its metabolism, making it a subject of interest for conditions involving metabolic dysregulation, particularly inherited mitochondrial fatty acid β-oxidation (FAO) disorders.[2][3] Research has primarily focused on its potential as an anaplerotic therapy, which aims to replenish intermediates of the tricarboxylic acid (TCA) cycle to support cellular energy production.

In Vitro Effects

The preponderance of available research on this compound is derived from in vitro models, specifically using cultured fibroblasts from patients with mitochondrial fatty acid β-oxidation disorders, such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. These studies have been crucial in elucidating its mechanism of action at the cellular level.

The primary in vitro effect observed is its role in anaplerosis. When supplied to fibroblasts with compromised fatty acid metabolism, this compound is metabolized to provide substrates for the TCA cycle. This has been shown to improve the profile of TCA cycle intermediates.[2][3] Key findings from these studies indicate that this compound treatment leads to:

  • Increased Oxygen Consumption: Treatment of patient-derived fibroblasts with this compound resulted in positive changes in the cellular oxygen consumption rate (OCR), suggesting that the fatty acid is actively catabolized by the cells for energy.[2][3]

  • Replenishment of TCA Cycle Intermediates: Through targeted metabolomics, it was observed that this compound improved the profile of Krebs cycle intermediates in these cells.[2][3]

  • Increased Succinyl-CoA Levels: A notable effect is the increase in mitochondrial protein lysine (B10760008) succinylation, which serves as an indicator of elevated cellular succinyl-CoA levels. This demonstrates its efficacy as a source of succinyl-CoA, a key anaplerotic substrate.[2][3]

In Vivo Effects

As of the current body of scientific literature, there is a notable lack of published in vivo studies specifically investigating the effects of this compound. While related compounds, such as heptanoic acid (the active component of triheptanoin), have been evaluated in vivo in mouse models, this research has not been extended to this compound.[3] Therefore, its systemic effects, pharmacokinetics, biodistribution, and overall physiological impact in a living organism remain to be determined.

Quantitative Data Comparison

The following table summarizes the key experimental findings from in vitro studies. Due to the limited availability of full-text articles in the public domain, specific quantitative values are not available. The table instead presents the observed qualitative effects.

Parameter Experimental System Treatment Observed Effect Reference
Cellular RespirationFibroblasts from MCAD-deficient patientsThis compoundPositive changes in Oxygen Consumption Rate (OCR), indicating increased metabolism.[2][3]
TCA Cycle IntermediatesFibroblasts from MCAD-deficient patientsThis compoundImproved profile of Krebs cycle intermediates as measured by targeted metabolomics.[2][3]
Succinyl-CoA LevelsFibroblasts from MCAD-deficient patientsThis compoundIncreased immunofluorescence staining of succinylated lysines, indicating a rise in cellular succinyl-CoA.[2][3]

Experimental Protocols

The methodologies outlined below are based on the descriptions provided in the referenced studies on fibroblasts from patients with fatty acid oxidation disorders.[2][3]

In Vitro Fibroblast Treatment and Analysis
  • Cell Culture:

    • Human fibroblasts from patients with confirmed MCAD deficiency are cultured to near confluency in standard cell culture media.

  • Compound Treatment:

    • The culture medium is replaced with a specialized medium, likely deficient in glucose, pyruvate, and lipids, to simulate metabolic stress.

    • This compound is added to the medium at a predetermined concentration. Control cells are cultured in parallel without the addition of the fatty acid.

    • The cells are incubated for a specified period (e.g., 72 hours) to allow for the metabolism of the compound.

  • Oxygen Consumption Rate (OCR) Measurement:

    • After incubation, the cells are transferred to a Seahorse XF Analyzer or a similar instrument.

    • Basal OCR is measured, followed by the sequential injection of mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine various parameters of mitochondrial respiration.

  • Immunofluorescence Staining for Succinylation:

    • Cells are fixed and permeabilized.

    • They are then incubated with a primary antibody specific for succinylated lysine residues.

    • A fluorescently labeled secondary antibody is used for detection.

    • The cells are imaged using fluorescence microscopy, and the intensity of the signal is quantified to assess the level of protein succinylation.

  • Targeted Metabolomics:

    • Cellular metabolites are extracted from the treated and control fibroblasts.

    • The extracts are analyzed using mass spectrometry-based targeted metabolomics to quantify the levels of various TCA cycle intermediates (e.g., citrate, succinate, malate).

Visualizations

Signaling and Metabolic Pathways

anaplerosis_pathway dMC7 This compound (dMC7) beta_oxidation Mitochondrial β-Oxidation dMC7->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation tca_cycle TCA Cycle succinyl_coa->tca_cycle Replenishes energy Cellular Energy (ATP) tca_cycle->energy

Caption: Metabolic pathway of this compound for anaplerosis.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays fibroblasts Culture MCAD-deficient Fibroblasts treatment Treat with This compound fibroblasts->treatment ocr Oxygen Consumption Rate (OCR) Measurement treatment->ocr if Immunofluorescence for Succinylation treatment->if metabolomics Targeted Metabolomics treatment->metabolomics

Caption: Workflow for in vitro analysis of this compound.

References

Benchmarking the Purity of Synthetic 2,6-Dimethylheptanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic compounds is a critical cornerstone of scientific research and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for benchmarking the purity of synthetic 2,6-Dimethylheptanoic acid, a methyl-branched medium-chain fatty acid.[1] We will explore the performance of various analytical techniques, offering supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Alternatives

This compound is a branched-chain fatty acid that has been identified as a bacterial xenobiotic metabolite.[1] Its structural isomers, such as 2,4-dimethylheptanoic acid and 4,6-dimethylheptanoic acid, as well as other branched-chain fatty acids (BCFAs) found in sources like dairy products, represent key alternatives for comparative studies.[2][3][4] The unique branching patterns of these fatty acids can influence their physical properties and biological activities, making purity assessment paramount. In therapeutic research, for instance, compounds like this compound are being investigated for their potential in treating metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[5]

Comparative Analysis of Purity Benchmarking Techniques

The purity of synthetic this compound can be assessed using several high-precision analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the ability to separate isomers, or the desire for a non-destructive technique. This section compares the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Performance Comparison

The following table summarizes key performance parameters for the different analytical methods, compiled from various studies on fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.

Performance ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS)1H-NMR SpectroscopyKey Considerations
Precision (RSD%) ≤ 5.88%Often slightly better than GCGenerally high, but can be influenced by signal-to-noiseBoth GC and HPLC demonstrate good precision for quantitative analysis.[6] NMR repeatability is also high with minimal matrix effects.[7]
Recovery (%) ≥ 82.31%≥ 82.31%Not typically measured in the same way as chromatographic methodsComparable recovery rates are achievable for GC and HPLC with optimized extraction procedures.[6]
Linearity (r²) > 0.99> 0.99> 0.99All three techniques exhibit excellent linearity over a defined concentration range.[6][7]
Sensitivity (LOD/LOQ) LOD: < 0.01 µg/mL, LOQ: < 0.1 µg/mL (for SCFAs by GC-MS)LOD: 10–30 nM, LOQ: 50–100 nM (for SCFAs by LC-MS/MS)Less sensitive than GC-MS and LC-MSGC-MS and LC-MS offer superior sensitivity, making them suitable for trace-level impurity detection.[7][8]
Isomer Separation Can be challenging for positional isomersSuperior for separation of positional and geometric isomersCan distinguish isomers based on subtle differences in chemical shiftsHPLC often provides better resolution for isomeric impurities.[6]
Derivatization Typically required (e.g., FAMEs)Can be performed with or without derivatizationNot requiredNMR offers the advantage of being a non-destructive technique that analyzes the sample directly.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. This section provides outlines of common experimental protocols for the key techniques discussed.

Gas Chromatography (GC-FID/GC-MS) Protocol for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a cornerstone for fatty acid analysis.[10][11] Derivatization to fatty acid methyl esters (FAMEs) is a standard procedure to increase the volatility of the analytes.[10]

1. Derivatization to FAMEs (Acid-Catalyzed):

  • Weigh approximately 25 mg of the synthetic this compound sample into a reaction vial.

  • Add 2 mL of 6% H2SO4 in methanol.[12]

  • Heat the mixture at 100°C for 2 hours.[12]

  • After cooling, add 1 mL of petroleum ether (or hexane) and vortex for 30 seconds to extract the FAMEs.[12]

  • Centrifuge to separate the layers and transfer the upper organic layer to a clean vial for GC analysis.[12]

2. GC-FID/MS Conditions:

  • Column: A polar capillary column, such as one with a cyano- or polyethylene (B3416737) glycol (PEG)-based stationary phase (e.g., FAMEWAX), is typically used for FAME analysis.[10][13]

  • Injector: Set to 220-250°C with a split ratio of 10:1 to 50:1.[13][14]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.[13]

    • Ramp: Increase to 240°C at a rate of 5°C/minute.[13]

    • Final hold: 240°C for 5 minutes.[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12][13]

  • Detector (FID): Temperature set at 250-280°C.[15]

  • Detector (MS): Scan range of m/z 40-550.[13]

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

Reverse-phase HPLC (RP-HPLC) is a powerful alternative to GC, particularly for the analysis of less volatile or thermally labile compounds and for superior isomer separation.[6]

1. Sample Preparation:

  • Dissolve a known amount of the synthetic this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

2. HPLC-UV/DAD Conditions:

  • Column: A C18 reversed-phase column (e.g., Luna Omega C18) is commonly used.[17]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of dilute sulfuric acid and acetonitrile.[17] A typical starting condition could be 98:2 (aqueous acid:acetonitrile).

  • Flow Rate: 1.0 - 1.2 mL/min.[6][17]

  • Column Temperature: Maintained at 40°C.[17]

  • Detector: UV or Diode Array Detector (DAD) set to 210 nm for detecting the carboxyl group.[17]

1H-NMR Spectroscopy Protocol

1H-NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis without the need for derivatization or compound-specific standards.[9][18]

1. Sample Preparation:

  • Dissolve 20-25 mg of the synthetic this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).[19][20]

  • An internal standard (e.g., trimethylsilylpropanoic acid - TMSP) can be added for accurate quantification.

2. NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[21]

  • Pulse Sequence: A standard single-pulse 1D proton experiment.

  • Relaxation Delay: A sufficiently long relaxation delay (e.g., 8-10 seconds) is crucial for accurate integration and quantification.[21]

  • Data Processing: The resulting spectrum is phased, baseline-corrected, and the signals are integrated. The purity is determined by comparing the integral of the analyte signals to the integral of the internal standard or by identifying and quantifying impurity signals.

Mandatory Visualizations

Experimental Workflow for Purity Determination

The following diagram illustrates a general workflow for determining the purity of synthetic this compound using the analytical techniques discussed.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Synthetic this compound Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Optional HPLC HPLC-UV/DAD Dissolution->HPLC NMR 1H-NMR Dissolution->NMR GC_MS GC-FID / GC-MS Derivatization->GC_MS Chromatogram Chromatogram / Spectrum GC_MS->Chromatogram HPLC->Chromatogram NMR->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Result Purity Report Quantification->Result

Caption: General workflow for purity analysis of this compound.

Metabolic Context of this compound

While a specific signaling pathway for this compound is not well-established, its role in cellular metabolism, particularly as a potential anaplerotic agent, provides a relevant biological context. The following diagram illustrates its proposed entry into the Krebs cycle.

G cluster_input Exogenous Substrate cluster_metabolism Mitochondrial Metabolism cluster_output Cellular Effects DMHA This compound BetaOx β-Oxidation DMHA->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Krebs Krebs Cycle SuccinylCoA->Krebs Anaplerosis Anaplerosis Krebs->Anaplerosis OCR Increased Oxygen Consumption Rate Krebs->OCR

Caption: Proposed metabolic fate of this compound.

Conclusion

The selection of an appropriate analytical method for benchmarking the purity of synthetic this compound is a critical decision for researchers. Gas chromatography offers high sensitivity and is a well-established technique, though it typically requires derivatization. High-performance liquid chromatography provides excellent resolution for isomers and can be performed without derivatization. 1H-NMR spectroscopy stands out as a non-destructive, quantitative method that provides rich structural information. By understanding the strengths and limitations of each technique, as detailed in this guide, researchers can confidently select the most suitable approach to ensure the quality and integrity of their synthetic compounds, ultimately contributing to the robustness and reliability of their scientific findings.

References

A Researcher's Guide to Sourcing 2,6-Dimethylheptanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a side-by-side comparison of prominent suppliers of 2,6-Dimethylheptanoic acid, a branched-chain fatty acid with applications in fragrance synthesis and as a potential building block in pharmaceuticals. The following comparison is based on publicly available data and outlines standard experimental protocols for quality assessment.

Supplier Overview and Product Specifications

Sourcing this compound involves selecting from a range of chemical suppliers, each with its own quality designations and available data. While batch-specific Certificates of Analysis (CoA) must be obtained directly from the vendors, the following table summarizes the typically available information for this compound from several key suppliers.

Supplier Product Number Stated Purity CAS Number Molecular Formula Additional Information
Sigma-Aldrich (BLD Pharmatech) BL3H98068226≥98%7494-12-4C₉H₁₈O₂Availability of CoA and COO upon request.
MedChemExpress HY-W017082>98%7494-12-4C₉H₁₈O₂Recommended storage conditions provided.
CP Lab Safety -98%+7494-12-4C₉H₁₈O₂For research and industrial use only.
Molport MolPort-027-631-931≥98%7494-12-4C₉H₁₈O₂Aggregates multiple suppliers.

Note: The stated purity is often a minimum purity and may not reflect the full impurity profile. Researchers are strongly encouraged to request lot-specific CoAs for detailed analytical data.

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound for research purposes, a series of analytical tests should be performed. The following are standard protocols for purity determination, structural confirmation, and chiral analysis.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

    • Derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester) by reacting with a methylating agent like diazomethane (B1218177) or by acidic catalysis with methanol. This is a common step to improve chromatographic performance.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak corresponding to the derivatized this compound.

    • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Pulse Width: 30°.

  • Data Analysis:

    • The resulting spectrum should be consistent with the structure of this compound, showing characteristic peaks for the methyl, methylene, and methine protons. The chemical shifts, splitting patterns, and integrations should match the expected values.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of this compound, as it possesses a chiral center at the C2 position.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: A chiral stationary phase (CSP) column suitable for the separation of acidic compounds, such as a CHIRALPAK QD-AX or QN-AX.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., isopropanol (B130326) or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing Experimental and Biological Contexts

To aid in the understanding of the quality control process and the potential biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_qc Quality Control Workflow start Received 2,6-Dimethylheptanoic Acid Sample gcms GC-MS Analysis (Purity & Impurities) start->gcms nmr ¹H NMR Analysis (Structure Confirmation) start->nmr hplc Chiral HPLC Analysis (Enantiomeric Purity) start->hplc decision Decision gcms->decision nmr->decision hplc->decision pass Sample Passes QC fail Sample Fails QC decision->pass Meets Specs decision->fail Out of Spec fatty_acid_pathway cluster_pathway Hypothetical Branched-Chain Fatty Acid Signaling bcfa This compound (Branched-Chain Fatty Acid) activation Acyl-CoA Synthetase bcfa->activation transport Carnitine Shuttle activation->transport signaling Modulation of Nuclear Receptors (e.g., PPARs) activation->signaling beta_ox Mitochondrial β-Oxidation transport->beta_ox gene_exp Altered Gene Expression signaling->gene_exp

Assessing the Off-Target Effects of 2,6-Dimethylheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the potential off-target effects of 2,6-Dimethylheptanoic acid. Due to the limited publicly available biological data for this specific molecule, this guide establishes a comparative approach, utilizing structurally and functionally related branched-chain fatty acids (BCFAs) as benchmarks. The focus is on providing detailed experimental protocols and a systematic workflow to enable researchers to thoroughly characterize the off-target profile of this compound and other novel chemical entities.

Introduction to Off-Target Effects

In drug discovery and development, off-target effects are the interactions of a drug or investigational compound with molecular targets other than the intended one. These unintended interactions can lead to adverse drug reactions (ADRs), toxicity, or even unexpected therapeutic benefits. A thorough assessment of a compound's off-target profile is therefore a critical step in preclinical safety evaluation and lead optimization. Early identification of potential off-target liabilities can save significant time and resources by enabling the early attrition of unsuitable candidates.

This guide will compare the known off-target profiles of two well-characterized BCFAs, Valproic Acid and Phytanic Acid , to illustrate the potential off-target landscape for this compound.

Comparative Analysis of Branched-Chain Fatty Acids

To contextualize the potential off-target profile of this compound, it is instructive to examine the known off-target activities of other BCFAs. Valproic acid, a widely used pharmaceutical, and phytanic acid, a dietary-derived fatty acid implicated in a metabolic disorder, serve as relevant comparators.

Table 1: Comparative Off-Target Profile of Branched-Chain Fatty Acids

Target ClassSpecific TargetValproic AcidPhytanic AcidThis compound
Nuclear Receptors Peroxisome Proliferator-Activated Receptor α (PPARα)Weak AgonistAgonistData Not Available
Retinoid X Receptor (RXR)-Agonist (Ki ≈ 4 µM)[1]Data Not Available
Enzymes Histone Deacetylases (HDACs)Inhibitor (Broad Spectrum)-Data Not Available
GABA TransaminaseInhibitor-Data Not Available
Cytochrome P450 (CYP) IsoformsInhibitor (e.g., CYP2C9, CYP2C19)-Data Not Available
Aldehyde Dehydrogenase--Data Not Available
Ion Channels Voltage-gated Sodium ChannelsBlocker-Data Not Available
Voltage-gated Calcium ChannelsBlocker-Data Not Available
Plasma Protein Binding AlbuminHigh (~90%)[2]HighData Not Available
Mitochondrial Function Respiratory ChainInhibition of Complex I & IIUncoupler, ROS induction[3]Data Not Available

Note: This table is illustrative and not exhaustive. The lack of data for this compound highlights the necessity for the experimental assessments outlined in this guide.

Experimental Protocols for Off-Target Profiling

A systematic assessment of off-target effects involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays for any identified "hits."

Broad Panel Off-Target Screening (In Vitro)

The initial step is to screen the compound against a large panel of known biological targets. Several contract research organizations (CROs) offer standardized safety pharmacology panels.

Experimental Workflow: Broad Panel Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Follow-up Compound This compound Stock Solution ScreeningPanel Broad Off-Target Panel (e.g., GPCRs, Kinases, Ion Channels, Transporters) Compound->ScreeningPanel Hit_Identification Hit Identification (Significant % Inhibition) ScreeningPanel->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Functional_Assay Functional Assays Dose_Response->Functional_Assay

Caption: A general workflow for in vitro off-target screening.

Methodology: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4][5]

  • Objective: To determine if this compound binds to a panel of GPCRs.

  • Materials:

    • Membrane preparations from cells expressing the target GPCR.

    • A specific radioligand for each target receptor (e.g., [³H]-dopamine for dopamine (B1211576) receptors).

    • This compound.

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • 96-well filter plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and the test compound (this compound) at a screening concentration (typically 1-10 µM). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding caused by this compound compared to the total binding.

    • A significant inhibition (typically >50%) identifies a "hit" that warrants further investigation with a full dose-response curve to determine the IC50 and Ki values.

Kinase Profiling

Protein kinases are a large family of enzymes that are common off-targets for small molecules.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7]

  • Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

  • Materials:

    • Recombinant protein kinases.

    • Specific peptide substrates for each kinase.

    • ATP.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • This compound.

    • Kinase assay buffer.

    • White opaque 96- or 384-well plates.

    • Luminometer.

  • Procedure:

    • Kinase Reaction: In a white multi-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and the test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition of kinase activity at each concentration of this compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value for any inhibited kinases.

Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 BCFA Branched-Chain Fatty Acid (e.g., this compound) BCFA->Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibition->Kinase1

Caption: Hypothetical off-target inhibition of a kinase signaling pathway.

Ion Channel Profiling

Interaction with ion channels, particularly the hERG potassium channel, is a major safety concern due to the risk of cardiac arrhythmias.

Methodology: hERG Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.[8][9][10]

  • Objective: To determine if this compound inhibits the hERG potassium channel.

  • Materials:

    • A stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Glass micropipettes.

    • Intracellular and extracellular recording solutions.

    • This compound.

  • Procedure:

    • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency.

    • Pipette Preparation: Fabricate micropipettes from glass capillaries and fill with intracellular solution.

    • Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration. This allows control of the cell's membrane potential and measurement of the current flowing through the ion channels.

    • Voltage Protocol and Baseline Recording: Apply a specific voltage protocol to elicit hERG currents and record the baseline current in the absence of the test compound.

    • Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

    • Recording: Record the hERG current in the presence of the compound at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the amplitude of the hERG current at each compound concentration.

    • Calculate the percent inhibition of the hERG current compared to the baseline.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion and Recommendations

The assessment of off-target effects is a cornerstone of modern drug discovery and safety pharmacology. While no direct biological data for this compound is currently in the public domain, this guide provides a robust framework for its characterization. By employing a combination of broad-panel in vitro screening and detailed functional assays, researchers can systematically identify and quantify potential off-target interactions. The comparative data from Valproic Acid and Phytanic Acid underscore the importance of investigating effects on nuclear receptors, enzymes, and mitochondrial function for this class of molecules. A thorough understanding of the off-target profile of this compound is essential for any future development and for ensuring its potential therapeutic benefits are not outweighed by safety concerns.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Dimethylheptanoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar carboxylic acids and general laboratory safety best practices. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Comprehensive personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[1]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[2][3]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coat.[1][2]A fully fastened lab coat provides a barrier against accidental spills.[1] For larger quantities, an impervious apron should be worn.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] An N95 mask may be suitable for low-fume environments, but for higher exposures, a full-face respirator with acid gas cartridges is recommended.[2][3]
Foot Protection Closed-toe shoes.[1]Protects feet from spills and falling objects.[1]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

  • Handling: When transferring the compound, do so carefully to avoid generating dust or aerosols.[1] Avoid direct contact with skin, eyes, and clothing.[2][4] Do not breathe vapors.[2]

  • Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams.[1] It should be collected in a dedicated, properly labeled, and sealed container.[1]

Disposal Procedure:

  • Collection: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., Corrosive, Irritant).

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Clean Workspace in Fume Hood A->B C Carefully Transfer Chemical B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E G Segregate Hazardous Waste D->G F Store Chemical in a Cool, Dry, Ventilated Area E->F H Label Waste Container G->H I Dispose via EHS H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylheptanoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.